molecular formula C17H32O6 B15561785 Ascr#18

Ascr#18

Número de catálogo: B15561785
Peso molecular: 332.4 g/mol
Clave InChI: AHRWSOYISAIFOZ-JRBZFYFNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ascr#18 is a useful research compound. Its molecular formula is C17H32O6 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O6/c1-12(9-7-5-3-4-6-8-10-16(20)21)22-17-15(19)11-14(18)13(2)23-17/h12-15,17-19H,3-11H2,1-2H3,(H,20,21)/t12-,13+,14-,15-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRWSOYISAIFOZ-JRBZFYFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC(C)CCCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ascr#18 biosynthesis pathway in nematodes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ascr#18 Biosynthesis Pathway in Nematodes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascarosides are a class of signaling molecules, functioning as pheromones that regulate multiple aspects of nematode life, including developmental decisions, mating, and social behaviors.[1][2][3] These glycolipids are characterized by an ascarylose (B1226638) sugar moiety linked to a fatty acid-derived side chain, which can be further modified with various chemical groups.[2][4]

This compound, a simple ascaroside with an 11-carbon fatty acid side chain, is of particular interest as it is produced by a wide range of nematode species, including bacterivorous, entomopathogenic, and many plant-parasitic nematodes.[5][6] It serves not only as an intraspecies signaling molecule but also plays a crucial role in inter-kingdom communication, notably by eliciting defense responses in plants.[7][8][9] This guide provides a detailed overview of the core biosynthetic pathway of this compound, summarizing key quantitative data and experimental protocols for its study.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other ascarosides, is a modular process that integrates fatty acid metabolism and sugar chemistry. The pathway begins with the formation of a very long-chain fatty acid (VLCFA) precursor, which is then conjugated to an ascarylose sugar. This conjugate undergoes a series of chain-shortening reactions within the peroxisome via β-oxidation until the characteristic 11-carbon side chain of this compound is formed.[1]

The key stages are:

  • Precursor Synthesis: Elongation of standard C16 or C18 fatty acids produces a VLCFA. This VLCFA may undergo modification, such as ω- or (ω-1)-oxidation, catalyzed by cytochrome P450 (CYP) enzymes.[1]

  • Glycosidic Bond Formation: The modified or unmodified VLCFA is conjugated to an ascarylose sugar moiety. The specific glucuronyltransferase (GT) responsible for this step in C. elegans has not yet been definitively identified.[1]

  • Peroxisomal β-Oxidation: The VLCFA-ascaroside conjugate is imported into the peroxisome, where the fatty acid side chain is progressively shortened. This process involves a cycle of four key enzymatic reactions until the C11 side chain of this compound is achieved.[1][5]

The four core enzymes of the peroxisomal β-oxidation cycle involved in ascaroside biosynthesis are:[5]

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, introducing a double bond.

  • Enoyl-CoA Hydratase (MAOC-1): Hydrates the double bond.

  • L-3-hydroxyacyl-CoA Dehydrogenase (DHS-28): Oxidizes the resulting hydroxyl group.

  • 3-ketoacyl-CoA Thiolase (DAF-22): Cleaves the shortened acyl-CoA, releasing acetyl-CoA and an ascaroside-CoA that is two carbons shorter.

This cycle repeats until the final this compound structure is produced.

ascr18_biosynthesis cluster_cytoplasm Cytoplasm / ER cluster_peroxisome Peroxisome cluster_beta_ox_detail β-Oxidation Steps C16/C18_FA C16/C18 Fatty Acids VLCFA Very Long-Chain Fatty Acid (VLCFA) C16/C18_FA->VLCFA Elongation Mod_VLCFA ω- or (ω-1)-oxidized VLCFA VLCFA->Mod_VLCFA CYP Enzymes VLCFA_Ascr VLCFA-Ascaroside Conjugate Mod_VLCFA->VLCFA_Ascr Glycosyltransferase (enzyme unknown) Ascarylose Ascarylose Sugar Ascarylose->VLCFA_Ascr VLCFA_Ascr_CoA VLCFA-Ascr-CoA VLCFA_Ascr->VLCFA_Ascr_CoA Acyl-CoA Synthetase BetaOx_Cycle β-Oxidation Cycle VLCFA_Ascr_CoA->BetaOx_Cycle Multiple Rounds Ascr18_CoA This compound-CoA (C11 Side Chain) BetaOx_Cycle->Ascr18_CoA Chain Shortening ACOX ACOX BetaOx_Cycle->ACOX Involves Ascr18 This compound Ascr18_CoA->Ascr18 Thioesterase MAOC1 MAOC-1 DHS28 DHS-28 DAF22 DAF-22

Caption: The biosynthesis pathway of this compound in nematodes.

Quantitative Data

Quantitative analysis of ascaroside biosynthesis often focuses on the substrate specificity of the enzymes involved and the relative abundance of different ascarosides in mutant strains. This data is crucial for understanding how the diversity of ascaroside structures is generated.

Table 1: Substrate Specificity of Key Biosynthetic Enzymes
EnzymeSubstrate(s) TestedPreferred Substrate(s)Relative Activity/CommentReference
ACS-7 IC-asc-C5, IC-asc-C7, IC-asc-ΔC9, IC-asc-C9, asc-C7, asc-ΔC9, asc-C9, fatty acid-C7, fatty acid-C9IC-modified ascarosides (e.g., IC-asc-ΔC9, IC-asc-C9)Strongly prefers IC-modified ascarosides over simple ascarosides and fatty acids, indicating a specific role in activating modified ascarosides for β-oxidation.[10]
ACOX-1.1 IC-asc-C7-CoA, IC-asc-C9-CoA, asc-C9-CoAasc-C9-CoA, IC-asc-C7-CoAShows high activity towards its preferred simple ascaroside substrate (asc-C9-CoA) and significant, though lesser, activity towards IC-modified ascarosides.[11]
ACOX-3 IC-asc-C9-CoAIC-asc-C9-CoAWorks with ACOX-1.1 in the β-oxidation cycles that shorten ascaroside side chains.[10][11]
Table 2: this compound Production in Nematode Species
Nematode SpeciesConditionThis compound AbundanceReference
Meloidogyne incognitaMixed stagesAbundant[5]
Meloidogyne javanicaMixed stagesAbundant[5]
Heterodera glycinesCystsAbundant[5]
Panagrellus redivivusMale-specific secretionsdhas#18 (a derivative) is produced by males. bhas#18 is a precursor.[5][12]
Caenorhabditis elegansMixed stagesPresent[5]

Experimental Protocols

The study of this compound biosynthesis relies on a combination of nematode culture, metabolite extraction, and advanced analytical techniques.

Protocol for Ascaroside Extraction from Large-Scale Liquid Culture

This protocol is adapted from methodologies used for comprehensive ascaroside profiling.[10][11]

  • Nematode Culture: Grow large-scale (e.g., 150 mL) non-synchronized cultures of nematodes with a food source like E. coli HB101 for 9-10 days to allow for the accumulation of secreted metabolites.

  • Harvesting Media: Separate the worms from the culture medium by centrifugation or gravity settling. Collect the supernatant (conditioned media).

  • Solid-Phase Extraction (SPE):

    • Acidify the conditioned media to pH ~2.5 with an appropriate acid (e.g., formic acid).

    • Pass the acidified media through a C18 SPE column pre-conditioned with methanol (B129727) and equilibrated with acidified water.

    • Wash the column with water to remove salts and highly polar compounds.

    • Elute the ascarosides with methanol.

  • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 20% acetonitrile) for analysis.

Protocol for LC-MS/MS Analysis of Ascarosides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for detecting and quantifying ascarosides.[10][13]

  • Chromatographic Separation:

    • Inject the reconstituted extract onto a reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µM C18, 100 × 2.1 mm).

    • Use a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) to separate the ascarosides. A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode using a heated electrospray ionization (H-ESI) source.

    • Utilize a precursor ion scanning mode. Ascarosides characteristically produce a fragment ion of m/z 73.0 upon collision-induced dissociation.[13] By scanning for all parent ions that produce this m/z 73 fragment, one can selectively detect the entire family of ascarosides in a complex mixture.

  • Quantification:

    • Generate a calibration curve using synthetic this compound standards of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture 1. Large-Scale Nematode Culture Harvest 2. Harvest Conditioned Media Culture->Harvest SPE 3. Solid-Phase Extraction (C18) Harvest->SPE Dry 4. Dry & Reconstitute Extract SPE->Dry LC 5. HPLC Separation (C18 Column) Dry->LC MS 6. MS/MS Detection (Precursor Scan for m/z 73) LC->MS Quant 7. Quantification (vs. Standard Curve) MS->Quant ID 8. Compound Identification Quant->ID Result Final Report ID->Result

Caption: Experimental workflow for ascaroside analysis.

Protocol for In Vitro Acyl-CoA Oxidase (ACOX) Activity Assay

This enzyme-coupled assay measures the H₂O₂ produced by the ACOX reaction.[11]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing horseradish peroxidase, a chromogenic substrate (e.g., Amplex Red), and the ascaroside-CoA substrate of interest (e.g., synthesized this compound-CoA).

  • Enzyme Addition: Add the purified ACOX enzyme to the reaction mixture to initiate the reaction.

  • Measurement: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate. The rate of change is proportional to the rate of H₂O₂ production and thus to the ACOX activity.

  • Controls: Run parallel reactions without the enzyme (negative control) and with a known substrate (positive control) to ensure the assay is working correctly.

Conclusion

The biosynthesis of this compound is a conserved pathway in nematodes, culminating from the interplay between fatty acid elongation, glycosylation, and peroxisomal β-oxidation. The modular nature of this pathway allows for the generation of a diverse array of ascaroside signals from a common set of precursors and enzymes. Understanding the specifics of this compound synthesis, including the kinetics of key enzymes and its regulation, is fundamental for deciphering its roles in nematode ecology and parasitism. The protocols and data presented here provide a technical foundation for researchers aiming to investigate this pathway, which may lead to novel strategies for nematode control or the development of new therapeutics.

References

Unveiling Ascaroside#18: A Technical Guide to its Discovery, Isolation, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and biological significance of ascaroside#18 (ascr#18), a potent signaling molecule derived from nematodes, is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the methodologies behind its identification and the current understanding of its role in both inter-kingdom and intra-species communication.

This compound, a member of the ascaroside family of glycolipids, was first identified as a major metabolic excretion from various agriculturally significant plant-parasitic nematodes, including species from the genera Meloidogyne, Heterodera, and Pratylenchus[1][2]. This discovery marked a significant advancement in understanding the chemical language of nematodes. The general structure of ascarosides consists of the dideoxysugar ascarylose (B1226638) linked to a fatty acid-like side chain, with this compound featuring an 11-carbon side chain[2].

Discovery and Isolation: A Methodological Overview

The isolation and characterization of this compound from nematode cultures is a multi-step process requiring meticulous experimental procedures. The general workflow involves large-scale nematode cultivation, extraction of the culture medium, and subsequent purification and structure elucidation using advanced analytical techniques.

Experimental Protocols

Nematode Culture and Metabolite Extraction:

Plant-parasitic nematodes, such as Meloidogyne hapla, are cultured in sterile root explant cultures. The liquid medium from these cultures, containing the nematode excretome, is collected and subjected to solid-phase extraction (SPE) to isolate small molecule metabolites.

  • Nematode Culture: Meloidogyne spp. are typically maintained on sterile tomato root cultures.

  • Collection of Excretome: Liquid culture medium is collected and filtered to remove nematodes and cellular debris.

  • Solid-Phase Extraction (SPE): The filtered medium is passed through a C18 SPE cartridge. The cartridge is then washed with water to remove salts and polar compounds, and the ascarosides are eluted with methanol (B129727).

  • Solvent Removal: The methanol eluate is concentrated under reduced pressure to yield a crude extract.

Purification by High-Performance Liquid Chromatography (HPLC):

The crude extract is further purified using reversed-phase HPLC. This technique separates compounds based on their hydrophobicity, allowing for the isolation of individual ascarosides.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% acetic acid, is employed to separate the ascarosides.

  • Detection: The eluting compounds are monitored using a UV detector and the fractions corresponding to specific peaks are collected.

Structure Elucidation by Mass Spectrometry and NMR Spectroscopy:

The definitive structure of this compound was determined through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is used to determine the molecular weight and elemental composition of the isolated compound. Ascarosides often ionize well in negative mode, showing a characteristic [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns, such as a product ion at m/z 73, which is indicative of the ascarylose sugar moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece together the precise connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data on Ascaroside#18

The biological activity of this compound is highly concentration-dependent. The following table summarizes key quantitative data related to its production and bioactivity.

ParameterOrganism/SystemValueReference
Concentration in Culture Media Meloidogyne spp.5 nM - 100 nM[2]
Effective Concentration for Plant Defense Induction Arabidopsis, Tomato, Potato, Barley10 nM[2]
Effective Concentration for Reduced Nematode Infection Arabidopsis (H. schachtii, M. incognita)10 nM
Optimal Concentration for Wheat Resistance to Leaf Rust Triticum aestivum0.01 nM

Signaling Pathways and Biological Function

This compound plays a dual role as both a trigger for plant innate immunity and potentially as a signaling molecule for nematodes themselves.

This compound as a Nematode-Associated Molecular Pattern (NAMP) in Plants

In plants, this compound is recognized as a Nematode-Associated Molecular Pattern (NAMP), triggering a defense response known as Pattern-Triggered Immunity (PTI). This response enhances the plant's resistance to a broad spectrum of pathogens, including viruses, bacteria, fungi, oomycetes, and even other nematodes. The signaling cascade in plants involves the activation of mitogen-activated protein kinases (MAPKs) and the salicylic (B10762653) acid (SA) and jasmonic acid (JA) defense signaling pathways. More recently, research has shown that this compound can also promote plant defense by repressing auxin signaling, a key hormone pathway that nematodes often manipulate to establish feeding sites.

plant_signaling This compound-Induced Signaling in Plants ascr18 Ascaroside#18 receptor Plant Receptor (e.g., NILR1) ascr18->receptor mapk MAPK Cascade receptor->mapk sa_ja SA/JA Signaling Pathways receptor->sa_ja auxin Auxin Signaling (Repression) receptor->auxin defense Broad-Spectrum Pathogen Resistance mapk->defense sa_ja->defense auxin->defense nematode_signaling Ascaroside Biosynthesis and Signaling in Nematodes vlfa Very Long-Chain Fatty Acids beta_ox Peroxisomal β-oxidation (daf-22, etc.) vlfa->beta_ox ascr18 Ascaroside#18 beta_ox->ascr18 ascarylose Ascarylose Sugar Moiety ascarylose->beta_ox gpcr G-Protein Coupled Receptor (GPCR) ascr18->gpcr Extracellular Signal neuron Chemosensory Neuron gpcr->neuron behavior Behavioral Response (e.g., Attraction) neuron->behavior workflow Experimental Workflow for this compound Discovery and Isolation cluster_culture Nematode Culture & Extraction cluster_purification Purification cluster_analysis Structure Elucidation culture 1. Large-scale culture of plant-parasitic nematodes (e.g., Meloidogyne spp.) extraction 2. Collection of liquid medium and Solid-Phase Extraction (SPE) culture->extraction hplc 3. Reversed-Phase HPLC of crude extract extraction->hplc fractionation 4. Fraction collection based on UV absorbance hplc->fractionation lcms 5. LC-MS/MS analysis for molecular weight and fragmentation fractionation->lcms nmr 6. 1D and 2D NMR spectroscopy for structural confirmation lcms->nmr bioassay 7. Biological Assays (e.g., Plant defense induction) nmr->bioassay

References

Ascaroside#18: A Deep Dive into its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ascaroside#18 (Ascr#18) has emerged as a significant signaling molecule in the intricate chemical language of nematodes, with profound implications for plant immunity and defense. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, tailored for professionals in research and drug development.

Chemical Structure

This compound is a member of the ascaroside family of glycolipids, which are evolutionarily conserved nematode pheromones.[1][2] The fundamental structure of ascarosides consists of a 3,6-dideoxysugar, ascarylose (B1226638), linked to a fatty acid-derived side chain.[2]

Based on its chemical formula, C17H32O6, and molecular weight of 332.43 g/mol , the precise chemical structure of this compound has been elucidated.[3][4] Its unique identity is defined by the specific length and modifications of the fatty acid side chain attached to the ascarylose sugar moiety.

Key Structural Features:

  • Core Moiety: L-ascarylose, a 3,6-dideoxy-L-arabino-hexose.

  • Side Chain: An 11-carbon carboxylic acid chain.

  • Linkage: The ascarylose sugar is attached to the penultimate (ω-1) carbon of the fatty acid side chain.[2]

The canonical SMILES representation of this compound is: C--INVALID-LINK----INVALID-LINK--O)[C@@H]1O">C@@HCCCCCCCCC(O)=O[5][6]

Chemical Synthesis

A modular and scalable synthetic route to ascarosides, including this compound, has been developed, enabling the production of these molecules for research and potential applications.[7] The synthesis strategically utilizes commercially available L-rhamnose as a starting material.

A key feature of this synthetic approach is a four-step, scalable synthesis of a common intermediate, which then allows for the divergent synthesis of various ascarosides.[7] This modularity is crucial for producing a range of ascarosides to probe their structure-activity relationships.

Conceptual Synthesis Workflow:

G Start L-Rhamnose Step1 Orthoesterification Start->Step1 Step2 Benzylation Step1->Step2 Step3 Orthoester Rearrangement Step2->Step3 Intermediate Common Intermediate Step3->Intermediate Step4 Side Chain Coupling Intermediate->Step4 Final This compound Step4->Final

Caption: Modular synthesis of this compound from L-rhamnose.

Biological Activity and Signaling Pathway

This compound functions as a potent elicitor of plant defense responses, acting as a nematode-associated molecular pattern (NAMP).[2] Plants recognize this compound, triggering a signaling cascade that leads to enhanced resistance against a broad spectrum of pathogens, including bacteria, fungi, and nematodes.[3][8]

The perception of this compound in plants is mediated by the leucine-rich repeat receptor kinase NILR1. This recognition initiates a downstream signaling pathway that is largely independent of the classical defense hormones, salicylic (B10762653) acid (SA) and jasmonic acid (JA), in the initial stages. Instead, this compound signaling prominently involves the suppression of auxin signaling, a key phytohormone that nematodes often manipulate to facilitate their infection.[2]

This compound Signaling Pathway in Plants:

G cluster_perception Perception at Cell Surface cluster_signaling Intracellular Signaling cluster_response Cellular Response Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 Binding Downstream Downstream Signaling (Details under investigation) NILR1->Downstream AuxinRepression Suppression of Auxin Signaling Downstream->AuxinRepression DefenseGenes Induction of Defense Genes Downstream->DefenseGenes PathogenResistance Enhanced Pathogen Resistance AuxinRepression->PathogenResistance DefenseGenes->PathogenResistance

Caption: this compound perception and downstream signaling in plants.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in several studies, demonstrating its potent effects on plant gene expression and pathogen resistance.

Table 1: Effect of this compound on Defense-Related Gene Expression in Plants

Plant SpeciesGeneTreatmentFold Change (vs. Control)Reference
Arabidopsis thalianaPR11 µM this compound~2.5[7]
Arabidopsis thalianaPDF1.21 µM this compound~3.0[7]
Arabidopsis thalianaLOX21 µM this compound~4.0[7]
Arabidopsis thalianaAOS1 µM this compound~3.5[7]
Triticum aestivum (Wheat)PAL1 µM this compound + P. triticinaIncreased vs. pathogen alone[9]
Triticum aestivum (Wheat)Chitinase 31 µM this compound + P. triticinaIncreased vs. pathogen alone[9]

Table 2: Effect of this compound on Pathogen and Pest Resistance

Plant SpeciesPathogen/PestTreatmentReduction in Disease/InfectionReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µM this compoundSignificant reduction in bacterial growth[9]
Triticum aestivum (Wheat)Puccinia triticina1 µM this compound55% to >80% reduction in rust pustules[9]
Arabidopsis thalianaHeterodera schachtii (Cyst Nematode)10 nM this compoundSignificant reduction in female nematodes[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. Below are key experimental protocols cited in the literature.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis in Arabidopsis thaliana

This protocol is adapted from standard procedures for analyzing gene expression in this compound-treated plants.[10][11][12]

Experimental Workflow:

G Start Arabidopsis Seedlings Step1 This compound Treatment Start->Step1 Step2 RNA Extraction Step1->Step2 Step3 cDNA Synthesis Step2->Step3 Step4 qRT-PCR Step3->Step4 Step5 Data Analysis (Relative Quantification) Step4->Step5 Final Gene Expression Fold Change Step5->Final

Caption: Workflow for qRT-PCR analysis of gene expression.

  • Plant Growth and Treatment: Arabidopsis thaliana seedlings are grown under controlled conditions. For treatment, seedlings are exposed to a solution containing the desired concentration of this compound (e.g., 1 µM) or a mock control.

  • RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the Trizol method. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The qRT-PCR is performed using a real-time PCR system with SYBR Green or a probe-based detection method. Gene-specific primers for the target defense genes and a reference gene (e.g., ACTIN or UBIQUITIN) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Pseudomonas syringae Growth Assay in Arabidopsis thaliana

This protocol is used to quantify the effect of this compound on bacterial pathogen resistance.[13][14][15][16][17]

  • Plant Pre-treatment: Arabidopsis plants are treated with this compound or a mock solution, typically by soil drench or spray application, 24-48 hours prior to infection.

  • Bacterial Inoculation: A suspension of Pseudomonas syringae pv. tomato DC3000 is prepared and its concentration is adjusted. Plants are inoculated by syringe infiltration or spray.

  • Bacterial Quantification: At various time points post-inoculation (e.g., 0 and 3 days), leaf discs are collected from the inoculated leaves. The leaf discs are homogenized in a buffer, and serial dilutions of the homogenate are plated on appropriate growth media.

  • Data Analysis: The number of colony-forming units (CFUs) is counted after incubation, and the bacterial growth in planta is calculated.

Puccinia triticina Infection Assay in Wheat

This protocol assesses the impact of this compound on fungal pathogen resistance in a key crop species.[18][19][20][21][22]

  • Plant Treatment: Wheat seedlings are sprayed with a solution of this compound or a mock control.

  • Fungal Inoculation: Uredospores of Puccinia triticina are suspended in a non-phytotoxic oil or water with a surfactant and sprayed onto the treated wheat leaves.

  • Incubation: The inoculated plants are incubated in a dew chamber to facilitate fungal germination and infection, followed by transfer to a greenhouse.

  • Disease Scoring: After a period of incubation (e.g., 10-14 days), the number of rust pustules (uredinia) on the leaves is counted.

  • Data Analysis: The reduction in the number of pustules in this compound-treated plants compared to the control is calculated to determine the level of induced resistance.

References

Ascaroside #18: A Novel Regulator of Plant Immunity Through a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Ascaroside #18 (ascr#18), a conserved signaling molecule from nematodes, has emerged as a potent elicitor of plant defense responses, offering broad-spectrum protection against a wide array of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes.[1][2][3] This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound-mediated plant immunity. Recent research has elucidated a fascinating dual mechanism of action: a canonical pattern-triggered immunity (PTI) pathway initiated by the leucine-rich repeat receptor kinase NILR1, and a novel, non-canonical pathway characterized by the suppression of auxin signaling.[4][5] This whitepaper will dissect these signaling cascades, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the molecular pathways to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction

Plants have evolved sophisticated immune systems to defend against pathogenic microbes and pests. A key component of this system is the recognition of conserved microbe- or pathogen-associated molecular patterns (MAMPs or PAMPs) by cell surface pattern recognition receptors (PRRs). This recognition triggers a cascade of downstream signaling events, collectively known as pattern-triggered immunity (PTI), which culminates in the activation of various defense responses. Ascarosides, a family of small glycolipid molecules, are evolutionarily conserved signaling molecules in nematodes. The most abundant of these, this compound, has been identified as a potent nematode-associated molecular pattern (NAMP) that elicits robust immune responses in a variety of plant species. This discovery has opened new avenues for the development of novel, environmentally sustainable strategies for crop protection. This whitepaper will explore the intricate signaling networks activated by this compound, providing a detailed guide to its mechanism of action.

The Dual Signaling Pathways of this compound

This compound perception in plants initiates two distinct, yet potentially interconnected, signaling pathways that contribute to enhanced disease resistance.

The Canonical NILR1-Mediated Pattern-Triggered Immunity Pathway

The first identified pathway for this compound perception involves a classical MAMP-triggered immunity (MTI) response.

  • Perception: this compound is recognized by the leucine-rich repeat receptor-like kinase NILR1 (Nematode-Induced LRR-RLK1).

  • Downstream Signaling: Upon binding of this compound, NILR1 is thought to initiate a signaling cascade that includes the activation of mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6. This MAPK activation is a hallmark of PTI and leads to the downstream activation of defense-related phytohormone signaling pathways.

  • Hormonal Crosstalk: The this compound-NILR1 pathway leads to the induction of salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for resistance against biotrophic and necrotrophic pathogens, respectively.

  • Immune Responses: This cascade culminates in the expression of defense-related genes, such as PR-1 (a marker for SA signaling) and PDF1.2 (a marker for JA signaling), leading to broad-spectrum disease resistance.

ascr18_NILR1_pathway ascr18 This compound NILR1 NILR1 ascr18->NILR1 Perception MAPK_cascade MAPK Cascade (MPK3/MPK6) NILR1->MAPK_cascade Activation SA_pathway Salicylic Acid (SA) Signaling MAPK_cascade->SA_pathway JA_pathway Jasmonic Acid (JA) Signaling MAPK_cascade->JA_pathway Defense_genes Defense Gene Expression (e.g., PR-1, PDF1.2) SA_pathway->Defense_genes JA_pathway->Defense_genes Immunity Broad-Spectrum Immunity Defense_genes->Immunity ascr18_auxin_pathway ascr18 This compound Unknown_receptor Unknown Receptor/ Mechanism ascr18->Unknown_receptor Auxin_signaling Auxin Transport & Signaling (AUX1, SAUR69, IAA27) Unknown_receptor->Auxin_signaling Suppression Nematode_feeding Nematode Feeding Site Formation Auxin_signaling->Nematode_feeding Nematode_susceptibility Nematode Susceptibility Nematode_feeding->Nematode_susceptibility pathogen_growth_assay cluster_plant_treatment Plant Treatment cluster_infection Infection cluster_quantification Quantification p1 Arabidopsis Seedling Growth p2 Root Pretreatment with This compound or Mock p1->p2 i1 Leaf Infiltration with Pseudomonas syringae p2->i1 i2 Incubation i1->i2 q1 Leaf Disc Homogenization i2->q1 q2 Serial Dilution and Plating q1->q2 q3 Colony Forming Unit (CFU) Counting q2->q3

References

A Technical Guide to Ascr#18: A Nematode-Associated Molecular Pattern (NAMP) for Broad-Spectrum Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate communication between plants and their environment, the recognition of conserved molecular signatures from potential threats is a cornerstone of plant immunity. While microbe-associated molecular patterns (MAMPs) from bacteria and fungi are well-studied, the perception of patterns from animal pests like nematodes has been less understood. Ascaroside #18 (ascr#18), an evolutionarily conserved nematode pheromone, has emerged as the first well-characterized Nematode-Associated Molecular Pattern (NAMP). Secreted by a wide range of plant-parasitic nematodes, this compound is perceived by plants at nanomolar concentrations, triggering a robust immune response. This recognition does not merely confer resistance to nematodes but activates broad-spectrum immunity against a diverse array of pathogens, including viruses, bacteria, fungi, and oomycetes, in both monocot and dicot plants. This guide provides a detailed overview of the molecular mechanisms, quantitative effects, and experimental protocols associated with this compound-induced plant defense.

Core Mechanisms of this compound Perception and Signaling

Plants have evolved sophisticated mechanisms to detect this compound, initiating at least two distinct downstream signaling cascades. This dual-pronged response involves a canonical pattern-triggered immunity (PTI) pathway and a novel, non-canonical pathway centered on the suppression of auxin signaling.

Canonical Pattern-Triggered Immunity (PTI)

Similar to the perception of classical MAMPs, this compound is recognized by a cell surface receptor. The leucine-rich repeat (LRR) receptor NILR1 has been identified as a key receptor for this compound. This recognition initiates hallmark PTI responses, including:

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): A rapid signaling cascade that transduces the external signal into intracellular responses.

  • Phytohormone Signaling: Induction of salicylic (B10762653) acid (SA) and jasmonic acid (JA) defense pathways, which are crucial for immunity against biotrophic and necrotrophic pathogens, respectively.

  • Defense Gene Expression: Upregulation of MAMP-triggered immunity marker genes such as FRK1, AOS, and PR4.

This pathway is fundamental to the broad-spectrum resistance induced by this compound.

Non-Canonical Immunity via Auxin Suppression

Intriguingly, this compound also activates an immune response that deviates from typical PTI. This pathway is characterized by the absence of a reactive oxygen species (ROS) burst and no significant growth inhibition , which are common trade-offs in plant defense. The central mechanism of this pathway is the potent suppression of auxin transport and signaling.

Transcriptome analysis of this compound-treated roots reveals a significant downregulation of auxin-related genes, including the auxin influx carrier AUX1 and auxin-responsive genes like SAUR69 and IAA27. Since nematodes, particularly sedentary endoparasites like cyst nematodes, hijack and manipulate host auxin signaling to establish their feeding sites (syncytia), this this compound-induced suppression of auxin directly counteracts the nematode's infection strategy. Notably, this auxin-suppressing defense mechanism can function independently of the NILR1 receptor.

Metabolic Conversion

Plants can actively metabolize this compound. Through the peroxisomal β-oxidation pathway, plants convert the long-chain this compound into a shorter-chain variant, ascr#9. This metabolic editing serves as a secondary defense layer, as the resulting ascr#9 acts as a deterrent, actively repelling nematodes from the roots. However, the primary resistance mechanism conferred by auxin suppression is not dependent on this conversion.

Signaling Pathways and Logical Relationships

ascr18_signaling Overview of this compound Signaling Pathways in Plants cluster_perception Perception at Cell Surface cluster_pathways Downstream Signaling Cascades cluster_pti Canonical PTI cluster_auxin Non-Canonical (Auxin Suppression) cluster_output Immune & Cellular Outcomes cluster_metabolism Metabolic Conversion ascr18 This compound (NAMP) nilr1 NILR1 Receptor ascr18->nilr1 unknown_receptor Unknown Receptor(s) ascr18->unknown_receptor NILR1-independent peroxisome Peroxisomal β-oxidation ascr18->peroxisome mapk MAPK Cascade Activation nilr1->mapk auxin_transport Auxin Transport Gene Downregulation (e.g., AUX1) unknown_receptor->auxin_transport hormone SA/JA Signaling Induction mapk->hormone genes_pti Defense Gene Upregulation (e.g., FRK1, PR4) hormone->genes_pti resistance_broad Broad-Spectrum Resistance (Fungi, Bacteria, Viruses) genes_pti->resistance_broad auxin_signaling Auxin Signaling Gene Downregulation (e.g., SAUR69, IAA27) auxin_transport->auxin_signaling resistance_nema Nematode Resistance (Impaired Feeding Site) auxin_signaling->resistance_nema no_ros No ROS Burst auxin_signaling->no_ros no_growth No Growth Inhibition auxin_signaling->no_growth ascr9 ascr#9 peroxisome->ascr9 repulsion Nematode Repulsion ascr9->repulsion experimental_workflow General Experimental Workflow for this compound Research cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_pheno Phenotypic Analysis cluster_molec Molecular Analysis cluster_output Phase 3: Data Interpretation A Plant Growth (e.g., A. thaliana seedlings) B This compound Treatment (Roots/Leaves) A->B C Pathogen Inoculation (Nematodes, Fungi, etc.) B->C D Quantify Disease (e.g., count nematodes, measure lesions) C->D E Measure Growth/ ROS Burst C->E F Harvest Tissue (Roots/Leaves) C->F J Statistical Analysis D->J E->J G RNA/Protein/Metabolite Extraction F->G H RT-qPCR / RNA-Seq G->H I Metabolomics (LC-MS) G->I K Model Signaling Pathway H->K I->K J->K

Unveiling the Molecular Dialogue: A Technical Guide to the NILR1 Receptor's Recognition of Ascr#18

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth examination of the molecular interactions between the plant immune receptor, NEMATODE-INDUCED LEUCINE-RICH REPEAT RECEPTOR-LIKE KINASE 1 (NILR1), and the nematode-derived ascaroside pheromone, Ascr#18. This document is intended for researchers, scientists, and drug development professionals interested in the fields of plant immunity, nematology, and the development of novel crop protection strategies.

Executive Summary

The recognition of pathogen- or pest-associated molecular patterns (PAMPs or MAMPs) by host pattern recognition receptors (PRRs) is a cornerstone of innate immunity. In plants, this recognition triggers a robust defense response known as pattern-triggered immunity (PTI). The discovery that plants can recognize ascarosides, a class of nematode pheromones, has opened a new frontier in our understanding of plant-nematode interactions. This guide details the central role of the NILR1 receptor in perceiving this compound, a conserved nematode-associated molecular pattern (NAMP), and initiating a downstream signaling cascade that confers resistance to parasitic nematodes.[1][2][3] We will explore the quantitative binding parameters, the intricacies of the signaling pathway, and provide detailed experimental protocols for studying this critical interaction.

The NILR1-Ascr#18 Interaction: Quantitative Insights

The specific recognition of this compound by the NILR1 receptor is the first critical step in the activation of plant defenses against nematodes. This interaction has been quantified, providing a measure of the binding affinity between the ligand and its receptor.

Binding Affinity

Isothermal titration calorimetry (ITC) has been employed to determine the dissociation constant (Kd) of the interaction between the ectodomain of the potato NILR1 receptor (Ecto-StNILR1) and this compound. The measured Kd of approximately 1.79 μM indicates a direct and moderately strong interaction.[4] While the precise Kd for the Arabidopsis thaliana NILR1 (AtNILR1) has been described as a "high affinity" interaction, a specific quantitative value has not been reported in the reviewed literature.[5]

Table 1: Quantitative Data for NILR1-Ascr#18 Interaction

ReceptorLigandMethodDissociation Constant (Kd)Thermodynamic Parameters
Potato NILR1 (StNILR1) EctodomainThis compoundIsothermal Titration Calorimetry (ITC)~1.79 μM[4]Not Reported
Arabidopsis NILR1 (AtNILR1)This compoundNot SpecifiedHigh Affinity[5]Not Reported

The NILR1-Mediated Signaling Pathway

The binding of this compound to NILR1 initiates a signaling cascade that culminates in an immune response. This pathway involves the recruitment of a co-receptor and the activation of downstream kinases and phytohormone signaling.

The Role of the Co-receptor BAK1

Upon this compound binding, NILR1 forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[6] This interaction is essential for the initiation of the downstream signaling cascade.

Downstream Signaling Events

The formation of the NILR1-Ascr#18-BAK1 complex triggers a series of intracellular events, including:

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): this compound perception leads to the rapid and transient phosphorylation of MAPKs, a hallmark of PTI activation.[3][5]

  • Phytohormone Signaling: The NILR1 pathway integrates with phytohormone signaling networks, particularly those of jasmonic acid (JA) and salicylic (B10762653) acid (SA), to mount an effective defense response.[1][3]

  • Transcriptional Reprogramming: The signaling cascade results in changes in gene expression, leading to the production of defense-related proteins.

Interestingly, some studies have shown that this compound can also trigger a non-canonical immune response by suppressing auxin transport and signaling, and that this effect can be independent of NILR1.[3][7][8][9][10] This suggests the existence of additional, NILR1-independent pathways for this compound perception or action.

Dual Ligand Recognition in Potato

In potato, StNILR1 has been shown to function as a dual receptor, recognizing both this compound and the plant hormone brassinosteroid (BR).[6] This leads to two distinct physiological outcomes: PTI in response to this compound and developmental responses to BR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the NILR1-Ascr#18 interaction and downstream signaling.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS).

Objective: To quantify the binding affinity between the NILR1 ectodomain and this compound.

Materials:

  • Purified NILR1 ectodomain protein

  • Synthetic this compound

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Dialyze the purified NILR1 ectodomain and this compound against the same dialysis buffer overnight at 4°C to ensure buffer matching.

    • Determine the precise concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard for this compound).

    • Degas both the protein and ligand solutions for 10-15 minutes prior to the experiment to prevent bubble formation.

  • ITC Experiment Setup:

    • Load the sample cell (typically ~200 µL) with the NILR1 ectodomain solution (e.g., 20-50 µM).

    • Load the injection syringe (typically ~40 µL) with the this compound solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein).

    • Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), initial delay, injection volume, and spacing between injections.

  • Data Acquisition and Analysis:

    • Perform an initial small injection to remove any air from the syringe tip, followed by a series of injections of this compound into the NILR1 solution.

    • The instrument will record the heat change for each injection.

    • Integrate the raw data to obtain the heat change per mole of injectant.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Studies

Co-IP is used to demonstrate protein-protein interactions within a cellular context. This protocol is designed to verify the in vivo interaction between NILR1 and BAK1.

Objective: To determine if NILR1 and BAK1 interact in plant cells.

Materials:

  • Plant tissue co-expressing tagged versions of NILR1 (e.g., NILR1-GFP) and BAK1 (e.g., BAK1-FLAG). This can be achieved through stable transformation of Arabidopsis or transient expression in Nicotiana benthamiana.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail).

  • Antibody-conjugated magnetic beads (e.g., anti-FLAG M2 magnetic beads).

  • Wash buffer (e.g., lysis buffer with a lower concentration of detergent).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibodies for western blotting (e.g., anti-GFP and anti-FLAG).

Protocol:

  • Protein Extraction:

    • Harvest plant tissue and grind to a fine powder in liquid nitrogen.

    • Resuspend the powder in ice-cold lysis buffer and incubate on ice for 30 minutes with gentle mixing.

    • Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

  • Immunoprecipitation:

    • Incubate the protein extract with anti-FLAG magnetic beads for 2-4 hours at 4°C with gentle rotation to capture BAK1-FLAG and its interacting partners.

    • Use a magnetic rack to separate the beads from the lysate.

    • Wash the beads several times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-FLAG antibody to confirm the immunoprecipitation of BAK1-FLAG and with anti-GFP antibody to detect the co-immunoprecipitation of NILR1-GFP.

MAPK Activation Assay

This assay is used to detect the phosphorylation of MAPKs, which is an indicator of their activation, in response to this compound treatment.

Objective: To determine if this compound treatment leads to the activation of MAPKs in plant tissues.

Materials:

  • Arabidopsis seedlings or leaf discs.

  • This compound solution (e.g., 1 µM).

  • Protein extraction buffer (e.g., Laemmli sample buffer).

  • Antibodies for western blotting (e.g., anti-phospho-p44/42 MAPK (Erk1/2) antibody, which recognizes the phosphorylated T-X-Y motif in activated plant MAPKs).

Protocol:

  • Elicitor Treatment:

    • Float Arabidopsis leaf discs on sterile water overnight to reduce basal MAPK activity.

    • Replace the water with a solution of 1 µM this compound or a mock solution (control).

    • Incubate for a short period (e.g., 15 minutes), as MAPK activation is rapid and transient.[1]

  • Protein Extraction and Western Blotting:

    • Quickly blot the leaf discs dry and freeze them in liquid nitrogen.

    • Grind the tissue and extract proteins directly into SDS-PAGE sample buffer.

    • Boil the samples and centrifuge to pellet debris.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-phospho-p44/42 MAPK antibody to detect activated MAPKs.

    • A loading control, such as an antibody against a constitutively expressed protein (e.g., actin), should be used to ensure equal protein loading.

Visualizations of Key Processes

NILR1 Signaling Pathway

NILR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ascr18 This compound NILR1 NILR1 Ascr18->NILR1 Binding BAK1 BAK1 NILR1->BAK1 Recruitment/ Complex Formation MAPK_cascade MAPK Cascade BAK1->MAPK_cascade Activation Phytohormone_signaling Phytohormone Signaling (JA/SA) MAPK_cascade->Phytohormone_signaling PTI_response PTI Response (Defense Gene Expression) MAPK_cascade->PTI_response Phytohormone_signaling->PTI_response

Caption: NILR1 signaling pathway upon this compound recognition.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Plant tissue with NILR1-GFP & BAK1-FLAG lysis Cell Lysis and Protein Extraction start->lysis incubation Incubate with anti-FLAG beads lysis->incubation wash Wash beads to remove non-specific binding incubation->wash elution Elute bound proteins wash->elution western SDS-PAGE and Western Blot elution->western detection Detect NILR1-GFP and BAK1-FLAG western->detection

Caption: Workflow for Co-IP of NILR1 and BAK1.

Logical Relationship of NILR1-Dependent and -Independent Responses

Logical_Relationship cluster_nilr1_dependent NILR1-Dependent cluster_nilr1_independent NILR1-Independent Ascr18 This compound PTI PTI Activation (MAPK, JA/SA) Ascr18->PTI NILR1-mediated Auxin_suppression Auxin Signaling Suppression Ascr18->Auxin_suppression Mechanism under investigation

Caption: NILR1-dependent and -independent responses to this compound.

Conclusion and Future Directions

The identification of NILR1 as a receptor for this compound has significantly advanced our understanding of how plants perceive and respond to nematode cues. This interaction represents a promising target for the development of novel strategies to enhance crop resistance to parasitic nematodes. Future research should focus on elucidating the complete NILR1 signaling network, identifying additional components of the receptor complex, and exploring the structural basis of this compound recognition by NILR1. Furthermore, a deeper understanding of the interplay between NILR1-dependent and -independent responses to ascarosides will be crucial for a comprehensive view of plant-nematode interactions. The development of small molecule agonists that can activate the NILR1 pathway could provide a new generation of environmentally friendly nematicides.

References

Ascr#18: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside #18 (Ascr#18) is a complex glycolipid, belonging to the ascaroside family of signaling molecules, that plays a crucial role in the chemical communication of nematodes. Initially identified as a minor component of the pheromone bouquet in the model organism Caenorhabditis elegans, this compound has since been recognized as a major ascaroside in many plant-parasitic nematodes.[1] Its significance extends beyond nematode biology, as it is now established as a key elicitor of plant defense responses, acting as a nematode-associated molecular pattern (NAMP). This technical guide provides an in-depth overview of the natural sources, biosynthesis, distribution, and signaling pathways of this compound, with a focus on its dual role in nematode communication and plant immunity.

Natural Sources and Distribution of this compound

This compound is primarily produced by nematodes, a diverse phylum of roundworms. While it is a minor component in the well-studied bacterivorous nematode C. elegans, it is the most abundant ascaroside in several genera of plant-parasitic nematodes.[1] This suggests a conserved role for this compound in nematode biology, particularly in the context of plant parasitism.

Table 1: Distribution of this compound in Various Nematode Species

Nematode SpeciesLifestyleRelative Abundance of this compoundReference
Caenorhabditis elegansBacterivorousMinor component[1]
Heterodera schachtiiPlant-parasitic (cyst)Major component[1]
Meloidogyne incognitaPlant-parasitic (root-knot)Major component[1]
Pratylenchus brachyurusPlant-parasitic (lesion)Trace amounts[1]
Heterorhabditis bacteriophoraEntomopathogenicProduced[1]
Steinernema feltiaeEntomopathogenicProduced[1]

The production and release of ascarosides, including this compound, are highly dependent on the developmental stage and environmental conditions of the nematode.[2][3] For instance, in C. elegans, ascaroside production is significantly influenced by population density and food availability, which regulate entry into the stress-resistant dauer larval stage.[2][3]

Biosynthesis of this compound

The biosynthesis of ascarosides is a modular process that combines building blocks from fatty acid metabolism and sugar biochemistry. The core structure consists of the dideoxy sugar ascarylose (B1226638) linked to a fatty acid-like side chain. The diversity of ascarosides arises from variations in the length of this side chain and the addition of other chemical moieties.

The biosynthesis of the fatty acid side chain of this compound and other ascarosides occurs through a pathway analogous to peroxisomal β-oxidation.[4][5][6] This process involves the iterative shortening of very long-chain fatty acids.[4] Key enzymes in this pathway include acyl-CoA oxidases (ACOX), enoyl-CoA hydratases, L-3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases (such as DAF-22 in C. elegans).[5][7][8] Mutations in genes encoding these enzymes lead to the accumulation of long-chain ascaroside precursors and a deficiency in the production of shorter-chain ascarosides.[5][8]

Logical Flow of this compound Biosynthesis

Ascr18_Biosynthesis Very Long Chain Fatty Acid (VLCFA) Very Long Chain Fatty Acid (VLCFA) ω- or ω-1 oxygenated VLCFA ω- or ω-1 oxygenated VLCFA Very Long Chain Fatty Acid (VLCFA)->ω- or ω-1 oxygenated VLCFA CYP enzymes Ascarylose Conjugation Ascarylose Conjugation ω- or ω-1 oxygenated VLCFA->Ascarylose Conjugation VLCFA-linked Ascaroside VLCFA-linked Ascaroside Ascarylose Conjugation->VLCFA-linked Ascaroside Glucuronyltransferase (?) Peroxisomal β-oxidation Peroxisomal β-oxidation VLCFA-linked Ascaroside->Peroxisomal β-oxidation Chain shortening This compound This compound Peroxisomal β-oxidation->this compound Ascarylose Ascarylose Ascarylose->Ascarylose Conjugation

Caption: Proposed biosynthetic pathway of this compound.

This compound Signaling in Plants

This compound is a potent elicitor of plant defense responses, functioning as a nematode-associated molecular pattern (NAMP).[9] Plants can detect this compound at picomolar to micromolar concentrations, triggering a cascade of immune responses.[1] This recognition is a key aspect of the plant's ability to defend itself against parasitic nematodes.

Perception and Downstream Signaling

The perception of this compound in the model plant Arabidopsis thaliana is mediated by the leucine-rich repeat receptor-like kinase NILR1.[10][11] Upon binding of this compound, NILR1 initiates a signaling cascade that leads to pattern-triggered immunity (PTI). However, the immune response triggered by this compound differs from classical PTI in that it does not involve a reactive oxygen species (ROS) burst or defense-related growth inhibition.[9][10][11]

The signaling pathway downstream of this compound perception involves the activation of mitogen-activated protein kinases (MAPKs) and the induction of salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[1] A key and distinct feature of this compound-mediated defense is the strong suppression of auxin signaling.[9][10][11] This is achieved through the downregulation of auxin transport and responsive genes, such as AUX1, SAUR69, and IAA27.[10][11] Since nematodes rely on manipulating host auxin signaling to establish feeding sites, the suppression of this pathway by this compound represents a novel plant defense mechanism.[11]

This compound Signaling Pathway in Plants

Ascr18_Signaling cluster_perception Perception at Cell Surface cluster_signaling Intracellular Signaling Cascade cluster_response Plant Immune Response This compound This compound NILR1 (LRR-RLK) NILR1 (LRR-RLK) This compound->NILR1 (LRR-RLK) Binding MAPK Cascade MAPK Cascade NILR1 (LRR-RLK)->MAPK Cascade SA & JA Pathways SA & JA Pathways NILR1 (LRR-RLK)->SA & JA Pathways Auxin Signaling Suppression Auxin Signaling Suppression NILR1 (LRR-RLK)->Auxin Signaling Suppression Defense Gene Expression Defense Gene Expression MAPK Cascade->Defense Gene Expression SA & JA Pathways->Defense Gene Expression Nematode Resistance Nematode Resistance Auxin Signaling Suppression->Nematode Resistance Defense Gene Expression->Nematode Resistance Plant_Immunity_Workflow Arabidopsis Seedling Growth Arabidopsis Seedling Growth Root Treatment Root Treatment Arabidopsis Seedling Growth->Root Treatment Nematode Inoculation Nematode Inoculation Root Treatment->Nematode Inoculation This compound Solution This compound Solution This compound Solution->Root Treatment Mock (Water) Mock (Water) Mock (Water)->Root Treatment Incubation Incubation Nematode Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Count nematodes Analysis Analysis Data Collection->Analysis Compare treatments

References

Methodological & Application

Ascr#18 Treatment Protocol for Inducing Plant Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside#18 (Ascr#18) is a nematode-derived pheromone that has emerged as a potent elicitor of broad-spectrum disease resistance in plants.[1][2][3][4][5] Unlike classical pathogen-associated molecular patterns (PAMPs), this compound induces a unique immune response characterized by the suppression of auxin signaling pathways, rather than triggering typical pattern-triggered immunity (PTI) responses such as reactive oxygen species bursts or defense-related growth inhibition. This novel mechanism of action makes this compound a promising candidate for the development of new strategies to protect a wide range of economically important crops against viruses, bacteria, fungi, oomycetes, and nematodes.

These application notes provide detailed protocols for the use of this compound to induce resistance in plants, summarizing key quantitative data and visualizing the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Efficacy of this compound Treatment on Nematode Infection in Arabidopsis thaliana

Treatment Concentration (µM)Average Number of Females (per plant)Average Total Nematodes (per plant)Reduction in Females (%)Reduction in Total Nematodes (%)Reference
0 (Control)~25~45--
0.001~15~28~40%~38%
0.01~12~22~52%~51%
1~14~25~44%~44%
0.3Not ReportedNot ReportedInfection not effectively reducedInfection not effectively reduced

Table 2: Effect of this compound Pretreatment on Female Nematode and Syncytia Size in Arabidopsis thaliana

Treatment Concentration (µM)Average Female Size (µm²)Average Syncytia Size (µm²)Reference
0 (Control)~25000~120000
0.001~15000~80000
0.01~12000~70000
1~14000~75000

Table 3: Downregulation of Auxin-Related Genes in Arabidopsis thaliana Roots 24 hours Post-Ascr#18 Treatment (1 µM)

GeneLog₂ Fold Change (vs. Mock)FunctionReference
AUX1~ -1.5Auxin influx carrier
GH3.6~ -1.2Encodes an auxin-responsive enzyme
IAA27~ -1.8Auxin-responsive gene
SAUR69~ -2.0Auxin-responsive gene

Experimental Protocols

Protocol 1: Induction of Resistance to Cyst Nematodes (Heterodera schachtii) in Arabidopsis thaliana

This protocol details the procedure for treating Arabidopsis thaliana with this compound to induce resistance against the cyst nematode Heterodera schachtii.

1. Plant Growth and Maintenance:

  • Grow Arabidopsis thaliana (e.g., ecotype Col-0) seedlings on a sterile agar (B569324) medium (e.g., 0.8% water agar) in petri dishes.
  • Maintain plants in a growth chamber at 24°C with a 16-hour light / 8-hour dark photoperiod.
  • Use 12-day-old seedlings for the assay.

2. This compound Preparation and Application:

  • Prepare a stock solution of this compound in sterile water.
  • Dilute the stock solution to final treatment concentrations (e.g., 0.001, 0.01, and 1 µM) with sterile water.
  • As a negative control, use sterile water.
  • Apply the this compound solution or control to the roots of the seedlings at least 24 hours prior to nematode inoculation.

3. Nematode Inoculation:

  • Surface-sterilize H. schachtii second-stage juveniles (J2s).
  • Prepare an inoculum of approximately 200 J2s per plant.
  • Inoculate each seedling with the nematode suspension.

4. Assessment of Resistance:

  • Count the number of female and total nematodes (males and females) per plant at 12 days post-inoculation (dpi) using a stereomicroscope.
  • Measure the size of females and their associated syncytia at 14 dpi using image analysis software.

Protocol 2: Analysis of Gene Expression in this compound-Treated Arabidopsis Roots

This protocol describes how to analyze the expression of auxin-related genes in Arabidopsis roots following this compound treatment.

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana seedlings as described in Protocol 1.
  • Treat 12-day-old seedlings with 1 µM this compound or sterile water (mock control).
  • Harvest root tissue at 24 hours post-treatment.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the harvested root tissue using a suitable RNA extraction kit.
  • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using gene-specific primers for target auxin-related genes (e.g., AUX1, GH3.6, IAA27, SAUR69) and a reference gene (e.g., UBQ10).
  • Analyze the relative gene expression using the ΔΔCt method.

Protocol 3: Broad-Spectrum Resistance Induction

This compound has been shown to induce resistance against a variety of pathogens in different plant species. The following provides a general framework for testing this compound's efficacy.

1. Plant and Pathogen Selection:

  • Choose the plant species and the pathogen of interest (e.g., Pseudomonas syringae on tomato, Puccinia triticina on wheat).

2. This compound Application:

  • Determine the optimal application method (e.g., foliar spray, soil drench, root treatment). For foliar pathogens, spraying leaves 24-48 hours before inoculation is common.
  • Test a range of this compound concentrations, from nanomolar to micromolar, to identify the most effective dose.

3. Pathogen Inoculation and Disease Assessment:

  • Inoculate plants with the chosen pathogen according to standard procedures for that pathosystem.
  • Assess disease severity at appropriate time points by measuring lesion size, pathogen growth (e.g., bacterial colony-forming units), or symptom development (e.g., number of fungal pustules).

Signaling Pathways and Workflows

Ascr18_Signaling_Pathway cluster_perception Perception at Cell Surface cluster_signaling Downstream Signaling cluster_outcome Immune Outcome Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 Binding Auxin_Signaling Suppression of Auxin Signaling Genes (e.g., AUX1, IAA27) Ascr18->Auxin_Signaling Primary Mechanism NILR1->Auxin_Signaling Independent of NILR1 for auxin suppression Classical_PTI Classical PTI Responses (ROS burst, Growth Inhibition) NILR1->Classical_PTI Previously suggested link Resistance Enhanced Resistance to Nematodes & other Pathogens Auxin_Signaling->Resistance

Caption: this compound signaling pathway leading to plant resistance.

Experimental_Workflow cluster_assessment Assessment start Start: Plant Seedlings treatment This compound Treatment (e.g., 24h pre-inoculation) start->treatment control Mock Treatment (Sterile Water) start->control pathogen_inoculation Pathogen Inoculation (e.g., Nematodes, Bacteria) treatment->pathogen_inoculation control->pathogen_inoculation phenotypic_analysis Phenotypic Analysis (e.g., Count nematodes, measure lesions) pathogen_inoculation->phenotypic_analysis molecular_analysis Molecular Analysis (qRT-PCR for gene expression) pathogen_inoculation->molecular_analysis end Conclusion: Efficacy of this compound phenotypic_analysis->end molecular_analysis->end

Caption: General experimental workflow for testing this compound efficacy.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific plant-pathogen systems.

References

Ascr#18 for Enhanced Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #18 (Ascr#18) is a nematode-derived signaling molecule that has emerged as a potent activator of plant defense mechanisms. Unlike traditional pesticides, this compound is not directly toxic to pathogens but instead primes the plant's innate immune system, leading to broad-spectrum resistance against a variety of pests and diseases. This document provides detailed application notes, experimental protocols for determining optimal concentrations, and a summary of effective concentrations from various studies.

This compound perception in plants triggers a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway and the salicylic (B10762653) acid (SA) and jasmonic acid (JA) hormonal defense pathways[1][2][3]. A key mechanism, particularly against nematodes, involves the repression of auxin signaling, which is crucial for the establishment of nematode feeding sites[4][5][6]. This multifaceted mode of action makes this compound a promising candidate for the development of novel, environmentally friendly crop protection strategies.

Data Presentation: Efficacy of this compound Across Various Crops and Pathogens

The following table summarizes the effective concentrations of this compound as reported in various studies. It is important to note that the optimal concentration can be influenced by the plant species, the specific pathogen, and environmental conditions[7].

CropPathogen/PestThis compound ConcentrationObserved EffectReference
Wheat Puccinia triticina (Leaf Rust)0.01 nM - 10 µMSignificant reduction in rust pustules.[8][9][10][8][9][10]
Arabidopsis Heterodera schachtii (Cyst Nematode)1 nM, 10 nM, 1 µMReduced number of established nematodes.[1][1]
Arabidopsis Meloidogyne incognita (Root-knot Nematode)10 nMSignificantly reduced infection.[3][3]
Arabidopsis Pseudomonas syringae pv. tomato DC30001 µMEnhanced resistance.[2][2]
Barley Blumeria graminis f. sp. hordei10 nMIncreased resistance.[1][1]
Tomato Phytophthora infestans, Pseudomonas syringae10 nMEffective in inducing defense.[1][1]
Maize, Rice, Soybean Various pathogens (viruses, bacteria, fungi, oomycetes)Low nanomolar to low micromolarPartial to strong protection.[11][11]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Disease Resistance

This protocol outlines a general procedure for determining the optimal concentration of this compound for inducing resistance against a specific pathogen in a given crop.

1. Materials:

  • This compound stock solution (e.g., in ethanol (B145695) or DMSO, to be diluted in water)

  • Seeds of the target crop plant

  • Pathogen inoculum

  • Sterile water

  • Solvent control (e.g., water with the same final concentration of ethanol or DMSO as the this compound solutions)

  • Pots, soil, and growth chamber/greenhouse facilities

  • Equipment for pathogen inoculation and disease assessment

2. Experimental Procedure:

  • Plant Growth: Sow seeds and grow plants under controlled conditions (e.g., 16h light/8h dark cycle, specific temperature and humidity). The age of the plants for treatment will depend on the specific crop and pathogen system.

  • Preparation of this compound Solutions: Prepare a series of this compound dilutions ranging from nanomolar to micromolar concentrations (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a solvent control and a water-only control.

  • This compound Treatment: Apply the this compound solutions to the plants. The application method can be soil drenching, foliar spray, or root dipping, depending on the target pathogen's mode of infection. Ensure even application.

  • Pathogen Inoculation: After a specific pre-treatment period (e.g., 24-48 hours), inoculate the plants with the pathogen. The inoculation method will be specific to the pathogen (e.g., spraying a spore suspension, adding nematode juveniles to the soil).

  • Disease Assessment: Monitor the plants for disease development over a set period. Assess disease severity using appropriate metrics (e.g., lesion size, number of pustules, pathogen biomass, percentage of infected plants).

  • Data Analysis: Statistically analyze the disease severity data to determine which this compound concentrations provide a significant reduction in disease compared to the controls.

3. Expected Outcome: This experiment should identify a dose-response curve, revealing the optimal concentration range of this compound for enhancing resistance to the specific pathogen.

Protocol 2: Evaluation of this compound-Induced Defense Gene Expression

This protocol is designed to confirm that this compound is inducing a defense response in the plant at the molecular level.

1. Materials:

  • This compound solutions at the determined optimal concentration and controls

  • Plant tissue from treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR machine and reagents

  • Primers for defense-related marker genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene.

2. Experimental Procedure:

  • Plant Treatment: Treat plants with the optimal concentration of this compound and controls as determined in Protocol 1.

  • Tissue Sampling: At various time points after treatment (e.g., 0, 6, 24, 48 hours), collect leaf or root tissue (depending on the application method and pathogen) and immediately freeze it in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize cDNA.

  • qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the expression levels of the selected defense marker genes.

  • Data Analysis: Normalize the expression of the target genes to the reference gene and calculate the fold change in gene expression in this compound-treated plants compared to the controls.

3. Expected Outcome: A significant upregulation of defense-related genes in the this compound-treated plants will confirm the activation of the plant's immune system.

Visualizations

Signaling Pathways of this compound in Plant Defense

Ascr18_Signaling cluster_perception Cell Surface Perception cluster_downstream Downstream Signaling cluster_response Plant Defense Response Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 binds MAPK MAPK Cascade NILR1->MAPK activates SA_JA SA/JA Signaling Pathways NILR1->SA_JA activates Auxin_Repression Repression of Auxin Signaling NILR1->Auxin_Repression leads to Defense_Genes Defense Gene Expression MAPK->Defense_Genes SA_JA->Defense_Genes Nematode_Resistance Reduced Nematode Susceptibility Auxin_Repression->Nematode_Resistance PTI Pattern-Triggered Immunity (PTI) Defense_Genes->PTI

Caption: this compound perception by the NILR1 receptor triggers downstream signaling, leading to plant defense.

Experimental Workflow for Optimal Concentration Determination

Experimental_Workflow start Start prep_plants Plant Growth and Acclimatization start->prep_plants prep_ascr18 Prepare this compound Dilution Series prep_plants->prep_ascr18 treatment Apply this compound to Plants (Foliar/Soil Drench) prep_ascr18->treatment incubation Incubation Period (e.g., 24-48h) treatment->incubation inoculation Pathogen Inoculation incubation->inoculation assessment Disease Assessment (e.g., lesion size, severity) inoculation->assessment analysis Data Analysis (Statistics, Dose-Response) assessment->analysis end Determine Optimal Concentration analysis->end

Caption: Workflow for determining the optimal this compound concentration for crop protection.

References

Ascr#18: Application Notes and Protocols for Plant Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascr#18, a nematode-derived ascaroside, has emerged as a potent, broad-spectrum elicitor of plant defense responses. This document provides detailed application notes and protocols for the use of this compound in controlling plant diseases, based on current scientific literature. This compound perception in plants triggers a unique immune response, offering a novel mode of action for crop protection strategies. It has demonstrated efficacy against a wide range of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes, in both monocot and dicot plants.[1][2][3]

Mechanism of Action

This compound functions as a Nematode-Associated Molecular Pattern (NAMP), recognized by the plant's immune system to initiate downstream defense signaling.[1][4] The primary mechanism involves the induction of salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity.[1][5] Interestingly, this compound-induced resistance differs from typical pattern-triggered immunity (PTI) as it does not consistently trigger a reactive oxygen species (ROS) burst.[1][6]

A significant aspect of this compound's mode of action is the suppression of auxin signaling.[1][6][7] By downregulating auxin transport and signaling genes, this compound interferes with the ability of certain pathogens, particularly biotrophs like nematodes, to establish and maintain feeding sites.[1][6][7]

Signaling Pathway

The perception of this compound by the leucine-rich repeat receptor kinase NILR1 (in some contexts) initiates a signaling cascade that diverges from classical PTI.[1][6] The pathway leads to the upregulation of defense-related genes and the suppression of auxin signaling, ultimately resulting in enhanced disease resistance.

ascr18_signaling cluster_perception Cell Surface cluster_downstream Intracellular Signaling cluster_response Plant Defense Response ascr18 This compound NILR1 NILR1 Receptor ascr18->NILR1 MAPK MAPK Cascade NILR1->MAPK Auxin_suppression Suppression of Auxin Signaling NILR1->Auxin_suppression SA_JA SA/JA Signaling Pathways MAPK->SA_JA Defense_genes Defense Gene Upregulation SA_JA->Defense_genes Resistance Broad-Spectrum Disease Resistance Auxin_suppression->Resistance Inhibits Pathogen Establishment Defense_genes->Resistance

Caption: this compound signaling pathway leading to disease resistance.

Quantitative Data Summary

The following tables summarize the quantitative efficacy of this compound application from various studies.

Table 1: Efficacy of this compound Against Fungal and Oomycete Pathogens

Plant SpeciesPathogenThis compound ConcentrationApplication MethodEfficacyReference
Wheat (Triticum aestivum)Puccinia triticina (Leaf Rust)0.01 nM - 1 µMFoliar SprayUp to 81% reduction in rust pustules[8][9]
Tomato (Solanum lycopersicum)Phytophthora infestans (Late Blight)10 nMRoot PretreatmentSignificant reduction in sporangia numbers[10]

Table 2: Efficacy of this compound Against Bacterial Pathogens

Plant SpeciesPathogenThis compound ConcentrationApplication MethodEfficacyReference
Tomato (Solanum lycopersicum)Pseudomonas syringae pv. tomato DC300010 nMRoot PretreatmentSignificant reduction in bacterial growth[10]
Arabidopsis thalianaPseudomonas syringae1 µMRoot TreatmentReduced bacterial growth[2]

Table 3: Efficacy of this compound Against Nematodes

Plant SpeciesPathogenThis compound ConcentrationApplication MethodEfficacyReference
Arabidopsis thalianaHeterodera schachtii (Cyst Nematode)10 nMRoot PretreatmentSignificantly reduced infection[2]
Arabidopsis thalianaMeloidogyne incognita (Root-Knot Nematode)10 nMRoot PretreatmentSignificantly reduced infection[2]
Arabidopsis thalianaHeterodera schachtii0.001, 0.01, 1 µMPretreatmentSignificantly lower numbers of females and total nematodes[7]

Table 4: Efficacy of this compound Against Viral Pathogens

Plant SpeciesPathogenThis compound ConcentrationApplication MethodEfficacyReference
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µMRoot TreatmentEnhanced resistance[2]

Experimental Protocols

Protocol 1: Foliar Spray Application for Fungal Disease Control in Wheat

This protocol is adapted from studies on the control of leaf rust (Puccinia triticina) in wheat.[8][9]

1. Materials:

  • This compound stock solution (e.g., 1 mM in ethanol)
  • Wheat plants (10-day-old seedlings)
  • Hand sprayer
  • 0.1% Ethanol (B145695) solution (for mock treatment)
  • Puccinia triticina uredospores
  • Talcum powder

2. This compound Solution Preparation:

  • Prepare working solutions of this compound by diluting the stock solution in sterile water containing 0.1% ethanol to final concentrations ranging from 0.01 nM to 1 µM.
  • Prepare a mock solution of 0.1% ethanol in sterile water.

3. Application:

  • Twenty-four hours prior to pathogen inoculation, spray the wheat seedlings with the this compound working solutions or the mock solution until runoff.
  • Ensure complete coverage of the leaf surfaces.

4. Pathogen Inoculation:

  • Prepare an inoculum by mixing P. triticina uredospores with talcum powder (1:4 ratio).
  • Inoculate the treated and mock-treated plants by brushing the spore-talcum mixture onto the leaves.

5. Incubation and Disease Assessment:

  • Incubate the plants in a growth chamber under controlled conditions (e.g., 20°C day/18°C night, 16h light period, 65% relative humidity).
  • Assess disease severity by counting the number of rust pustules on the leaves at a designated time point post-inoculation (e.g., 10 days).

prep [label="Prepare this compound\nWorking Solutions\n(0.01 nM - 1 µM)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spray [label="Spray Wheat Seedlings\n(24h before inoculation)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; inoculate [label="Inoculate with\nPuccinia triticina", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate Plants\n(Controlled Conditions)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Disease Severity\n(Count Pustules)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

prep -> spray [arrowhead=vee, color="#202124"]; spray -> inoculate [arrowhead=vee, color="#202124"]; inoculate -> incubate [arrowhead=vee, color="#202124"]; incubate -> assess [arrowhead=vee, color="#202124"]; }

Caption: Experimental workflow for foliar application of this compound.

Protocol 2: Root Application for Broad-Spectrum Disease Control in Tomato

This protocol is a generalized procedure based on studies demonstrating systemic resistance induced by root application of this compound.[2][10]

1. Materials:

  • This compound stock solution
  • Tomato plants (e.g., cv. M82) at an appropriate growth stage
  • Hydroponic or sterile soil-less growth medium
  • Pathogen of interest (e.g., Phytophthora infestans, Pseudomonas syringae)

2. This compound Solution Preparation:

  • Prepare a working solution of this compound in the plant growth medium or water to the desired final concentration (e.g., 10 nM).
  • Prepare a mock treatment with the same medium or water without this compound.

3. Application:

  • For hydroponic systems, add the this compound working solution directly to the nutrient solution.
  • For soil-less medium, drench the root zone with the this compound working solution.
  • Treat the plants for a specified duration (e.g., 24-48 hours) before pathogen challenge.

4. Pathogen Inoculation:

  • Inoculate the leaves or other appropriate plant parts with the pathogen according to standard protocols for that specific host-pathogen system.

5. Incubation and Disease Assessment:

  • Incubate the plants under conditions conducive to disease development.
  • Assess disease severity at appropriate time points using relevant metrics, such as lesion size, pathogen population size (e.g., colony-forming units for bacteria), or sporulation.

prep [label="Prepare this compound\nRoot Treatment Solution\n(e.g., 10 nM)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Apply to Root Zone\n(24-48h before inoculation)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; inoculate [label="Inoculate with Pathogen\n(e.g., P. infestans, P. syringae)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate Plants\n(Disease-conducive conditions)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Disease Severity\n(Lesion size, pathogen count)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

prep -> treat [arrowhead=vee, color="#202124"]; treat -> inoculate [arrowhead=vee, color="#202124"]; inoculate -> incubate [arrowhead=vee, color="#202124"]; incubate -> assess [arrowhead=vee, color="#202124"]; }

Caption: Experimental workflow for root application of this compound.

Concluding Remarks

This compound represents a promising biocontrol agent with a unique mode of action that can induce broad-spectrum disease resistance in a variety of important crop plants. The provided protocols offer a foundation for researchers to explore the potential of this compound in their specific systems. Further optimization of concentrations, application timing, and formulation may be necessary to achieve maximum efficacy under different environmental conditions and for different host-pathogen interactions. The suppression of auxin signaling by this compound is a particularly noteworthy mechanism that warrants further investigation for the development of novel disease control strategies.

References

Application Notes and Protocols for Ascr#18 in Soil-Borne Pathogen Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ascaroside#18 (ascr#18) as a potent elicitor of plant defense mechanisms against a broad spectrum of soil-borne pathogens. This compound, a nematode-derived pheromone, is recognized by plants as a nematode-associated molecular pattern (NAMP), triggering a unique immune response that enhances resistance to various pathogens.

Mechanism of Action

This compound perception in plants initiates a signaling cascade that confers broad-spectrum resistance. Unlike canonical pattern-triggered immunity (PTI), this compound-induced defense is not typically associated with a reactive oxygen species (ROS) burst or defense-related growth inhibition.[1][2][3] The primary mechanism involves the suppression of auxin signaling pathways, which are often manipulated by pathogens to facilitate infection and nutrient acquisition.[1][2]

Key molecular events in the this compound-induced defense response include:

  • Suppression of Auxin Signaling: this compound treatment leads to the downregulation of auxin transport and signaling genes, such as AUX1, SAUR69, and IAA27. This suppression is critical for inhibiting the development of specialized feeding sites for nematodes and potentially other pathogens.

  • Activation of Defense-Related Signaling: this compound perception activates mitogen-activated protein kinases (MAPKs) and induces the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are central to plant immunity against biotrophic and necrotrophic pathogens.

  • Metabolic Conversion: Plants can metabolically convert this compound into a shorter-chain ascaroside, ascr#9, which acts as a repellent to nematodes.

The perception of this compound can be mediated by the leucine-rich repeat receptor kinase NILR1, although the suppression of auxin signaling can also occur independently of this receptor.

Quantitative Data on Efficacy

The following tables summarize the quantitative effects of this compound application on disease resistance in various plant-pathogen systems.

Table 1: Effect of this compound Root Pretreatment on Nematode Infection in Arabidopsis thaliana

PathogenThis compound ConcentrationReduction in Nematode Number (%)Reference
Heterodera schachtii (Cyst Nematode)10 nMSignificant reduction
Meloidogna incognita (Root-Knot Nematode)10 nMSignificant reduction

Table 2: Effect of this compound Root Pretreatment on Bacterial and Viral Pathogens in Arabidopsis thaliana

PathogenThis compound ConcentrationEffectReference
Pseudomonas syringae pv. tomato1 µMReduced bacterial growth
Turnip Crinkle Virus (TCV)1 µMEnhanced resistance

Table 3: Efficacy of this compound in Various Crop Plants

CropPathogenThis compound ConcentrationEffectReference
Tomato, Potato, BarleyVarious pathogens10 nMStrong induction of defense genes and enhanced resistance
WheatPuccinia triticina (Leaf Rust)0.01 nM (foliar spray)Reduced number of rust pustules
Maize, Rice, SoybeanVarious pathogensNanomolar to micromolarPartial to strong protection

Note: The efficacy of this compound can be concentration-dependent, with some studies indicating a decrease in effectiveness at higher concentrations.

Experimental Protocols

Protocol 1: Root Drench Application of this compound for Evaluating Resistance to Soil-Borne Pathogens in Arabidopsis thaliana

1. Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0) grown in sterile soil or on sterile agar (B569324) plates.
  • This compound stock solution (e.g., 1 mM in DMSO).
  • Sterile water.
  • Inoculum of the soil-borne pathogen of interest (e.g., Heterodera schachtii, Meloidogyne incognita, Fusarium oxysporum).
  • Pipettes and sterile tips.
  • Growth chambers or incubators with controlled environmental conditions.

2. Procedure:

  • Seedling Preparation: Grow Arabidopsis seedlings for 10-14 days under standard conditions (e.g., 16h light/8h dark photoperiod, 22°C).
  • This compound Working Solution Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in sterile water to the desired final concentration (e.g., 10 nM or 1 µM). Include a mock control treatment with the same concentration of DMSO as the this compound treatment.
  • Root Drench Application:
  • For soil-grown plants, carefully apply 1-2 mL of the this compound working solution or mock solution to the soil surface around the base of each seedling, ensuring the root zone is saturated.
  • For plate-grown seedlings, gently flood the agar plate with the this compound or mock solution for a specified period (e.g., 24 hours) before transferring the seedlings to a new plate or soil.
  • Incubation: Incubate the treated plants for 24 hours prior to pathogen inoculation to allow for the induction of defense responses.
  • Pathogen Inoculation: Inoculate the plants with the soil-borne pathogen according to standard protocols for that specific pathogen.
  • Disease Assessment: At appropriate time points post-inoculation (e.g., 7-14 days for nematodes), assess disease symptoms and quantify pathogen development. This may include counting nematode cysts or galls, measuring lesion size, or quantifying pathogen biomass using molecular methods (e.g., qPCR).
  • Data Analysis: Compare the disease severity in this compound-treated plants to the mock-treated control plants.

Visualizations

Signaling Pathways and Experimental Workflows

ascr18_signaling_pathway cluster_perception Perception at the Root cluster_signaling Intracellular Signaling Cascade cluster_response Plant Defense Response ascr18 This compound (Nematode-Associated Molecular Pattern) receptor NILR1 Receptor (and other potential receptors) ascr18->receptor Binding nematode_repulsion Nematode Repulsion (via ascr#9 conversion) ascr18->nematode_repulsion Metabolic Conversion mapk MAPK Cascade Activation receptor->mapk sa_ja Salicylic Acid (SA) & Jasmonic Acid (JA) Signaling Pathways receptor->sa_ja auxin_suppression Suppression of Auxin Signaling receptor->auxin_suppression resistance Broad-Spectrum Pathogen Resistance mapk->resistance sa_ja->resistance auxin_genes Downregulation of AUX1, SAUR69, IAA27 auxin_suppression->auxin_genes auxin_suppression->resistance

Caption: this compound signaling pathway leading to plant defense.

root_drench_workflow start Start: 10-14 day old Arabidopsis seedlings treatment Root Drench Application: - this compound (e.g., 10 nM or 1 µM) - Mock Control (DMSO in water) start->treatment incubation 24-hour Incubation (for defense induction) treatment->incubation inoculation Inoculation with Soil-Borne Pathogen incubation->inoculation assessment Disease Assessment (e.g., 7-14 days post-inoculation) inoculation->assessment analysis Data Analysis: Compare this compound vs. Mock assessment->analysis

Caption: Experimental workflow for root drench application.

References

Application Notes and Protocols for qRT-PCR Analysis of Ascr#18-Induced Defense Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the expression of defense-related genes induced by the ascaroside Ascr#18 using quantitative real-time PCR (qRT-PCR). This compound, a nematode-derived pheromone, is recognized as a Nematode-Associated Molecular Pattern (NAMP) that elicits immune responses in a variety of plants[1][2]. Understanding the molecular mechanisms downstream of this compound perception is crucial for the development of novel strategies for crop protection.

Recent studies have revealed that this compound can trigger plant defense through different signaling pathways. One key mechanism involves the suppression of auxin transport and signaling, which is a novel defense strategy against biotrophic pathogens like nematodes that rely on manipulating auxin pathways for successful infection[1][3][4]. In other pathosystems, this compound has been shown to induce more classical defense responses involving the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways and the activation of Mitogen-Activated Protein Kinases (MAPKs).

This document provides detailed protocols for quantifying the changes in gene expression induced by this compound treatment, along with data presentation and visualization of the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the relative expression of key genes involved in auxin signaling and classical defense pathways upon treatment with this compound.

Table 1: Relative Expression of Auxin-Related Genes in Arabidopsis thaliana Roots Treated with this compound.

Data from transcriptome profiling and subsequent qRT-PCR validation have shown a consistent downregulation of several key auxin transport and signaling genes in Arabidopsis roots upon this compound treatment. This response is noteworthy as it occurs independently of the NILR1 receptor, which was initially identified as a receptor for this compound.

GeneFunctionFold Change (this compound vs. Mock)Reference
AUX1 Auxin influx carrierDownregulated
GH3.6 Encodes an auxin-conjugating enzymeDownregulated
IAA27 Auxin-responsive geneDownregulated
SAUR69 Small Auxin Up RNADownregulated

Table 2: Relative Expression of Classical Defense-Related Genes in Arabidopsis thaliana Leaves Treated with this compound.

In contrast to the effects on auxin-related genes in roots, this compound treatment on leaves has been shown to induce the expression of marker genes for the SA and JA defense pathways.

GenePathwayFold Change (this compound vs. Mock)Time PointReference
PR-1 Salicylic Acid (SA) markerUpregulated6 h.p.t. & 24 h.p.t.
PDF1.2 Jasmonic Acid (JA) markerUpregulated6 h.p.t. & 24 h.p.t.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for qRT-PCR analysis of this compound-induced gene expression.

Plant Material and this compound Treatment

A detailed protocol for plant treatment is essential for reproducible results. The following is a general guideline that can be adapted for specific plant species and experimental setups.

Materials:

  • Seeds of the desired plant species (e.g., Arabidopsis thaliana Col-0)

  • Growth medium (e.g., Murashige and Skoog medium)

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Sterile water

  • Control solution (e.g., 0.1% ethanol (B145695) in sterile water)

  • Growth chambers or incubators with controlled light and temperature conditions

Protocol:

  • Sterilize and sow seeds on the appropriate growth medium.

  • Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • For root treatment, carefully transfer seedlings to a liquid culture medium or a new plate containing the treatment solution. For leaf treatment, spray the leaves with the treatment solution until runoff.

  • Prepare the this compound treatment solution by diluting the stock solution in sterile water to the desired final concentration (e.g., 1 µM). A broad range of effective concentrations, down to 0.01 nM, has been reported.

  • Prepare a mock control solution with the same concentration of the solvent used for the this compound stock (e.g., 0.1% ethanol).

  • Incubate the treated plants for the desired time points (e.g., 6 hours, 24 hours).

  • Harvest the target tissue (e.g., roots, leaves), flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

RNA Extraction

High-quality RNA is a prerequisite for accurate qRT-PCR analysis.

Materials:

  • Frozen plant tissue

  • RNA extraction kit (e.g., Quick-RNA Miniprep kit)

  • RNase-free water

  • RNase-free tubes and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

Protocol:

  • Grind the frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Follow the manufacturer's protocol for the chosen RNA extraction kit. A typical workflow involves cell lysis, DNA removal, RNA binding to a column, washing, and elution.

  • Elute the RNA in RNase-free water.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Verify RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

cDNA Synthesis

The extracted RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction.

Materials:

  • Total RNA (1-2 µg)

  • cDNA synthesis kit (containing reverse transcriptase, dNTPs, and primers)

  • RNase-free water

  • Thermal cycler

Protocol:

  • Follow the manufacturer's instructions for the cDNA synthesis kit.

  • Typically, a mix of total RNA, primers (oligo(dT) and/or random hexamers), and RNase-free water is incubated at a specific temperature to denature the RNA and allow primer annealing.

  • The reverse transcriptase and dNTPs are then added, and the reaction is incubated to synthesize the first-strand cDNA.

  • The reaction is terminated by heat inactivation of the reverse transcriptase.

  • The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to amplify and quantify the target cDNA sequences.

Materials:

  • cDNA template

  • Gene-specific primers (forward and reverse)

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • qPCR instrument

  • qPCR plates and seals

Protocol:

  • Design and validate gene-specific primers for the target genes and a reference gene (e.g., UBQ10, β-tubulin).

  • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Aliquot the reaction mix into the wells of a qPCR plate.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include no-template controls (NTCs) to check for contamination and a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Analysis

The most common method for relative quantification in qRT-PCR is the comparative Cq (ΔΔCq) method.

Protocol:

  • Determine the quantification cycle (Cq) value for each reaction. The Cq is the cycle number at which the fluorescence signal crosses a certain threshold.

  • Normalize the Cq value of the target gene to the Cq value of the reference gene for each sample to obtain the ΔCq: ΔCq = Cq(target gene) - Cq(reference gene)

  • Normalize the ΔCq of the treated sample to the ΔCq of the control sample to obtain the ΔΔCq: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)

  • Calculate the fold change in gene expression as 2-ΔΔCq.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow.

Ascr18_Signaling_Pathway cluster_namp Nematode-Associated Molecular Pattern (NAMP) cluster_cell Plant Cell This compound This compound NILR1 NILR1 Receptor This compound->NILR1 Unknown_Receptor Unknown Receptor(s) This compound->Unknown_Receptor MAPK_Cascade MAPK Cascade NILR1->MAPK_Cascade Auxin_Signaling Auxin Signaling (Transport & Response) Unknown_Receptor->Auxin_Signaling Suppression Nematode_Resistance Nematode_Resistance Auxin_Signaling->Nematode_Resistance Leads to SA_JA_Pathways SA/JA Signaling Pathways MAPK_Cascade->SA_JA_Pathways Defense_Genes Defense Gene Expression SA_JA_Pathways->Defense_Genes Induction Defense_Genes->Nematode_Resistance Leads to

Caption: this compound signaling pathways in plant defense.

qRT_PCR_Workflow cluster_experiment Experimental Workflow Plant_Treatment 1. Plant Treatment (this compound or Mock) Harvesting 2. Tissue Harvesting & Freezing Plant_Treatment->Harvesting RNA_Extraction 3. Total RNA Extraction Harvesting->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 5. qRT-PCR cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCq Method) qPCR->Data_Analysis Gene_Expression Relative Gene Expression Data_Analysis->Gene_Expression

Caption: Experimental workflow for qRT-PCR analysis.

Auxin_Suppression_Logic cluster_logic Logical Relationship of this compound-Induced Auxin Suppression Ascr18 This compound Treatment Auxin_Repression Repression of Auxin Signaling Genes (AUX1, IAA27, etc.) Ascr18->Auxin_Repression Nematode_Feeding Inhibition of Nematode Feeding Site Formation Auxin_Repression->Nematode_Feeding Plant_Resistance Enhanced Plant Resistance to Nematodes Nematode_Feeding->Plant_Resistance

Caption: Logic of this compound-induced auxin-mediated defense.

References

Application Notes and Protocols for MAPK Activation Assay in Ascr#18 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of signaling molecules produced by nematodes that can elicit defense responses in plants. Ascr#18, a specific ascaroside, has been identified as a Nematode-Associated Molecular Pattern (NAMP) that triggers plant immunity, in part through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] MAPK cascades are crucial signaling pathways that convert external stimuli into a wide range of cellular responses, including gene expression changes related to immunity.[3][4]

Activation of a MAPK cascade typically involves a three-tiered system of sequential phosphorylation events, where a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAPK.[3] The activated MAPK then phosphorylates downstream targets, such as transcription factors, to initiate a cellular response. In the context of this compound signaling, the perception of this molecule by plant cell surface receptors, such as the leucine-rich repeat receptor-like kinase NILR1 in Arabidopsis, can initiate this phosphorylation cascade, leading to an immune response. However, there is also evidence suggesting that this compound can trigger immune responses that are independent of NILR1 and do not involve classic defense gene activation, but rather affect auxin signaling.

This document provides detailed protocols for assessing the activation of MAPKs, specifically the Extracellular signal-Regulated Kinases (ERK), in response to this compound treatment using Western blotting with phospho-specific antibodies. This method is a reliable and widely used technique to measure the activation state of MAPKs.

Data Presentation

The following tables are designed for the systematic recording and comparison of quantitative data from MAPK activation assays.

Table 1: Experimental Conditions

ParameterDescription
Cell/Tissue Typee.g., Arabidopsis thaliana seedlings, specific cell culture
This compound Concentratione.g., 1 µM, 10 µM, 100 µM
Treatment Duratione.g., 5 min, 15 min, 30 min, 60 min
Control Groupse.g., Mock (solvent) control, Untreated
ReplicatesNumber of biological and technical replicates

Table 2: Quantification of MAPK (ERK1/2) Phosphorylation

TreatmentDuration (min)Phospho-ERK1/2 (Densitometry Units)Total-ERK1/2 (Densitometry Units)Normalized p-ERK/Total ERK RatioFold Change vs. Mock
Mock151.0
This compound (10 µM)5
This compound (10 µM)15
This compound (10 µM)30
This compound (10 µM)60

Note: The table above should be populated with data obtained from densitometric analysis of Western blots.

Signaling Pathway and Experimental Workflow Diagrams

Ascr18_MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Ascr18 This compound Receptor Receptor (e.g., NILR1) Ascr18->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylation pMAPK Phospho-MAPK (p-ERK1/2) TF Transcription Factors pMAPK->TF Translocation & Phosphorylation pTF Phospho-TF Immune_Genes Immune Gene Expression pTF->Immune_Genes Regulation MAPK_Activation_Assay_Workflow cluster_treatment Cell/Tissue Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis start Start: Cells/Tissues treatment Treat with this compound (and controls) start->treatment lysis Cell Lysis in Buffer with Inhibitors treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-ERK & anti-total-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization of p-ERK to Total ERK densitometry->normalization end End: Quantified MAPK Activation normalization->end

References

Application Notes and Protocols for Measuring Pathogen Resistance in Ascr#18-Treated Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring pathogen resistance in plants treated with ascaroside #18 (Ascr#18), a nematode-derived pheromone that acts as a potent elicitor of plant immunity.[1][2][3] This document outlines the underlying signaling pathways, detailed experimental protocols for various pathogens, and methods for quantitative data presentation.

This compound has been identified as a nematode-associated molecular pattern (NAMP) that confers broad-spectrum resistance against a variety of pathogens, including nematodes, bacteria, fungi, and viruses, in both monocot and dicot plants.[1][3] Its application in agricultural settings holds promise for enhancing crop resilience and reducing reliance on conventional pesticides.[3][4]

Signaling Pathways in this compound-Mediated Immunity

This compound triggers a multifaceted immune response in plants, involving both canonical and non-canonical signaling pathways.

1. Canonical Pattern-Triggered Immunity (PTI): this compound is recognized by the leucine-rich repeat receptor kinase NILR1, initiating a signaling cascade characteristic of PTI.[1][2] This involves the activation of mitogen-activated protein kinases (MAPKs) and the induction of defense-related phytohormone signaling pathways, primarily involving salicylic (B10762653) acid (SA) and jasmonic acid (JA).[3][5][6]

PTI_Pathway Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 MAPK MAPK Cascade NILR1->MAPK SA_JA SA/JA Signaling MAPK->SA_JA Defense Defense Gene Expression SA_JA->Defense Resistance Pathogen Resistance Defense->Resistance

Canonical PTI pathway initiated by this compound.

2. Non-Canonical Auxin Suppression Pathway: this compound can also induce resistance independently of NILR1 by suppressing auxin transport and signaling.[1][7] This is particularly effective against pathogens like cyst nematodes that rely on manipulating host auxin pathways for successful infection.[1][2] This mechanism does not typically involve a reactive oxygen species (ROS) burst.[1][7]

Auxin_Suppression_Pathway Ascr18 This compound Suppression Suppression Ascr18->Suppression Auxin Auxin Signaling & Transport Genes Nematode Nematode Feeding Site Development Auxin->Nematode Suppression->Auxin Resistance Pathogen Resistance Nematode->Resistance Experimental_Workflow Plant_Prep Plant Growth & Preparation Ascr18_Treatment This compound Treatment Plant_Prep->Ascr18_Treatment Pathogen_Inoculation Pathogen Inoculation Ascr18_Treatment->Pathogen_Inoculation Incubation Incubation Pathogen_Inoculation->Incubation Data_Collection Data Collection & Analysis Incubation->Data_Collection

References

Application Notes and Protocols for Ascr#18 in Tomato and Potato Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside#18 (Ascr#18) is a nematode-derived signaling molecule that has emerged as a potent elicitor of plant defense responses, offering a novel avenue for disease management in agriculturally important crops like tomato (Solanum lycopersicum) and potato (Solanum tuberosum).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in controlling a broad spectrum of plant pathogens. This compound perception in plants triggers a robust immune response, enhancing resistance against viral, bacterial, oomycete, fungal, and nematode infections.[1]

Mechanism of Action

This compound functions as a microbe-associated molecular pattern (MAMP), recognized by the plant's innate immune system to initiate downstream defense signaling.[3] The perception of this compound leads to two primary defense-related signaling cascades:

  • Classical MAMP-Triggered Immunity (MTI): Upon recognition, this compound activates mitogen-activated protein kinase (MAPK) cascades and stimulates the production of key defense hormones, salicylic (B10762653) acid (SA) and jasmonic acid (JA).[3] This leads to the expression of pathogenesis-related (PR) genes and the reinforcement of physical barriers against pathogen invasion.

  • Auxin Signaling Suppression: this compound has been shown to trigger a novel defense mechanism by repressing auxin signaling pathways in plants. Many pathogens manipulate host auxin signaling to facilitate infection and nutrient acquisition. By downregulating auxin transport and response genes, this compound interferes with this pathogenic strategy, thereby reducing host susceptibility.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from various studies on the efficacy of this compound in enhancing disease resistance in tomato and potato.

Table 1: Efficacy of this compound against Phytophthora infestans (Late Blight) in Tomato and Potato

PlantThis compound ConcentrationApplication MethodPathogen InoculationEfficacy MetricResultReference
Tomato (cv. M82)1 nM - 10 µMRoot Pretreatment (48h)Detached leaf assay with P. infestans sporangiaReduction in sporangia numberSignificant reduction at 1 nM and 10 nM
Potato10 nMRoot Pretreatment (48h)Detached leaf assay with P. infestans zoosporesReduction in lesion sizeSignificant reduction

Table 2: Efficacy of this compound against Bacterial Pathogens in Tomato

PlantThis compound ConcentrationApplication MethodPathogenEfficacy MetricResultReference
Tomato (cv. M82)1 µMRoot Pretreatment (48h)Pseudomonas syringae pv. tomato DC3000Reduction in bacterial growth (CFU/cm²)Significant reduction

Table 3: Efficacy of this compound against Nematodes in Tomato

PlantThis compound ConcentrationApplication MethodPathogenEfficacy MetricResultReference
Tomato1 µMRoot treatment (24h)Meloidogyne incognita (Root-knot nematode)Accumulation of ascarosides in rootsConversion of this compound to Ascr#9, a nematode repellent

Experimental Protocols

Protocol 1: Preparation and Application of this compound

This protocol describes the preparation of this compound solutions and their application to tomato and potato plants.

Materials:

  • This compound (synthetic standard)

  • Sterile deionized water

  • Micropipettes and sterile tips

  • Volumetric flasks

  • Planting pots and sterile soil mix

  • Tomato or potato plants (4-6 weeks old)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in sterile deionized water. Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile deionized water to the desired final concentrations (e.g., 1 nM, 10 nM, 1 µM).

  • Application Method - Root Drench:

    • Gently remove the top layer of soil around the base of the plant to expose the upper roots.

    • Apply 50 mL of the this compound working solution directly to the soil around the base of each plant.

    • For control plants, apply 50 mL of sterile deionized water.

  • Application Method - Foliar Spray:

    • Add a surfactant (e.g., 0.02% Silwet L-77) to the this compound working solution to ensure even coverage.

    • Spray the solution onto the leaves of the plants until runoff.

    • For control plants, spray with a solution of water and surfactant.

  • Incubation: Maintain the treated plants in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for the desired pretreatment period (typically 24-48 hours) before pathogen inoculation.

Protocol 2: Phytophthora infestans (Late Blight) Inoculation and Disease Assessment

This protocol details the inoculation of this compound-treated plants with P. infestans and the subsequent assessment of disease severity.

Materials:

  • Phytophthora infestans culture

  • Rye A agar (B569324) plates

  • Sterile distilled water

  • Hemocytometer

  • Micropipettes and sterile tips

  • Detached leaves from this compound-treated and control plants

  • Petri dishes with moist filter paper

  • Image analysis software

Procedure:

  • Inoculum Preparation:

    • Grow P. infestans on Rye A agar plates for 10-14 days at 18°C in the dark.

    • Flood the plates with 5 mL of cold, sterile distilled water and gently scrape the surface to release sporangia.

    • Incubate the sporangial suspension at 4°C for 1-2 hours to induce zoospore release.

    • Determine the zoospore concentration using a hemocytometer and adjust to 5 x 10^4 zoospores/mL.

  • Detached Leaf Assay:

    • Excise healthy, fully expanded leaves from this compound-treated and control plants.

    • Place the leaves, abaxial side up, on moist filter paper in Petri dishes.

    • Inoculate each leaflet with a 10 µL droplet of the zoospore suspension.

    • Seal the Petri dishes and incubate at 18-20°C with a 16h light/8h dark photoperiod.

  • Disease Assessment:

    • After 5-7 days post-inoculation, measure the lesion diameter on each leaflet.

    • Alternatively, the total diseased leaf area can be quantified using image analysis software.

    • Sporangia can be washed from the leaf surface and counted using a hemocytometer to quantify pathogen reproduction.

Protocol 3: Pseudomonas syringae pv. tomato Inoculation and Bacterial Growth Quantification

This protocol describes the inoculation of tomato plants with P. syringae and the quantification of in planta bacterial populations.

Materials:

  • Pseudomonas syringae pv. tomato DC3000 culture

  • King's B (KB) medium

  • Spectrophotometer

  • Sterile 10 mM MgCl₂

  • Syringes without needles

  • Leaf puncher (cork borer)

  • Microcentrifuge tubes

  • Homogenizer

  • Serial dilution plates (KB agar)

Procedure:

  • Inoculum Preparation:

    • Grow P. syringae in KB liquid medium overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an OD₆₀₀ of 0.2 (approximately 1 x 10⁸ CFU/mL).

    • Prepare a final inoculum of 1 x 10⁵ CFU/mL in 10 mM MgCl₂.

  • Plant Inoculation:

    • Infiltrate the abaxial side of tomato leaves with the bacterial suspension using a needless syringe.

    • Infiltrate control leaves with 10 mM MgCl₂.

  • Quantification of Bacterial Growth:

    • At 3-4 days post-inoculation, collect leaf discs from the infiltrated areas using a leaf puncher.

    • Homogenize the leaf discs in 1 mL of 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on KB agar plates.

    • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU) to determine the bacterial population per unit leaf area.

Visualizations

Signaling Pathways

Ascr18_Signaling Ascr18 This compound Receptor PPR/NILR1 Receptor Ascr18->Receptor Perception MAPKKK MAPKKK Receptor->MAPKKK Auxin_signaling Auxin Signaling Receptor->Auxin_signaling Suppression MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK SA_pathway Salicylic Acid (SA) Pathway MAPK->SA_pathway JA_pathway Jasmonic Acid (JA) Pathway MAPK->JA_pathway PR_genes Pathogenesis-Related (PR) Gene Expression SA_pathway->PR_genes JA_pathway->PR_genes Disease_Resistance Disease Resistance PR_genes->Disease_Resistance Auxin_synthesis Auxin Biosynthesis Auxin_transport Auxin Transport Auxin_signaling->Disease_Resistance Modulates Susceptibility Pathogen_effector Pathogen Effectors Pathogen_effector->Auxin_signaling Manipulation

Caption: this compound signaling pathway in plants.

Experimental Workflow

Experimental_Workflow Plant_Growth 1. Tomato/Potato Plant Growth (4-6 weeks) Ascr18_Prep 2. This compound Solution Preparation (1 nM - 1 µM) Plant_Growth->Ascr18_Prep Ascr18_Application 3. This compound Application (Root Drench or Foliar Spray) Ascr18_Prep->Ascr18_Application Pretreatment 4. Pretreatment Incubation (24-48 hours) Ascr18_Application->Pretreatment Pathogen_Inoculation 5. Pathogen Inoculation (e.g., P. infestans, P. syringae) Pretreatment->Pathogen_Inoculation Incubation 6. Post-Inoculation Incubation (Disease Development) Pathogen_Inoculation->Incubation Data_Collection 7. Data Collection & Analysis Incubation->Data_Collection Lesion_Size Lesion Size Measurement Data_Collection->Lesion_Size Bacterial_Count Bacterial Titer (CFU) Data_Collection->Bacterial_Count Gene_Expression Defense Gene Expression (qRT-PCR) Data_Collection->Gene_Expression

References

Application Notes and Protocols for Ascr#18 in Wheat and Barley Fungal Pathogen Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside#18 (ascr#18), a conserved nematode signaling molecule, has emerged as a potent elicitor of plant defense responses, offering a novel avenue for the development of broad-spectrum biopesticides.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to protect wheat (Triticum aestivum) and barley (Hordeum vulgare) against fungal pathogens. The information is compiled from recent scientific literature and is intended to guide researchers in replicating and expanding upon these findings. This compound has been shown to induce resistance against a range of pathogens, including fungi, by activating the plant's innate immune system.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on fungal disease severity in wheat and barley.

Table 1: Effect of this compound on Puccinia triticina (Leaf Rust) in Wheat

Wheat CultivarThis compound ConcentrationReduction in Rust Pustules (%)Reference
cv. BoolaniMicromolar range55 - >80[4]
Not Specified0.01 nMBroad optimum

Table 2: Effect of this compound on Blumeria graminis f. sp. hordei (Powdery Mildew) in Barley

Barley CultivarThis compound ConcentrationReduction in Pustules/LeafReference
Not Specified1 µMSignificant reduction
Not Specified10 µMSignificant reduction

Table 3: Induction of Defense-Related Gene Expression by this compound in Barley

GeneTreatmentFold Change (vs. Mock)Time PointReference
PR-1This compound + Bgh~2.516 h.p.i.

Experimental Protocols

Protocol 1: this compound Application for Induced Resistance in Wheat and Barley

This protocol describes the preparation and application of this compound to induce resistance against fungal pathogens.

Materials:

  • This compound standard

  • Ethanol (B145695) (for stock solution)

  • Sterile deionized water

  • Surfactant (e.g., Tween-20)

  • Spray bottle or atomizer

  • Wheat or barley plants (e.g., at the two-leaf stage)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol. The concentration will depend on the desired final application concentration. Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of application, dilute the this compound stock solution in sterile deionized water to the desired final concentration (e.g., 0.01 nM to 10 µM). Add a surfactant (e.g., 0.02% Tween-20) to the working solution to ensure even leaf coverage. Prepare a mock control solution containing the same concentration of ethanol and surfactant in water.

  • Plant Treatment:

    • Grow wheat or barley plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

    • At the desired growth stage (e.g., two-leaf stage), spray the leaves of the treatment group with the this compound working solution until runoff.

    • Spray the control group with the mock solution in the same manner.

    • Allow the plants to dry completely.

  • Incubation: Incubate the treated plants for 24 to 48 hours before pathogen inoculation to allow for the induction of defense responses.

Protocol 2: Fungal Pathogen Inoculation

This protocol provides a general guideline for inoculating treated plants with fungal pathogens. Specific inoculation procedures may vary depending on the pathogen.

A. Puccinia triticina (Leaf Rust) on Wheat:

Materials:

  • Fresh uredospores of Puccinia triticina

  • Light mineral oil (e.g., Soltrol 170)

  • Inoculation chamber with controlled humidity and temperature

Procedure:

  • Spore Suspension Preparation: Suspend fresh uredospores in a light mineral oil at a concentration of approximately 5 mg of spores per ml of oil.

  • Inoculation:

    • 24 hours after this compound treatment, spray the wheat leaves with the uredospore suspension.

    • Place the inoculated plants in a dark dew chamber at 100% relative humidity and 15-20°C for 16-24 hours to facilitate spore germination and infection.

  • Post-Inoculation Growth: Transfer the plants to a growth chamber with a 16-hour photoperiod at approximately 20°C.

B. Blumeria graminis f. sp. hordei (Powdery Mildew) on Barley:

Materials:

  • Heavily infected barley plants with fresh conidia of Blumeria graminis f. sp. hordei

  • Settling tower or inoculation chamber

Procedure:

  • Inoculation:

    • 48 hours after this compound treatment, inoculate the barley plants by gently shaking infected plants over the treated plants in a settling tower to ensure a uniform distribution of conidia.

  • Post-Inoculation Growth: Maintain the inoculated plants in a growth chamber with a 16-hour photoperiod and a temperature of approximately 18-20°C.

Protocol 3: Disease Assessment and Data Analysis

This protocol outlines the methods for quantifying disease severity and assessing the induction of defense responses.

A. Disease Severity Assessment:

  • Pustule Counting:

    • For leaf rust and powdery mildew, count the number of pustules per leaf or per unit leaf area at a specified time point post-inoculation (e.g., 7 days).

    • Calculate the percentage reduction in pustules in the this compound-treated plants compared to the mock-treated plants.

  • Disease Scoring: Alternatively, use a disease severity scale (e.g., 0-9) to visually assess the percentage of leaf area covered by lesions.

B. Gene Expression Analysis (qRT-PCR):

  • Sample Collection: Collect leaf samples at various time points post-inoculation (e.g., 16 hours). Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf tissue using a standard protocol or a commercial kit. Synthesize first-strand cDNA from the RNA.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for defense marker genes (e.g., PR-1, PAL, Chitinase 3) and a reference gene (e.g., actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced resistance and a typical experimental workflow.

ascr18_signaling_pathway ascr18 This compound receptor Plant Cell Receptor (e.g., NILR1) ascr18->receptor mapk MAPK Cascade receptor->mapk auxin_suppression Auxin Signaling Suppression receptor->auxin_suppression Suppresses sa_pathway Salicylic Acid (SA) Pathway mapk->sa_pathway ja_pathway Jasmonic Acid (JA) Pathway mapk->ja_pathway h2o2 H₂O₂ Accumulation mapk->h2o2 defense_genes Defense Gene Expression (e.g., PR-1, PAL, Chitinase) sa_pathway->defense_genes ja_pathway->defense_genes resistance Enhanced Fungal Resistance auxin_suppression->resistance defense_genes->resistance h2o2->resistance

Caption: Proposed signaling pathway for this compound-induced resistance in plants.

experimental_workflow start Plant Growth (Wheat or Barley) treatment This compound Application (Spray) start->treatment incubation Incubation (24-48 hours) treatment->incubation inoculation Fungal Pathogen Inoculation (e.g., P. triticina, B. graminis) incubation->inoculation post_inoculation Post-Inoculation Growth (Controlled Environment) inoculation->post_inoculation assessment Disease Assessment (e.g., Pustule Counting) post_inoculation->assessment gene_expression Gene Expression Analysis (qRT-PCR) post_inoculation->gene_expression end Data Analysis & Conclusion assessment->end gene_expression->end

Caption: General experimental workflow for assessing this compound efficacy.

Concluding Remarks

This compound demonstrates significant potential as a biocontrol agent for managing fungal diseases in wheat and barley. The provided protocols and data serve as a foundational resource for further research and development in this area. Future studies should focus on optimizing application timing and concentration for different pathosystems, elucidating the complete signaling network, and evaluating the efficacy of this compound under field conditions. The broad-spectrum activity of this compound suggests its potential to enhance agricultural sustainability by reducing reliance on conventional chemical fungicides.

References

Application Notes and Protocols for Ascr#18: Enhancing Disease Resistance in Rice and Maize

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascr#18, a nematode-derived ascaroside, has emerged as a potent elicitor of plant defense responses, offering a promising avenue for the development of novel strategies to enhance disease resistance in economically important crops such as rice (Oryza sativa) and maize (Zea mays). This document provides a comprehensive overview of this compound, including its mechanism of action, protocols for its application, and a summary of its effects on plant immunity. This compound is recognized as a Nematode-Associated Molecular Pattern (NAMP) that triggers Pattern-Triggered Immunity (PTI) in a broad spectrum of plants.[1][2][3] Its application has been shown to confer resistance against a wide range of pathogens, including viruses, bacteria, fungi, and nematodes.[4]

Mechanism of Action

This compound perception in plants initiates a cascade of signaling events that culminate in a heightened state of defense. The primary receptor for this compound has been identified as the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) NILR1 (NEMATODE-INDUCED LRR-RLK1).[5] Upon binding of this compound to NILR1, a series of downstream signaling pathways are activated:

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: this compound treatment leads to the activation of MAPKs, which are key signaling components in plant defense. In rice, MAPK cascades, such as the OsMKK4-OsMPK3/OsMPK6 pathway, are known to be involved in responses to fungal MAMPs and play a crucial role in reprogramming plant metabolism towards the production of antimicrobial compounds.

  • Phytohormone Signaling: this compound triggers the activation of salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, two of the major hormonal backbones of plant immunity. This leads to the expression of defense-related genes, such as Pathogenesis-Related (PR) genes.

  • Suppression of Auxin Signaling: A key mechanism, particularly in defense against nematodes, is the this compound-mediated suppression of auxin signaling. By downregulating auxin transport and response genes, this compound interferes with the ability of pathogens, especially nematodes, to manipulate host developmental processes for their own benefit. Interestingly, the downregulation of some auxin-related genes appears to be independent of the NILR1 receptor.

Quantitative Data on this compound-Mediated Resistance

While extensive quantitative data for rice and maize is still emerging, studies in other plant models provide a strong indication of the potential efficacy of this compound. The following tables summarize findings from various studies, illustrating the broad-spectrum resistance induced by this compound.

Table 1: Effect of this compound on Fungal and Bacterial Pathogens

Plant SpeciesPathogenThis compound ConcentrationObserved EffectReference
ArabidopsisPseudomonas syringae pv. tomato DC30001 µMSignificant reduction in bacterial growth
WheatPuccinia triticina (Leaf Rust)0.01 nM - 1 µM55% to >80% reduction in rust pustules

Table 2: Effect of this compound on Nematode Infection

Plant SpeciesNematode SpeciesThis compound ConcentrationObserved EffectReference
ArabidopsisHeterodera schachtii (Cyst Nematode)0.001, 0.01, 1 µMReduced number of female nematodes and smaller syncytia
ArabidopsisMeloidogyne incognita (Root-Knot Nematode)Not specifiedEnhanced resistance

Experimental Protocols

The following protocols are generalized based on successful applications in various plant species and can be adapted for rice and maize. Optimization of concentrations and application timing is recommended for specific experimental conditions and pathogen pressures.

Protocol 1: Seedling Root Treatment for Systemic Resistance

This protocol is suitable for inducing systemic resistance in young rice and maize seedlings.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Sterile water or appropriate buffer (e.g., 1/2 MS medium)

  • Petri dishes or hydroponic culture vessels

  • Rice or maize seeds

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice or maize seeds using 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution.

    • Rinse seeds thoroughly with sterile distilled water (3-5 times).

    • Germinate seeds on sterile wet filter paper in Petri dishes or in a suitable germination medium in the dark at an appropriate temperature (e.g., 28-30°C for rice, 25-28°C for maize).

  • This compound Treatment:

    • Prepare the desired final concentration of this compound (e.g., 1 µM) by diluting the stock solution in sterile water or hydroponic solution. Include a solvent control (e.g., DMSO at the same final concentration as in the this compound treatment).

    • For soil-based experiments, drench the soil around the roots of young seedlings (e.g., 7-14 days old) with the this compound solution.

    • For hydroponic systems, add this compound to the nutrient solution.

    • Incubate the seedlings for 24-48 hours to allow for the induction of defense responses.

  • Pathogen Inoculation:

    • Following the pretreatment period, inoculate the seedlings with the pathogen of interest according to standard procedures for that pathogen.

    • For example, for fungal pathogens like Magnaporthe oryzae (rice blast), spray a spore suspension onto the leaves. For root-infecting pathogens, introduce the inoculum into the soil or hydroponic solution.

  • Disease Assessment:

    • Monitor the plants for disease symptoms over time.

    • Quantify disease severity using appropriate metrics, such as lesion size, lesion number, pathogen biomass (e.g., via qPCR), or percentage of infected tissue.

Protocol 2: Foliar Spray Application

This method is suitable for treating more mature plants and for pathogens that infect aerial parts.

Materials:

  • This compound stock solution

  • Sterile water

  • Surfactant (e.g., Tween-20)

  • Spray bottle

Procedure:

  • Preparation of Spray Solution:

    • Prepare the desired this compound solution (e.g., 1 µM) in sterile water.

    • Add a surfactant (e.g., 0.01-0.05% Tween-20) to ensure even coverage of the leaf surface.

    • Prepare a control solution containing the solvent and surfactant at the same concentrations.

  • Application:

    • Spray the this compound solution onto the leaves of the rice or maize plants until runoff. Ensure thorough coverage of both adaxial and abaxial leaf surfaces.

    • Treat plants at a suitable time before anticipated pathogen pressure, for example, 24-48 hours prior to inoculation.

  • Pathogen Inoculation and Assessment:

    • Inoculate the plants with the pathogen as described in Protocol 1.

    • Assess disease development as described in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams

Ascr18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ascr18 This compound NILR1 NILR1 (Receptor) Ascr18->NILR1 Binding MAPKKK MAPKKK NILR1->MAPKKK SA_JA_biosynthesis SA & JA Biosynthesis NILR1->SA_JA_biosynthesis Auxin_Repression Repression of Auxin Signaling Genes (e.g., AUX1) NILR1->Auxin_Repression MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., OsMPK3/6) MAPKK->MAPK Phosphorylation MAPK->Auxin_Repression Defense_Genes Activation of Defense Genes (e.g., PR genes) MAPK->Defense_Genes SA_JA_biosynthesis->Defense_Genes Experimental_Workflow start Start: Rice/Maize Seedlings treatment This compound Treatment (Root Drench or Foliar Spray) + Control Treatment start->treatment incubation Incubation (24-48 hours) treatment->incubation inoculation Pathogen Inoculation incubation->inoculation assessment Disease Assessment (e.g., Lesion size, Pathogen biomass) inoculation->assessment end End: Data Analysis assessment->end

References

Troubleshooting & Optimization

Ascr#18 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ascr#18 in their in vitro experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound, or Ascaroside #18, is a nematode-derived signaling molecule, specifically a type of ascaroside.[1][2][3] Ascarosides are a conserved family of pheromones that regulate development and behavior in nematodes.[1][4] In the context of plant-pathogen interactions, this compound acts as a Nematode-Associated Molecular Pattern (NAMP). It is recognized by plants and triggers their immune responses, leading to enhanced resistance against a broad spectrum of pathogens including viruses, bacteria, fungi, and other nematodes.

Q2: What is the mechanism of action of this compound in plants?

This compound perception in plants leads to the activation of defense signaling pathways. It has been shown to induce the expression of genes associated with MAMP-triggered immunity (MTI), activate mitogen-activated protein kinases (MAPKs), and stimulate both salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways. More specifically, this compound has been found to promote plant defense by repressing auxin signaling, a key pathway for nematode establishment and feeding site development. This suppression of auxin signaling appears to be a novel defense mechanism that does not involve a typical reactive oxygen species (ROS) burst.

Q3: In what solvents is this compound soluble?

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, stock solutions in DMSO are often further diluted into aqueous solutions containing co-solvents to improve biocompatibility.

Troubleshooting Guide

Issue: Precipitation of this compound in cell culture media.

  • Cause 1: Low solubility in aqueous solutions. this compound has limited solubility in purely aqueous media. Adding a DMSO stock solution directly to the media without proper mixing can cause it to precipitate.

  • Solution 1: Prepare a concentrated stock solution in 100% DMSO. When diluting into your final culture medium, ensure vigorous mixing or vortexing. Add the this compound stock solution dropwise to the medium while stirring. Pre-warming the media to 37°C can also aid in dissolution.

  • Cause 2: High final concentration. The final concentration of this compound in the assay may exceed its solubility limit in the specific medium being used.

  • Solution 2: Test a lower final concentration of this compound. Effective biological activity has been observed at concentrations ranging from picomolar to micromolar.

  • Cause 3: Solvent concentration. A high percentage of the organic solvent (e.g., DMSO) in the final culture medium can be toxic to cells.

  • Solution 3: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize toxicity.

  • Cause 4: Interaction with media components. Components in the cell culture medium, such as salts or proteins, can sometimes interact with the compound and lead to precipitation.

  • Solution 4: If precipitation persists, consider preparing the final dilution in a simpler buffer or saline solution before adding it to the full culture medium. You can also try using a medium with a different composition.

Quantitative Data Summary

ParameterValueSolventNotesReference
Solubility 120 mg/mLDMSOUltrasonic treatment may be needed. Use freshly opened, hygroscopic DMSO for best results.
≥ 3.25 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineThis formulation is suitable for in vivo studies.
≥ 3.25 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline)Another option for in vivo applications.
≥ 3.25 mg/mL10% DMSO, 90% Corn OilA third option for in vivo use.
Effective Concentration Range (in vitro) Picomolar to MicromolarVaries by assayPre-treatment of Arabidopsis roots with 10 nM this compound significantly reduced nematode infection.
0.001, 0.01, and 1 µMWater (from stock)These concentrations induced immune responses in Arabidopsis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the solid. If the solid does not fully dissolve, sonicate the tube for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

This protocol describes the dilution of the stock solution to the final working concentration for use in cell culture experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium or buffer

  • Sterile tubes for dilution

  • Vortex mixer

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the cell culture medium or buffer to the experimental temperature (e.g., 37°C).

  • Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution of the stock solution in the cell culture medium or buffer.

  • Final Dilution: Add the appropriate volume of the this compound stock solution (or the intermediate dilution) to the pre-warmed medium to reach the final desired concentration. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersal.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in the working solution is at a non-toxic level for the cells being used (typically <0.5%).

  • Use Immediately: It is recommended to use the prepared working solution immediately for the experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock store->thaw Use in Experiment dilute Dilute in Pre-warmed Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for this compound preparation and use in in vitro assays.

ascr18_signaling_pathway ascr18 This compound receptor Plant Cell Receptor (e.g., NILR1) ascr18->receptor Perception mapk MAPK Cascade receptor->mapk sa_ja SA and JA Signaling receptor->sa_ja auxin Auxin Signaling (Suppression) receptor->auxin defense Plant Defense Response mapk->defense sa_ja->defense auxin->defense resistance Pathogen Resistance defense->resistance

Caption: this compound signaling pathway in plants leading to defense responses.

References

Ascr#18 Solutions Technical Support Center: Troubleshooting & Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ascr#18 solutions for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your this compound solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions.

ProblemPotential CauseRecommended Solution
Loss of biological activity or inconsistent results over time. Degradation of this compound. This is a primary indicator of compound instability.Review storage conditions and preparation date. Prepare fresh working solutions daily for optimal results. For stock solutions, adhere to recommended storage temperatures and avoid repeated freeze-thaw cycles.[1]
Precipitation or phase separation during preparation or storage. Poor solubility or solvent incompatibility. The chosen solvent system may not be optimal for the desired concentration.If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Consider preparing a more dilute stock solution or testing alternative solvent systems. Ensure the final concentration of any organic solvent is low and compatible with your experimental medium.
Variable results between different experimental batches. Inconsistent solution preparation or handling. Minor variations in protocol can lead to significant differences in experimental outcomes.Standardize your experimental workflow, including solution preparation, incubation times, and storage conditions for all samples. Ensure accurate and consistent pipetting.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Chemical degradation of this compound. The presence of new peaks suggests the formation of degradation products.As glycosides, ascarosides can be susceptible to hydrolysis, particularly under acidic conditions. Elevated temperatures can accelerate this degradation. Protect solutions from light to prevent potential photodegradation. Use high-purity solvents to avoid contaminants that could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For long-term storage, this compound stock solutions should be stored at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to seal the storage container tightly and protect it from moisture and light.[1]

Q2: How often should I prepare fresh this compound working solutions?

A2: It is highly recommended to prepare working solutions for in vivo and in vitro experiments fresh on the same day of use to ensure reliable and consistent results.[1]

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness or precipitation indicates that the compound is not fully dissolved. You can try gentle heating or sonication to aid dissolution. If the problem persists, consider preparing a new solution at a lower concentration or using an alternative solvent system as detailed in the experimental protocols.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before freezing.

Q5: What factors can cause this compound to degrade in solution?

A5: Like other glycosides, this compound stability can be influenced by several factors. The glycosidic bond is susceptible to hydrolysis, which can be catalyzed by acidic conditions and accelerated by elevated temperatures. While specific data for this compound is limited, it is also prudent to protect solutions from light to minimize the risk of photodegradation.

Quantitative Data Summary

ConditionParameterExpected Stability of this compound SolutionRecommendation
Temperature Storage at -80°CHigh (stable for up to 6 months)Recommended for long-term storage of stock solutions.
Storage at -20°CModerate (stable for up to 1 month)Suitable for short-term storage of stock solutions.
Room TemperatureLowAvoid prolonged exposure. Prepare working solutions fresh.
Elevated TemperatureVery LowAvoid heating unless necessary for initial dissolution.
pH Acidic (pH < 6)LowAvoid acidic buffers if possible, as they can promote hydrolysis of the glycosidic bond.
Neutral (pH 6-8)Moderate to HighIdeal for most experimental conditions.
Alkaline (pH > 8)Low to ModerateSome glycosides show increased degradation in alkaline conditions.
Light Light ExposurePotentially LowProtect solutions from light by using amber vials or wrapping containers in foil.
Freeze-Thaw Multiple CyclesLowAliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be applied.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol provides an example for preparing a working solution in a saline buffer. The final concentrations of co-solvents should be tested for compatibility with your specific experimental system.

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution on ice.

  • Co-solvent Addition (Example): For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to reach the final volume of 1 mL.

  • Final Mixing: Gently vortex the solution to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for your experiment.

Visualizations

Factors_Affecting_Ascr18_Stability cluster_solution This compound Solution cluster_factors Degradation Factors cluster_outcome Outcome Ascr18 This compound in Solution Degradation Degradation (Hydrolysis, etc.) Temp Temperature (Heat) Temp->Degradation pH pH (Acidic/Alkaline) pH->Degradation Light Light Exposure Light->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation

Caption: Factors contributing to the degradation of this compound in solution.

Experimental_Workflow_Ascr18 start Start: Solid this compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C or -20°C (Protect from light) aliquot->store prepare_working Prepare Fresh Working Solution (Dilute in appropriate buffer) store->prepare_working experiment Use Immediately in Experiment prepare_working->experiment end End experiment->end

Caption: Recommended workflow for preparing stable this compound solutions.

References

troubleshooting inconsistent results with Ascr#18 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ascr#18. Our aim is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Inconsistent Results

Experiencing variability in your this compound experiments? This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.

Question: Why am I observing little to no effect of my this compound treatment?

Answer: This is a common issue that can arise from several factors related to the compound's integrity, preparation, or the experimental setup itself.

  • Improper Storage: this compound solutions have a limited shelf life. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the compound is protected from moisture and light. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

  • Incorrect Concentration: The effective concentration of this compound can be very low, with effects observed in the nanomolar to micromolar range.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific system.[2]

  • Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure it is completely dissolved in a suitable solvent like DMSO before preparing your final working solution.

  • Biological Variability: The response to this compound can vary depending on the organism, and even between different genotypes or cultivars of the same plant species.[3] The physiological state of the biological material and environmental conditions can also influence the outcome.

Question: My results with this compound are highly variable between experiments. What could be the cause?

Answer: High variability often points to subtle inconsistencies in experimental procedures or the biological system.

  • Inconsistent Solution Preparation: Ensure precise and consistent preparation of this compound solutions for every experiment. Even small variations in concentration can lead to different outcomes.

  • Environmental Factors: For plant-based assays, environmental conditions such as light, temperature, and humidity can significantly impact the plant's physiological state and its responsiveness to elicitors like this compound.

  • Batch-to-Batch Variability: If you are using this compound from different manufacturing batches, there could be slight differences in purity or activity. It is advisable to test each new batch to ensure consistency.

  • Timing of Application: The timing of this compound treatment relative to your experimental challenge (e.g., pathogen inoculation) is critical. For instance, pretreatment for 24 hours is often cited for inducing plant defense.

Question: I'm observing an unexpected or opposite effect to what is described in the literature. What should I investigate?

Answer: Unexpected results can be perplexing, but they can also provide new insights. Here are a few things to consider:

  • Metabolism of this compound: In some biological systems, this compound can be metabolized into other compounds that may have different activities. For example, plants can convert this compound to ascr#9, which acts as a repellent to nematodes, whereas this compound itself can be an attractant.

  • Synergistic or Antagonistic Effects: The presence of other molecules in your experimental system could interact with this compound. For example, in the nematode-trapping fungus Arthrobotrys oligospora, ammonia (B1221849) and this compound have a synergistic effect on trap formation. In insects, plant odors can modulate the response to pheromones.

  • Concentration-Dependent Effects: The biological function of ascarosides can be highly dependent on their concentration. An effect observed at a low concentration may differ from the effect at a high concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Q2: How should I store my this compound stock solution?

A2: For long-term storage (up to 6 months), it is recommended to store aliquots of the stock solution at -80°C. For shorter periods (up to 1 month), -20°C is acceptable. Always protect the solution from light and moisture.

Q3: What is a typical effective concentration range for this compound in plant studies?

A3: this compound has been shown to be effective in a broad concentration range, from as low as 0.01 nM to 10 µM, depending on the plant species and the specific response being measured.

Q4: Can this compound degrade in my experimental medium?

A4: The stability of this compound in aqueous media over long experimental periods can be a concern. It is advisable to prepare fresh working solutions for each experiment and minimize the time the compound spends in the medium before the assay.

Q5: Is it possible that my plant species or cultivar is not responsive to this compound?

A5: Yes, the genetic background of the plant can significantly influence its ability to respond to defense elicitors. If you are not observing an effect, it may be worthwhile to test different cultivars or species if possible.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
Effective Concentration Range 0.01 nM - 10 µMPlants (general)
Optimal Pre-treatment Time 24 hoursPlants (for defense induction)
Stock Solution Storage (-80°C) Up to 6 monthsN/A
Stock Solution Storage (-20°C) Up to 1 monthN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in high-purity DMSO.

  • Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Protocol 2: this compound Treatment for Plant Defense Induction Assay
  • Plant Material: Use healthy, uniformly grown plants of the desired age and genotype.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working solution by diluting the stock solution in sterile water or the appropriate buffer to the desired final concentration (e.g., 1 µM). Include a vehicle control (e.g., water with the same final concentration of DMSO as the treatment).

  • Application: Apply the this compound working solution and the vehicle control to the plants. This can be done by spraying the leaves until runoff or by soil drenching, depending on the experimental design.

  • Incubation: Place the treated plants back into their controlled growth environment for the desired pre-treatment period (e.g., 24 hours).

  • Challenge: After the pre-treatment period, challenge the plants with the pathogen or pest of interest according to your standard protocol.

  • Assessment: Evaluate the plant response (e.g., disease symptoms, pest damage, gene expression) at the appropriate time points post-challenge.

Visualizations

Ascr18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ascr18 This compound PRR Pattern Recognition Receptor (PRR) Ascr18->PRR Binding MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade Activation SA_JA_Signaling SA/JA Signaling Pathways PRR->SA_JA_Signaling Activation Auxin_Repression Repression of Auxin Signaling PRR->Auxin_Repression Leads to Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes SA_JA_Signaling->Defense_Genes

Caption: Simplified signaling pathway of this compound-induced plant defense.

Troubleshooting_Workflow Start Inconsistent Results with This compound Treatment Check_Storage Verify this compound Storage Conditions (-80°C/-20°C, dark, dry) Start->Check_Storage Check_Prep Review Solution Preparation Protocol (Solvent, Concentration) Check_Storage->Check_Prep Storage OK Correct_Storage Action: Use fresh aliquot, ensure proper storage Check_Storage->Correct_Storage Improper Storage Check_Bio Assess Biological System Variability (Genotype, Environment) Check_Prep->Check_Bio Prep. OK Correct_Prep Action: Prepare fresh solution, perform dose-response Check_Prep->Correct_Prep Inconsistent Preparation Correct_Bio Action: Standardize conditions, consider different genotypes Check_Bio->Correct_Bio High Variability Re_Run Re-run Experiment Check_Bio->Re_Run Standardized Correct_Storage->Re_Run Correct_Prep->Re_Run Correct_Bio->Re_Run

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Optimizing Ascr#18 Concentration for Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ascr#18 in various plant species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in plants?

This compound, or ascaroside#18, is a nematode-derived pheromone that functions as a signaling molecule in plants.[1][2][3] It is recognized by the plant's immune system as a Nematode-Associated Molecular Pattern (NAMP), triggering a defense response known as Pattern-Triggered Immunity (PTI).[1][4] This response can lead to broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and other nematodes.

Q2: How does this compound trigger a defense response in plants?

This compound is perceived by the plant's leucine-rich repeat receptor kinase NILR1. This recognition activates downstream signaling pathways, including mitogen-activated protein kinase (MAPK) cascades. This signaling ultimately leads to the activation of salicylic (B10762653) acid (SA) and jasmonic acid (JA)-mediated defense pathways, which are crucial for establishing systemic resistance. Additionally, this compound has been shown to suppress auxin signaling, which presents a novel defense mechanism against certain pathogens like cyst nematodes.

Q3: Is this compound effective in all plant species?

This compound has been shown to be effective in a wide range of both monocot and dicot plant species, including Arabidopsis, tomato, potato, barley, maize, rice, wheat, and soybean. However, the optimal concentration and the level of induced resistance can vary between species.

Q4: What is the optimal concentration range for this compound?

The optimal concentration of this compound can vary significantly depending on the plant species and the target pathogen. Generally, effective concentrations range from the picomolar (pM) to the low micromolar (µM) range. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental system, as high concentrations can sometimes be less effective.

Troubleshooting Guide

Problem 1: I am not observing any induced resistance after this compound treatment.

  • Incorrect Concentration: The concentration of this compound is critical. Concentrations that are too low may not be sufficient to trigger a response, while excessively high concentrations can sometimes lead to a reduced or no effect.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM) to identify the optimal concentration for your plant species and pathogen.

  • Timing of Application: The timing of this compound application relative to pathogen inoculation is important.

    • Solution: In most successful studies, plants are pre-treated with this compound for 24 to 48 hours before inoculation with the pathogen. Ensure you are allowing sufficient time for the plant to mount a defense response.

  • Method of Application: The method of application can influence the uptake and effectiveness of this compound.

    • Solution: Root drenching, foliar spraying, and leaf infiltration have all been shown to be effective. The best method may depend on the plant species and the pathogen being studied. For soil-borne pathogens, root application is often preferred.

  • Plant Age and Condition: The age and health of the plants can impact their ability to respond to elicitors.

    • Solution: Use healthy, well-established plants for your experiments. For Arabidopsis, 10 to 12-day-old seedlings are commonly used.

Problem 2: The results of my this compound experiments are inconsistent.

  • Solution Purity and Stability: The purity and stability of your this compound stock solution can affect results.

    • Solution: Use high-purity this compound. Prepare fresh dilutions from a stock solution for each experiment. Store stock solutions as recommended by the supplier, typically in a solvent like DMSO at -20°C.

  • Environmental Conditions: Variations in environmental conditions (e.g., light, temperature, humidity) can influence plant responses.

    • Solution: Maintain consistent and controlled environmental conditions for all experimental replicates and across different experiments.

Data Presentation

Table 1: Effective Concentrations of this compound for Induced Resistance in Various Plant Species

Plant SpeciesPathogenEffective this compound ConcentrationMethod of ApplicationReference
Arabidopsis thalianaHeterodera schachtii (cyst nematode)10 nMRoot pretreatment
Arabidopsis thalianaMeloidogyne incognita (root-knot nematode)10 nMRoot pretreatment
Arabidopsis thalianaPseudomonas syringae0.1 - 10 µMNot specified
Tomato (Solanum lycopersicum)Phytophthora infestans (oomycete)1 - 10 nM (maximal resistance)Not specified
Potato (Solanum tuberosum)Not specified10 nMNot specified
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordei (fungus)0.01 - 1 µMFoliar spray
Wheat (Triticum aestivum)Puccinia triticina (leaf rust fungus)Down to 0.01 nMFoliar spray
Maize, Rice, SoybeanVarious pathogensLow nM to low µMNot specified

Experimental Protocols

Protocol 1: General Method for Assessing this compound-Induced Resistance in Arabidopsis thaliana against Cyst Nematodes (Heterodera schachtii)

  • Plant Growth: Grow Arabidopsis thaliana (e.g., Col-0) seedlings on a suitable sterile medium (e.g., MS agar) in a controlled environment chamber.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. From the stock, prepare a series of dilutions in sterile water to achieve the desired final concentrations (e.g., 0.001, 0.01, 1 µM). A mock control should be prepared with the same concentration of DMSO in sterile water.

  • Plant Treatment: At 12 days old, apply 1 mL of the this compound solution or mock control to each plant, ensuring the roots are saturated.

  • Incubation: Incubate the treated plants for 24 hours under the same growth conditions.

  • Pathogen Inoculation: Inoculate each seedling with approximately 200 freshly hatched, surface-sterilized H. schachtii infective stage juveniles (J2s).

  • Data Collection:

    • At 12 days post-inoculation (dpi), count the number of female nematodes and total nematodes (males and females) per plant using a stereomicroscope.

    • At 14 dpi, measure the size of the female nematodes and their associated syncytia.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Tukey's post-hoc test) to determine significant differences between treatments.

Mandatory Visualizations

Ascr18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ascr18 This compound (NAMP) NILR1 NILR1 Receptor Ascr18->NILR1 Perception MAPK_Cascade MAPK Cascade NILR1->MAPK_Cascade Activation SA_JA_Signaling SA/JA Signaling Pathways MAPK_Cascade->SA_JA_Signaling Auxin_Signaling_Repression Suppression of Auxin Signaling MAPK_Cascade->Auxin_Signaling_Repression Defense_Genes Defense Gene Expression SA_JA_Signaling->Defense_Genes PTI_Response Pattern-Triggered Immunity (PTI) Auxin_Signaling_Repression->PTI_Response Defense_Genes->PTI_Response Experimental_Workflow start Start plant_growth 1. Plant Cultivation (e.g., Arabidopsis, Tomato) start->plant_growth ascr18_prep 2. Prepare this compound Solutions (Dose-response concentrations) plant_growth->ascr18_prep treatment 3. This compound Application (Root drench, foliar spray) ascr18_prep->treatment incubation 4. Incubation Period (24-48 hours) treatment->incubation inoculation 5. Pathogen Inoculation incubation->inoculation data_collection 6. Data Collection (Disease scoring, pathogen quantification) inoculation->data_collection analysis 7. Statistical Analysis data_collection->analysis end End analysis->end

References

Technical Support Center: Ascr#18 High Concentration Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ascaroside#18 (Ascr#18), particularly the phenomenon of high concentration inhibition or reduced efficacy at elevated doses.

Troubleshooting Guides

High concentration inhibition of this compound can manifest as diminished or unexpected results in your experiments. This guide provides a structured approach to troubleshoot these issues.

Problem 1: Decreased or absent plant immune response at high this compound concentrations.

  • Possible Cause 1: Biphasic Dose-Response Relationship. this compound often exhibits a non-linear or bell-shaped dose-response curve, where optimal activity is observed at lower concentrations, and higher concentrations lead to reduced efficacy.[1]

    • Solution: Perform a detailed dose-response experiment with a wide range of this compound concentrations, including nanomolar and low micromolar ranges, to determine the optimal concentration for your specific plant species and experimental conditions.[1][2]

  • Possible Cause 2: Negative feedback regulation or pathway desensitization. High concentrations of a signaling molecule can sometimes trigger negative feedback loops that dampen the downstream response.

    • Solution: Investigate the expression of known negative regulators of plant immune signaling pathways after treatment with high concentrations of this compound. Time-course experiments can help elucidate the dynamics of the response.

  • Possible Cause 3: Off-target effects at high concentrations. Supraphysiological concentrations may lead to non-specific interactions with other cellular components, interfering with the primary signaling pathway.

    • Solution: If possible, use a structurally related but inactive analog of this compound as a negative control to assess for off-target effects.

Problem 2: Inconsistent results between different experimental setups.

  • Possible Cause 1: Differences in this compound delivery and stability. The method of application (e.g., root drench, foliar spray) and the stability of this compound in your experimental medium can influence its effective concentration. This compound should be stored at -20°C for up to one month or -80°C for up to six months to maintain its stability.[3]

    • Solution: Standardize the application method and ensure the stability of this compound in your chosen buffer or medium. Consider performing a stability test of this compound under your experimental conditions.

  • Possible Cause 2: Plant age and developmental stage. The responsiveness of plants to this compound may vary with their developmental stage.

    • Solution: Document and standardize the age and developmental stage of the plants used in your experiments to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in plants?

A1: this compound is recognized as a Nematode-Associated Molecular Pattern (NAMP) that triggers plant immunity.[4][5] Its mechanism involves at least two pathways:

  • NILR1-dependent signaling: this compound is perceived by the leucine-rich repeat receptor kinase NILR1, which activates downstream immune signaling, including the activation of mitogen-activated protein kinases (MAPKs).[4][6][7]

  • Suppression of auxin signaling: this compound treatment leads to the downregulation of auxin transport and signaling genes.[4][5] This effect appears to be independent of NILR1 and classical pattern-triggered immunity (PTI) responses like reactive oxygen species (ROS) bursts.[4][5]

Q2: Why do higher concentrations of this compound sometimes show lower efficacy?

A2: While the exact mechanism for high concentration inhibition is not fully elucidated, several studies have observed that maximal protection against pathogens and nematodes occurs at nanomolar to low micromolar concentrations of this compound, with higher concentrations being less effective.[1] This suggests a complex dose-response relationship rather than a simple linear one. It is possible that high concentrations lead to receptor desensitization, activation of negative feedback loops, or off-target effects that interfere with the primary defense signaling.

Q3: Does this compound induce classical plant defense responses like a reactive oxygen species (ROS) burst?

A3: No, studies have shown that this compound does not typically induce a ROS burst or defense-related growth inhibition, which are considered hallmarks of classical PTI.[4][5][6] Its defense-promoting activity appears to be distinct from these responses.

Q4: Can plants metabolize this compound?

A4: Yes, plants can metabolize this compound (asc-C11) into a shorter-chain variant, ascr#9 (asc-C5), through the peroxisomal β-oxidation pathway.[4] Ascr#9 also acts as a deterrent to nematodes and can elicit plant immunity.[4] However, this compound-mediated resistance can also occur independently of this metabolic conversion.[4][5]

Q5: What is the optimal concentration range for this compound in experiments?

A5: The optimal concentration can vary depending on the plant species and the specific pathogen or nematode being studied. Effective concentrations have been reported in a broad range from picomolar to micromolar.[1] For example, in Arabidopsis, 10 nM this compound significantly reduced nematode infection, while higher concentrations were not effective.[1] In tomato, maximal protection was observed at 1-10 nM.[1] A dose-response analysis in wheat showed a broad optimum concentration down to 0.01 nM.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental system.

Data Presentation

Table 1: Effective Concentrations of this compound in Different Plant Species

Plant SpeciesPathogen/PestEffective this compound ConcentrationReference
Arabidopsis thalianaHeterodera schachtii (cyst nematode)10 nM[1]
Arabidopsis thalianaMeloidogyne incognita (root-knot nematode)10 nM[1]
Tomato (Solanum lycopersicum)Phytophthora infestans1-10 nM[1]
Tomato (Solanum lycopersicum)Pseudomonas syringae pv. tomato10 nM[1]
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordei0.01-1 µM[1]
Wheat (Triticum aestivum)Puccinia triticina (leaf rust)Down to 0.01 nM[2][8]

Experimental Protocols

Protocol 1: General this compound Treatment for Plant Immunity Assays

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and store at -20°C or -80°C.[3]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in sterile water or the appropriate plant growth medium. Ensure the final solvent concentration is minimal and consistent across all treatments, including the mock control.

  • Plant Treatment:

    • For root treatment: Gently apply the this compound working solution to the soil or hydroponic medium around the plant roots.

    • For foliar treatment: Spray the leaves evenly with the this compound working solution until runoff.

  • Incubation: Incubate the treated plants for a specified period (e.g., 24-48 hours) before pathogen or pest inoculation to allow for the induction of defense responses.[1][2]

  • Pathogen/Pest Inoculation: Inoculate the plants with the pathogen or pest of interest according to standard protocols for that specific interaction.

  • Data Collection: Assess disease symptoms, pathogen growth, or pest infestation at appropriate time points post-inoculation.

Mandatory Visualizations

Ascr18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ascr18 This compound NILR1 NILR1 Ascr18->NILR1 Perception Auxin_Signaling Auxin Signaling Genes Ascr18->Auxin_Signaling Suppression (NILR1-independent) MAPK_cascade MAPK Cascade NILR1->MAPK_cascade Activation Immune_Response Immune Response (NILR1-dependent) MAPK_cascade->Immune_Response Induction Suppressed_Auxin_Response Suppressed Auxin Response & Nematode Resistance Auxin_Signaling->Suppressed_Auxin_Response

Caption: this compound signaling pathways in plant cells.

Troubleshooting_Workflow Start Start: High this compound concentration shows low efficacy Check_Dose Perform detailed dose-response curve Start->Check_Dose Optimal_Conc Optimal concentration identified? Check_Dose->Optimal_Conc Yes Check_Controls Review experimental controls and conditions Check_Dose->Check_Controls No Use_Optimal Use optimal concentration for experiments Optimal_Conc->Use_Optimal End Problem Resolved Use_Optimal->End Investigate_Feedback Investigate negative feedback mechanisms Investigate_Feedback->End Check_Controls->Investigate_Feedback Consistent Standardize_Protocol Standardize protocol: - this compound stability - Plant age - Application method Check_Controls->Standardize_Protocol Inconsistent Standardize_Protocol->Check_Dose

Caption: Troubleshooting workflow for this compound experiments.

References

Ascr#18 Delivery in Soil Media: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ascr#18 in various soil environments. Given that standardized protocols for this compound soil application are not widely published, this guide is based on established principles of soil science and general laboratory practices for similar small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for soil application?

A1: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) for a stock solution. For final application to soil, this stock is often diluted in an aqueous solution, such as 0.1% ethanol (B145695) or a saline buffer, to minimize the potential for solvent-induced artifacts in the experiment.[1][2] It is critical to ensure the final concentration of the organic solvent is low and consistent across all treatments, including controls.

Q2: How does soil type (e.g., sandy, clay, loam) impact the delivery and diffusion of this compound?

A2: Soil characteristics are a significant factor influencing the efficacy and movement of ascarosides.[3]

  • Sandy Soil: Characterized by large particle sizes, sandy soil generally allows for more rapid and deeper percolation of aqueous solutions. However, it has low organic matter and cation exchange capacity, which may lead to faster leaching and potentially lower retention of this compound in the target zone.

  • Clay Soil: Composed of fine particles, clay soils have high surface area and are often rich in organic matter. This can lead to strong adsorption of this compound, resulting in slower diffusion and lower bioavailability. Water infiltration is also slower, which can cause the compound to remain near the surface.

  • Loam Soil: A mixture of sand, silt, and clay, loam soils offer a balance of drainage and retention. Diffusion will be more uniform compared to sandy or clay soils, but the organic matter content will still play a role in this compound adsorption.

Q3: What is the expected stability and half-life of this compound in soil?

A3: The stability of this compound in soil is influenced by biotic and abiotic factors. The specific half-life in different soil types is not well-documented. Key factors affecting stability include:

  • Microbial Degradation: Soil microorganisms can metabolize ascarosides. The rate of degradation will depend on the composition and activity of the microbial community.

  • pH: The pH of the soil can affect the chemical stability of this compound.

  • Temperature and Moisture: Higher temperatures can increase the rate of chemical and microbial degradation, while moisture levels will impact its mobility and availability to microbes.

Q4: How can I confirm the concentration and distribution of this compound in the soil after application?

A4: To verify the concentration and distribution, you will need to perform soil extractions followed by chemical analysis. A general workflow involves collecting soil cores at various depths and locations within your experimental unit, extracting the small molecules using an appropriate organic solvent, and then analyzing the extract using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify this compound.[4]

Troubleshooting Guide

Problem: Inconsistent or no observable nematode behavioral response after this compound application.

Potential Cause Troubleshooting Steps
Rapid Degradation 1. Check Soil Biota: Consider sterilizing a small batch of soil (e.g., via autoclaving) and running a parallel experiment to see if the response is more consistent in the absence of microbial activity.[5] 2. Time-Course Experiment: Measure the concentration of this compound in the soil at multiple time points after application (e.g., 1, 6, 24, 48 hours) to determine its degradation rate.
Poor Diffusion/Bioavailability 1. Application Method: For clay-rich soils, consider using a soil drench method with a higher volume of the final solution to encourage deeper penetration, or gently mixing the compound into the top layer of soil.[1] 2. Moisture Content: Ensure the soil is adequately pre-moistened before application to facilitate more uniform diffusion.
Incorrect Concentration 1. Verify Stock Solution: Re-check the calculations and preparation of your stock and working solutions. 2. Adsorption: In high-organic or clay soils, the effective concentration may be much lower than the applied concentration. Consider running a dose-response experiment to find the optimal application rate for your specific soil type.
This compound Metabolism by Plants Plants can take up and metabolize ascarosides, potentially converting this compound into other compounds that may have different effects on nematodes.[4] If conducting experiments with plants, consider this as a possible reason for altered nematode behavior.

Hypothetical this compound Delivery Data in Different Soil Types

The following table presents hypothetical data for illustrative purposes to guide experimental design. Actual results will vary based on specific experimental conditions.

Soil TypeDelivery MethodApplication Concentration (µM)Measured Concentration (T=24h, ng/g soil)Bioavailability Index (%)Notes
Sandy Loam Surface Drench1015045Good initial penetration but potential for some leaching.
Silty Clay Surface Drench108024Strong adsorption suspected, limiting diffusion from the surface.
Silty Clay Soil Incorporation1025075Mechanical mixing improved distribution and recovery.
Organic Potting Mix Surface Drench105516High organic content leads to significant binding and lower recovery.

Bioavailability Index is a hypothetical metric calculated as (Measured Concentration / Initial Applied Concentration) x 100.

Experimental Protocols & Visualizations

Protocol 1: General Method for this compound Application to Soil Mesocosms
  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C for up to one month.[2]

    • On the day of the experiment, prepare a 10 µM working solution by diluting the stock solution in sterile water or a suitable buffer. The final DMSO concentration should not exceed 0.1%.

    • Prepare a vehicle control solution with the same final concentration of the solvent (e.g., 0.1% DMSO in water).

  • Soil Preparation:

    • Use a homogenized soil mixture for consistency. Sieve the soil to remove large debris.

    • If required, sterilize the soil by autoclaving twice for 1 hour at 121°C, with a 24-hour interval.[5]

    • Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) before application.

  • Application of this compound:

    • For a soil drench application, slowly and evenly pipette the working solution onto the soil surface of your experimental unit (e.g., petri dish or pot).

    • For soil incorporation , add the working solution to the soil in a mixing bowl and homogenize thoroughly before transferring the soil to the experimental unit.[6]

  • Incubation:

    • Place the experimental units in a controlled environment (e.g., growth chamber) with defined temperature, humidity, and light conditions.

  • Introduction of Nematodes:

    • After a set pre-incubation time (e.g., 1 hour) to allow for diffusion, introduce the nematodes to the soil as required by your experimental design.

Diagrams

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_exp Phase 3: Experiment cluster_analysis Phase 4: Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_work Dilute to 10 µM Working Solution prep_stock->prep_work app_method Choose Application: Drench vs. Incorporation prep_work->app_method prep_soil Prepare & Homogenize Soil prep_soil->app_method apply_treat Apply this compound Solution app_method->apply_treat apply_ctrl Apply Vehicle Control app_method->apply_ctrl incubate Incubate Under Controlled Conditions apply_treat->incubate apply_ctrl->incubate add_nema Introduce Nematodes incubate->add_nema observe Observe & Record Behavior add_nema->observe extract Soil Sampling & this compound Extraction observe->extract data_analysis Statistical Analysis observe->data_analysis analyze LC-MS Quantification extract->analyze analyze->data_analysis

Caption: Experimental workflow for this compound soil application.

G start Inconsistent or No Nematode Response check_conc Is the applied concentration correct for the soil type? start->check_conc check_degradation Is rapid degradation suspected? check_conc->check_degradation Yes action_dose Action: Perform a dose-response experiment to find the optimal concentration. check_conc->action_dose No check_diffusion Is poor diffusion suspected (e.g., in heavy clay soil)? check_degradation->check_diffusion No action_degradation Action: Run a time-course experiment to measure this compound half-life in your soil. check_degradation->action_degradation Yes action_diffusion Action: Change application method (e.g., soil incorporation) or increase solution volume. check_diffusion->action_diffusion Yes end_node Re-run Experiment check_diffusion->end_node No action_dose->end_node action_degradation->end_node action_diffusion->end_node

References

Technical Support Center: Synthetic Ascaroside #18 (Ascr#18)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic ascaroside #18 (Ascr#18). Our goal is to help you address potential batch-to-batch variability and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological role?

This compound is a member of the ascaroside family of signaling molecules, which are derivatives of the 3,6-dideoxysugar ascarylose. In the nematode Caenorhabditis elegans, ascarosides are involved in chemical communication, regulating development and social behaviors.[1][2][3][4] this compound has also been identified as a potent activator of plant defense mechanisms, functioning as a Nematode-Associated Molecular Pattern (NAMP) that can induce resistance to a broad range of pathogens.[5]

Q2: Why is batch-to-batch consistency of synthetic this compound important?

The biological activity of ascarosides is highly dependent on their chemical structure. Even minor variations in purity, the presence of impurities, or differences in stereochemistry between batches of synthetic this compound can lead to significant changes in experimental outcomes, affecting the reproducibility and reliability of your results.

Q3: How should I store and handle synthetic this compound?

For long-term storage, solid this compound should be kept in a tightly sealed vial at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable. Stock solutions should be prepared fresh, but if necessary, can be stored in tightly sealed vials at -80°C for up to 6 months, or at -20°C for one month. It is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Biological Activity

You observe that a new batch of synthetic this compound elicits a different biological response (e.g., altered plant defense gene expression, different behavioral phenotype in C. elegans) compared to a previous batch.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Purity and Impurities 1. Re-evaluate Purity: Request the certificate of analysis (CoA) for each batch and compare the purity levels. Perform in-house analysis using HPLC to confirm the purity. 2. Identify Impurities: Use high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any potential impurities. Common impurities can include starting materials, reagents, or side-products from the synthesis.If significant differences in purity or impurity profiles are detected, consider purifying the batch with lower purity using preparative HPLC. If the impurity cannot be removed, a new synthesis may be required.
Stereoisomers 1. Chiral Analysis: The biological activity of ascarosides can be highly stereospecific. If not already specified on the CoA, request information on the stereochemical purity of the batch. Chiral chromatography can be used to separate and quantify different stereoisomers.If the batch contains a mixture of stereoisomers, it may be necessary to perform chiral purification to isolate the desired isomer. The biological activity of each isomer should be tested separately.
Incorrect Concentration 1. Verify Concentration: Do not rely solely on the stated mass. Re-quantify the concentration of your stock solution using a quantitative method such as qNMR (quantitative NMR) or by creating a standard curve with a certified reference material using HPLC-UV.Adjust the concentration of your stock solution based on the new measurement. Always use freshly prepared and accurately quantified solutions for your experiments.
Degradation 1. Assess Degradation: Improper storage or handling can lead to the degradation of this compound. Analyze the sample using HPLC and MS to look for potential degradation products.If degradation is suspected, obtain a fresh batch of the compound and store it under the recommended conditions. Perform a time-course experiment with the new batch to assess its stability under your experimental conditions.
Problem 2: Difficulty Dissolving Synthetic this compound

You are having trouble dissolving a new batch of this compound in a solvent that worked for previous batches.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Polymorphism 1. Visual Inspection: Examine the physical appearance of the different batches. Variations in crystallinity (e.g., amorphous vs. crystalline solid) can affect solubility. 2. Gentle Heating/Sonication: Gently warm the solution or use an ultrasonic bath to aid dissolution. Be cautious with heating as it may degrade the compound.If polymorphism is suspected, try dissolving the compound in a small amount of a more polar organic solvent like DMSO first, and then diluting it with your aqueous buffer.
Incorrect Solvent 1. Review Solubility Data: Consult the supplier's technical data sheet for recommended solvents. This compound is generally soluble in DMSO.Test the solubility in a small scale with different solvents that are compatible with your experimental setup.
High Concentration 1. Prepare a More Dilute Solution: You may be attempting to prepare a stock solution that is above the solubility limit. Try preparing a more dilute stock solution.Prepare a saturated solution, centrifuge to pellet any undissolved solid, and then determine the concentration of the supernatant. This will give you the maximum solubility in that solvent.

Experimental Protocols

Protocol 1: Quality Control of Synthetic this compound by HPLC-MS

This protocol outlines a general method for assessing the purity of synthetic this compound.

Materials:

  • Synthetic this compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 2.5 µm particle size, 4.6 x 50 mm)

  • HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF)

Method:

  • Sample Preparation: Dissolve a small amount of synthetic this compound in DMSO to make a 1 mg/mL stock solution. Further dilute with 50% ACN/water to a final concentration of 10 µg/mL.

  • HPLC Conditions (example):

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Range: m/z 100-1000

    • Expected Ion: [M-H]⁻ for this compound (C17H30O5, MW: 330.42) is m/z 329.20

  • Data Analysis: Integrate the peak area of this compound and any impurity peaks in the chromatogram to determine the purity. Analyze the mass spectrum of the main peak to confirm the identity of this compound and characterize any impurities.

Protocol 2: General Bioactivity Assay in Plants (Arabidopsis thaliana)

This protocol describes a general method to assess the ability of synthetic this compound to induce defense gene expression in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0) grown in liquid culture or on plates.

  • Synthetic this compound stock solution (e.g., 1 mM in DMSO).

  • Mock solution (e.g., DMSO in water).

  • RNA extraction kit.

  • qRT-PCR reagents and primers for defense marker genes (e.g., PR1, PDF1.2).

Method:

  • Treatment: Treat seedlings with a final concentration of 1 µM this compound or the mock solution.

  • Incubation: Incubate the seedlings for a specific time course (e.g., 6, 12, 24 hours).

  • Harvesting and RNA Extraction: Harvest the seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit.

  • qRT-PCR: Synthesize cDNA and perform qRT-PCR to measure the relative expression levels of defense marker genes.

  • Data Analysis: Compare the gene expression levels in this compound-treated samples to the mock-treated samples. A significant upregulation of defense genes indicates biological activity.

Visualizations

Ascr18_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Start L-Rhamnose Intermediate1 Protected Ascarylose Intermediate Start->Intermediate1 Coupling Glycosylation Coupling Intermediate1->Coupling Intermediate2 Fatty Acid Side Chain Precursor Intermediate2->Coupling Crude Crude this compound Coupling->Crude Purification HPLC Purification Crude->Purification Pure Pure this compound Purification->Pure QC QC Analysis (HPLC, MS, NMR) Pure->QC Final Released Batch QC->Final

Caption: Synthetic workflow for this compound.

Ascr18_Plant_Signaling Ascr18 This compound Receptor Plant Cell Surface Receptor (e.g., LRR-RLK) Ascr18->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Auxin_Repression Repression of Auxin Signaling Signaling_Cascade->Auxin_Repression Defense_Genes Upregulation of Defense Genes Signaling_Cascade->Defense_Genes Pathogen_Resistance Enhanced Pathogen Resistance Auxin_Repression->Pathogen_Resistance Defense_Genes->Pathogen_Resistance

Caption: this compound signaling pathway in plants.

Troubleshooting_Logic Start Inconsistent Biological Activity CheckPurity Check Purity & Impurities (HPLC, MS, NMR) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckStereo Check Stereochemistry (Chiral Chromatography) StereoOK Stereochemistry OK? CheckStereo->StereoOK CheckConc Verify Concentration (qNMR, HPLC-UV) ConcOK Concentration OK? CheckConc->ConcOK CheckDeg Assess Degradation (HPLC, MS) DegOK Degradation OK? CheckDeg->DegOK PurityOK->CheckStereo Yes Purify Purify or Replace Batch PurityOK->Purify No StereoOK->CheckConc Yes IsolateIsomer Isolate Correct Isomer StereoOK->IsolateIsomer No ConcOK->CheckDeg Yes AdjustConc Adjust Concentration ConcOK->AdjustConc No ReplaceBatch Replace with Fresh Batch DegOK->ReplaceBatch No Proceed Proceed with Experiment DegOK->Proceed Yes

References

Ascr#18 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Ascaroside #18 (Ascr#18) in plant research. This compound is a nematode-derived signaling molecule known to elicit defense responses in a wide range of plants. However, its application in experimental settings can sometimes lead to unexpected results. This guide addresses potential off-target effects and other common issues to help researchers interpret their data and refine their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound in plants?

A1: this compound is primarily recognized as a Nematode-Associated Molecular Pattern (NAMP) that triggers Pattern-Triggered Immunity (PTI) in plants. The expected on-target effects include the activation of defense signaling pathways, such as the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, and the activation of Mitogen-Activated Protein Kinases (MAPKs).[1][2] This leads to enhanced resistance against a broad spectrum of pathogens, including viruses, bacteria, fungi, and nematodes.[1][2]

Q2: What are the known or potential off-target or non-canonical effects of this compound?

A2: The most significant observed non-canonical effect of this compound is the suppression of auxin signaling and transport.[3] Transcriptome analysis of Arabidopsis roots treated with this compound revealed a downregulation of several auxin-related genes. This effect appears to be independent of the known this compound receptor, NILR1, suggesting a separate signaling cascade.

Q3: Does this compound treatment cause growth inhibition in plants?

A3: While the activation of plant defense responses is often associated with a trade-off that leads to growth inhibition, studies have shown that this compound treatment does not typically induce canonical defense-related growth inhibition or a reactive oxygen species (ROS) burst. This is a key difference from responses triggered by some other PAMPs.

Q4: Is there evidence of this compound crosstalk with other hormone pathways like gibberellins (B7789140) (GA) or abscisic acid (ABA)?

A4: Currently, there is no direct published evidence demonstrating crosstalk between this compound signaling and the gibberellin (GA) or abscisic acid (ABA) pathways in plants. While extensive research exists on the general crosstalk between plant defense and these hormone pathways, a specific link to this compound has not been established. This represents a knowledge gap and an area for future research.

Q5: What is the effect of this compound on non-target organisms in the soil?

A5: The direct impact of this compound on the broader soil microbial community has not been extensively studied. However, it is known that plants can metabolize this compound into a shorter-chain variant, Ascr#9. This metabolic product has been shown to act as a deterrent to nematodes. The effect of both this compound and its metabolites on other soil microorganisms, such as beneficial bacteria and fungi, is an important area for future ecological research.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Troubleshooting Steps
Unexpected phenotypes related to auxin signaling (e.g., altered root architecture, gravitropism defects) are observed after this compound treatment. This compound is known to downregulate auxin transport and signaling genes, which could manifest as observable phenotypes, especially in sensitive assays or mutant backgrounds.1. Confirm Gene Expression: Use qRT-PCR to verify the downregulation of key auxin-related genes (e.g., AUX1, SAUR69, IAA27) in your experimental system. 2. Dose-Response Analysis: Perform a dose-response experiment to see if the phenotype is dependent on the this compound concentration. 3. Use Auxin-Related Mutants: Test the effect of this compound on known auxin signaling or transport mutants to dissect the genetic pathway. 4. Phenotypic Analysis: Quantify the observed phenotype (e.g., lateral root density, root angle) in treated vs. control plants.
No induction of classic defense genes (e.g., PR-1) is observed after this compound treatment. The plant's response to this compound can be context-dependent (e.g., tissue type, plant age, concentration). Some studies show that in roots, this compound treatment leads to the downregulation of auxin genes without a concurrent upregulation of classic defense genes.1. Check Tissue Specificity: Ensure you are analyzing the correct tissue. Defense gene induction may be more pronounced in leaves, while auxin-related effects are prominent in roots. 2. Time-Course Experiment: The induction of defense genes can be transient. Perform a time-course experiment to capture the peak of expression. 3. Positive Control: Include a known PAMP (e.g., flg22) as a positive control to ensure your assay for defense gene induction is working correctly. 4. Analyze Auxin-Related Genes: As a parallel check, measure the expression of auxin-related genes, which may be a more consistent response in root tissues.
Variability in the plant's response to this compound between experiments. Plant responses to signaling molecules can be influenced by a variety of environmental and physiological factors.1. Standardize Growth Conditions: Ensure that light intensity, temperature, photoperiod, and growth media are consistent between experiments. 2. Control Plant Age: Use plants of the same developmental stage for all experiments. 3. This compound Stock Solution: Prepare fresh stock solutions of this compound and verify the concentration. Store stock solutions appropriately to avoid degradation. 4. Application Method: Standardize the method of this compound application (e.g., root drench, foliar spray, infiltration).
No observable increase in pathogen resistance after this compound treatment. The effectiveness of this compound can depend on the pathogen, host plant, and the concentration of this compound used.1. Concentration Optimization: The effective concentration of this compound can vary between plant species. Perform a dose-response curve to find the optimal concentration for your system. 2. Timing of Application: Apply this compound prior to pathogen inoculation to allow for the induction of defense responses. The optimal pre-treatment time may need to be determined empirically (e.g., 24-48 hours). 3. Pathogen Virulence: The level of resistance conferred by this compound may not be sufficient to fully protect against highly virulent pathogens. Quantify pathogen growth or disease symptoms carefully to detect partial resistance.

Quantitative Data Summary

The following table summarizes the quantitative data on the downregulation of auxin-related genes in Arabidopsis thaliana roots after treatment with this compound, as reported in the literature.

Table 1: Reported Log2 Fold Change of Auxin-Related Genes in Arabidopsis Roots Treated with this compound

GeneFunctionLog2 Fold Change (this compound vs. Mock)Reference
AUX1Auxin influx carrierDownregulated
SAUR69Auxin-responsive proteinDownregulated
IAA27Auxin-responsive proteinDownregulated
GH3.6Encodes an enzyme that conjugates amino acids to auxinDownregulated

Note: The exact Log2 fold change values were not explicitly provided in a supplementary table in the primary literature found. The table reflects the reported downregulation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

The signaling pathways of this compound in plants are multifaceted. The canonical pathway involves the perception of this compound by the receptor NILR1, leading to downstream MAPK activation and induction of SA- and JA-dependent defense genes. A non-canonical, NILR1-independent pathway leads to the suppression of auxin signaling.

Ascr18_Signaling_Pathways Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 Unknown_Receptor Unknown Receptor / Mechanism Ascr18->Unknown_Receptor MAPK_Cascade MAPK Cascade NILR1->MAPK_Cascade Canonical Pathway Auxin_Signaling Auxin Signaling & Transport Genes (e.g., AUX1, SAUR69) Unknown_Receptor->Auxin_Signaling Non-Canonical Pathway (NILR1-independent) SA_JA_Signaling SA/JA Signaling MAPK_Cascade->SA_JA_Signaling Defense_Genes Defense Gene Induction (e.g., PR-1) SA_JA_Signaling->Defense_Genes Pathogen_Resistance Pathogen Resistance Defense_Genes->Pathogen_Resistance Auxin_Suppression Suppression of Auxin Signaling Auxin_Signaling->Auxin_Suppression Auxin_Suppression->Pathogen_Resistance Contributes to Experimental_Workflow start Plant Treatment (this compound vs. Control) rna_extraction RNA Extraction (e.g., from roots) start->rna_extraction rna_seq Transcriptome Profiling (RNA-seq) rna_extraction->rna_seq data_analysis Bioinformatic Analysis (DEG Identification) rna_seq->data_analysis candidate_selection Identify Off-Target Candidates (e.g., non-defense related DEGs) data_analysis->candidate_selection validation Validation by qRT-PCR candidate_selection->validation phenotyping Phenotypic Analysis (e.g., root architecture, growth assays) candidate_selection->phenotyping conclusion Characterize Off-Target Effect validation->conclusion phenotyping->conclusion

References

environmental factors affecting Ascr#18 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ascaroside #18 (Ascr#18).

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, helping you identify and resolve potential problems to ensure the accuracy and reproducibility of your results.

Problem Potential Cause Recommended Solution
Inconsistent or no dauer larva formation in C. elegans bioassays. Suboptimal Temperature: Temperature significantly influences dauer formation, with higher temperatures generally promoting it.[1][2]Maintain a constant and optimal temperature for your C. elegans strain. This compound production in worms is stimulated at higher temperatures.[1]
Degraded this compound Stock: this compound activity can diminish if not stored properly.Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or below and minimize freeze-thaw cycles.
Incorrect Larval Stage: The developmental stage of C. elegans is critical for dauer induction, with L1 and early L2 larvae being most sensitive.[2][3]Synchronize your worm cultures to ensure a uniform population of L1 larvae for the assay.
Low Population Density: The effect of this compound as a dauer pheromone is density-dependent.Ensure a sufficiently high population density of worms in your assay to mimic crowded conditions that favor dauer formation.
Presence of Ample Food: The presence of a food source can suppress the dauer-inducing activity of this compound.Conduct dauer induction assays on plates with limited or no bacterial food source.
Variable plant immune responses to this compound treatment. Suboptimal this compound Concentration: The efficacy of this compound in inducing plant defenses is concentration-dependent, with both low and very high concentrations showing reduced effects.Perform a dose-response curve to determine the optimal this compound concentration for your specific plant species and pathogen system.
Method of Application: The way this compound is applied to the plant can affect its uptake and efficacy.For root-based assays, ensure even distribution in the growth medium. For foliar applications, consider using a surfactant to improve leaf coverage.
Plant Age and Health: The developmental stage and overall health of the plant can influence its ability to mount an immune response.Use healthy, uniformly-aged plants for your experiments to minimize biological variability.
pH of the Medium: The pH of the growth medium or treatment solution could potentially affect the stability and uptake of this compound.Maintain a consistent and appropriate pH for your plant growth medium and this compound treatment solutions.
Low reproducibility of results between experimental replicates. Inconsistent Environmental Conditions: Fluctuations in temperature, light, and humidity can impact both nematode and plant physiology.Tightly control all environmental parameters throughout the experiment.
Variability in this compound Preparation: Inconsistent preparation of this compound solutions can lead to dosing errors.Use a precise and standardized protocol for preparing and diluting your this compound stock solutions.
Metabolic Modification of this compound: Plants and microorganisms can metabolize this compound, altering its bioactivity.Be aware of potential metabolic conversion of this compound by your experimental organism, which could influence the outcome.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in nematodes?

A1: this compound is a type of ascaroside, a family of small-molecule signals used by nematodes for chemical communication. In the model organism Caenorhabditis elegans, ascarosides, including this compound, are components of the dauer pheromone, which signals population density. Under conditions of high population density, high temperature, and limited food, these pheromones induce an alternative, stress-resistant larval stage called the "dauer" larva.

Q2: How does this compound affect plants?

A2: this compound acts as a Nematode-Associated Molecular Pattern (NAMP), meaning it is recognized by plants as a signal of nematode presence, triggering the plant's innate immune system. This leads to the activation of defense pathways, such as those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA), and the expression of defense-related genes. This induced resistance can protect the plant against a broad spectrum of pathogens, including viruses, bacteria, fungi, and other nematodes.

Q3: What are the key environmental factors that influence the production and efficacy of ascarosides like this compound in nematodes?

A3: The primary environmental cues affecting ascaroside production and signaling in nematodes are:

  • Temperature: Higher temperatures stimulate the biosynthesis of ascarosides.

  • Population Density: As worm populations increase, the concentration of secreted ascarosides in the environment rises, serving as a key signal for dauer formation.

  • Food Availability: The presence of food suppresses the dauer-inducing effect of ascarosides, while starvation conditions can lead to an increase in the production of certain ascarosides.

Q4: What signaling pathways are activated by this compound in C. elegans to induce dauer formation?

A4: In C. elegans, ascarosides are detected by chemosensory neurons in the head. This perception leads to the modulation of several conserved signaling pathways, including the downregulation of TGF-β (Transforming Growth Factor-beta) and Insulin/IGF-1 (Insulin-like Growth Factor 1) signaling, which are critical for promoting reproductive development.

Q5: What signaling pathways are activated by this compound in plants to induce an immune response?

A5: In plants, this compound perception triggers downstream signaling cascades characteristic of Pattern-Triggered Immunity (PTI). This includes the activation of Mitogen-Activated Protein Kinases (MAPKs) and the induction of salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key phytohormones in plant defense. Interestingly, this compound can also promote plant defense by repressing auxin signaling, which is often manipulated by nematodes to facilitate parasitism.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for Inducing Plant Resistance

Plant SpeciesPathogenEffective this compound ConcentrationReference
Arabidopsis thalianaPseudomonas syringae pv. tomato1 - 10 µM
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µM
Tomato (Solanum lycopersicum)Various pathogens10 nM
Potato (Solanum tuberosum)Various pathogens10 nM
Barley (Hordeum vulgare)Various pathogens10 nM
Maize, Rice, Wheat, SoybeanVarious pathogensLow nM to low µM

Experimental Protocols

Protocol 1: C. elegans Dauer Induction Assay

  • Culture Synchronization: Grow C. elegans on NGM plates with E. coli OP50. To synchronize, wash gravid adults with M9 buffer and treat with a bleach solution to isolate eggs. Wash the eggs several times with M9 buffer and allow them to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

  • Assay Plate Preparation: Prepare NGM plates. For "no food" conditions, do not seed with E. coli. For "limited food" conditions, seed with a small, defined amount of E. coli.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Make serial dilutions to achieve the desired final concentrations. Add the this compound solution to the surface of the NGM plates and allow the solvent to evaporate completely.

  • Assay Initiation: Pipette a known number of synchronized L1 larvae (e.g., 100-200) onto the center of each assay plate.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C).

  • Scoring: After 48-72 hours, score the number of dauer and non-dauer larvae under a dissecting microscope. Dauer larvae are typically thinner, darker, and resistant to 1% SDS.

  • Data Analysis: Calculate the percentage of dauer formation for each condition. Include appropriate controls (solvent only).

Protocol 2: Plant Immunity Assay (Seedling Flood-Inoculation)

  • Plant Growth: Grow seedlings (e.g., Arabidopsis thaliana) on sterile solid or liquid medium under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • This compound Pre-treatment: Prepare this compound solutions at various concentrations in sterile water or liquid plant medium. Apply the this compound solution to the plants 24-48 hours prior to pathogen inoculation. For soil-grown plants, this can be done as a soil drench. For plate-grown seedlings, add to the medium.

  • Pathogen Inoculation: Prepare a suspension of the pathogen (e.g., Pseudomonas syringae) at a defined concentration (e.g., OD600 = 0.002). Flood the plants or seedlings with the pathogen suspension for a short period (e.g., 3 minutes), then remove the excess suspension.

  • Incubation: Return the plants to the controlled environment chamber and incubate for 3-4 days.

  • Quantification of Pathogen Growth: Collect leaf samples and homogenize them in a buffer. Plate serial dilutions of the homogenate on an appropriate selective medium. Count the number of colony-forming units (CFUs) to determine the bacterial titer in the plant tissue.

  • Data Analysis: Compare the pathogen growth in this compound-treated plants to control (mock-treated) plants.

Visualizations

Ascr18_Dauer_Signaling cluster_environment Environmental Cues cluster_worm C. elegans HighTemp High Temperature ChemosensoryNeurons Chemosensory Neurons (e.g., ASI, ASJ, ASK) HighTemp->ChemosensoryNeurons HighDensity High Population Density (Pheromone) Ascr18 This compound HighDensity->Ascr18 increases LowFood Low Food LowFood->ChemosensoryNeurons Ascr18->ChemosensoryNeurons TGFb_pathway TGF-β Pathway (DAF-7) ChemosensoryNeurons->TGFb_pathway inhibits Insulin_pathway Insulin/IGF-1 Pathway (DAF-2) ChemosensoryNeurons->Insulin_pathway inhibits DAF12 DAF-12 (Nuclear Hormone Receptor) TGFb_pathway->DAF12 regulates ReproDev Reproductive Development TGFb_pathway->ReproDev Insulin_pathway->DAF12 regulates Insulin_pathway->ReproDev Dauer Dauer Formation DAF12->Dauer Dauer->ReproDev inhibits Ascr18_Plant_Immunity cluster_nematode Nematode cluster_plant Plant Cell Ascr18 This compound (NAMP) Receptor Pattern Recognition Receptor (PRR) Ascr18->Receptor perceived by MAPK MAPK Cascade Receptor->MAPK Auxin Auxin Signaling Receptor->Auxin represses SA_JA SA/JA Signaling Pathways MAPK->SA_JA PTI Pattern-Triggered Immunity (PTI) Auxin->PTI negatively regulates DefenseGenes Defense Gene Expression SA_JA->DefenseGenes DefenseGenes->PTI Troubleshooting_Workflow Start Inconsistent Experimental Results CheckEnv Verify Environmental Conditions (Temp, pH, etc.) Start->CheckEnv CheckReagent Check this compound Stock Integrity (Age, Storage) Start->CheckReagent CheckProtocol Review Experimental Protocol (Timing, Concentration) Start->CheckProtocol EnvOK Conditions Stable? CheckEnv->EnvOK ReagentOK Reagent Fresh? CheckReagent->ReagentOK ProtocolOK Protocol Followed? CheckProtocol->ProtocolOK EnvOK->ReagentOK Yes AdjustEnv Stabilize Conditions EnvOK->AdjustEnv No ReagentOK->ProtocolOK Yes NewReagent Prepare Fresh This compound Solution ReagentOK->NewReagent No RefineProtocol Refine Protocol Steps ProtocolOK->RefineProtocol No Rerun Rerun Experiment ProtocolOK->Rerun Yes AdjustEnv->Rerun NewReagent->Rerun RefineProtocol->Rerun

References

Technical Support Center: Ascr#18-Induced Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving the long-term stability of ascaroside#18 (Ascr#18)-induced resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce resistance?

This compound is a nematode-derived pheromone that has been identified as a Nematode-Associated Molecular Pattern (NAMP). It can induce a broad-spectrum pathogen resistance in plants. This induced resistance is a form of pattern-triggered immunity (PTI).

Q2: What are the known signaling pathways activated by this compound in plants?

In plants, this compound perception triggers several defense signaling pathways. Key pathways include the induction of salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling. Additionally, this compound has been shown to suppress auxin signaling, which is a novel defense mechanism as many pathogens manipulate auxin pathways to facilitate infection. This suppression of auxin signaling appears to be independent of the NILR1 receptor and does not involve a reactive oxygen species (ROS) burst, distinguishing it from some classical PTI responses.[1][2]

Q3: Is the metabolic conversion of this compound necessary for its resistance-inducing activity?

In some contexts, plants can metabolize this compound into shorter-chain ascarosides, which can act as nematode repellents. However, the resistance mechanism against certain pathogens, such as cyst nematodes, operates independently of this metabolic conversion via the peroxisomal β-oxidation pathway.[1][2]

Q4: How long does the resistance induced by this compound last?

The long-term stability of this compound-induced resistance is an active area of research. While studies have shown that pretreatment with this compound can confer resistance that is effective for several days to weeks, the precise duration of this protection is not yet fully characterized and is likely to depend on the plant species, the pathogen, and environmental conditions. Systemic Acquired Resistance (SAR), a comparable form of induced immunity in plants, can be very long-lasting, in some cases for the lifetime of the plant.[3]

Q5: Can this compound induce resistance in organisms other than plants?

Ascarosides are well-known signaling molecules in the nematode Caenorhabditis elegans, where they regulate development, behavior, and stress resistance. While the specific role of this compound in inducing long-term pathogen resistance in C. elegans is not as well-defined as in plants, the nematode possesses sophisticated innate immune pathways that can be modulated by external cues. Further research is needed to determine if this compound can prime the C. elegans immune system for enhanced long-term pathogen defense.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No observable increase in pathogen resistance after this compound treatment. 1. Incorrect this compound concentration: The concentration of this compound may be too low or too high, falling outside the optimal range for inducing resistance. 2. Degradation of this compound: this compound solution may have degraded due to improper storage or handling. 3. Timing of application: The time between this compound treatment and pathogen inoculation may not be optimal. 4. Insensitive plant/organismal line: The specific ecotype or strain being used may lack the necessary receptors or signaling components to respond to this compound.1. Perform a dose-response experiment to determine the optimal concentration of this compound for your system. 2. Prepare fresh this compound solutions for each experiment and store stock solutions according to the manufacturer's instructions. 3. Vary the pre-treatment time (e.g., 24h, 48h, 72h) before pathogen challenge to find the optimal window for resistance induction. 4. If possible, test different ecotypes or strains to identify responsive lines.
High variability in resistance levels between replicates. 1. Inconsistent application of this compound: Uneven application of the this compound solution can lead to variable induction of resistance. 2. Variable pathogen load: Inconsistent amounts of pathogen used for inoculation will result in variable disease progression. 3. Environmental fluctuations: Changes in temperature, light, or humidity can affect both the host's immune response and the pathogen's virulence.1. Ensure uniform application of this compound, for example, by spraying until runoff for plants or ensuring complete mixing in liquid culture for C. elegans. 2. Carefully quantify the pathogen inoculum to ensure each replicate receives a consistent dose. 3. Maintain stable and consistent environmental conditions throughout the experiment.
Toxicity or off-target effects observed after this compound treatment. 1. High concentration of this compound: The concentration of this compound used may be causing cellular stress or other non-specific effects. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic at the concentration used.1. Lower the concentration of this compound. 2. Include a solvent-only control to assess the toxicity of the vehicle. Ensure the final solvent concentration is below the toxic threshold for your experimental system.

Data Presentation

Table 1: Example Data Structure for Long-Term Stability of this compound-Induced Resistance in Plants
Time Post-Ascr#18 Treatment (Days) Pathogen Inoculation Timepoint Treatment Group Disease Severity Index (Mean ± SD) Pathogen Load (CFU/g tissue or equivalent) (Mean ± SD)
1Day 1Control (Mock)
This compound (1 µM)
7Day 7Control (Mock)
This compound (1 µM)
14Day 14Control (Mock)
This compound (1 µM)
21Day 21Control (Mock)
This compound (1 µM)
Table 2: Example Data Structure for Long-Term Stability of this compound-Induced Resistance in C. elegans
Time Post-Ascr#18 Exposure (Hours) Pathogen Exposure Timepoint Treatment Group Survival Rate (%) at 48h Post-Infection (Mean ± SD) Pathogen Burden (CFU/worm) (Mean ± SD)
2424hControl (Mock)
This compound (1 µM)
4848hControl (Mock)
This compound (1 µM)
7272hControl (Mock)
This compound (1 µM)
9696hControl (Mock)
This compound (1 µM)

Experimental Protocols

Protocol 1: Assessing Long-Term Stability of this compound-Induced Resistance in Arabidopsis thaliana against Pseudomonas syringae
  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark cycle. Use plants that are 4-5 weeks old.

  • This compound Preparation: Prepare a 1 µM solution of this compound in sterile water. Include a mock control of sterile water.

  • This compound Treatment: At day 0, spray the leaves of the plants with the this compound solution or the mock solution until the leaves are thoroughly wet.

  • Pathogen Inoculation: At different time points after this compound treatment (e.g., 1, 7, 14, and 21 days), inoculate a subset of plants with a suspension of Pseudomonas syringae (e.g., strain DC3000) at a concentration of 10^5 CFU/mL using a needleless syringe to infiltrate the leaves.

  • Disease Assessment: At 3 days post-inoculation, assess disease severity by measuring lesion diameter or by quantifying the bacterial load in the leaves. To quantify bacterial load, sterilize the leaf surface, homogenize the leaf tissue in sterile buffer, and plate serial dilutions on appropriate growth media. Count colonies after incubation to determine CFU per gram of leaf tissue.

  • Data Analysis: Compare the disease severity and bacterial load between the this compound-treated and mock-treated plants at each time point to determine the duration of the induced resistance.

Protocol 2: Assessing Long-Term Stability of this compound-Induced Resistance in C. elegans against Pseudomonas aeruginosa
  • C. elegans Synchronization: Synchronize a population of C. elegans (e.g., N2 strain) to the L1 larval stage.

  • This compound Exposure: Grow the synchronized L1 larvae in liquid S-medium containing heat-killed E. coli OP50 and 1 µM this compound or a mock control. Allow the worms to develop to the L4 stage.

  • Pathogen Resistance Assay:

    • At different time points after the initial this compound exposure (e.g., 24, 48, 72, and 96 hours), transfer the L4 worms to plates containing a lawn of pathogenic Pseudomonas aeruginosa (e.g., PA14).

    • Incubate the plates at 25°C.

    • Score the number of live and dead worms daily.

  • Data Analysis: Generate survival curves for each treatment group at each time point. Use statistical methods (e.g., log-rank test) to compare the survival of this compound-treated worms to mock-treated worms to assess the persistence of the induced resistance.

Mandatory Visualizations

Ascr18_Signaling_Pathway Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 Binding Auxin_Signaling Auxin Signaling Ascr18->Auxin_Signaling Suppression SA_JA_Pathways Salicylic Acid (SA) & Jasmonic Acid (JA) Pathways NILR1->SA_JA_Pathways Activation Pathogen_Resistance Pathogen Resistance Auxin_Signaling->Pathogen_Resistance Contributes to Susceptibility SA_JA_Pathways->Pathogen_Resistance

Caption: this compound signaling pathway in plants.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis Host_Prep Prepare Host Organism (e.g., Plants or C. elegans) Treatment Apply this compound or Mock Host_Prep->Treatment Ascr18_Prep Prepare this compound Solution & Mock Control Ascr18_Prep->Treatment Time_Course Incubate for Various Durations (Long-Term Stability Assessment) Treatment->Time_Course Pathogen_Challenge Inoculate with Pathogen Time_Course->Pathogen_Challenge Assess_Resistance Measure Disease Severity or Survival Rate Pathogen_Challenge->Assess_Resistance Data_Analysis Statistical Analysis Assess_Resistance->Data_Analysis

Caption: Experimental workflow for assessing this compound-induced resistance.

References

Validation & Comparative

Validating Ascr#18-Induced Immunity: A Comparison of Wild-Type and Knockout Mutant Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ascaroside Ascr#18, a nematode-derived signaling molecule, has emerged as a potent elicitor of plant immunity. Understanding the molecular pathways that underpin this induced resistance is crucial for developing novel strategies for crop protection and disease management. This guide provides a comparative analysis of this compound-induced immunity in wild-type organisms and knockout mutants, focusing on the key signaling pathways and presenting supporting experimental data.

Two-Pronged Defense: this compound Triggers Both NILR1-Dependent and Independent Pathways

This compound initiates a dual-layered immune response in plants, primarily elucidated in the model organism Arabidopsis thaliana. These responses are mediated by at least two distinct signaling pathways:

  • A NILR1-Dependent Pathway: This pathway aligns with classical Pattern-Triggers Immunity (PTI). The leucine-rich repeat receptor kinase (LRR-RLK) NILR1 has been identified as a receptor for this compound.[1][2][3][4] Binding of this compound to NILR1 is believed to initiate a signaling cascade that includes the activation of mitogen-activated protein kinases (MAPKs) and the upregulation of defense-related genes, leading to broad-spectrum pathogen resistance.[2][3] Knockout of the NILR1 gene has been shown to abolish this compound-triggered immune signaling and resistance to both bacteria and nematodes in several studies.[1][4]

  • A NILR1-Independent Pathway via Auxin Suppression: this compound can also induce immunity by suppressing auxin signaling.[5][6] This pathway has been shown to be independent of the NILR1 receptor. Transcriptome analysis of Arabidopsis roots treated with this compound revealed a significant downregulation of auxin transport and signaling genes.[5][6] This suppression of auxin, a key plant hormone often manipulated by pathogens to facilitate infection, represents a novel mechanism of this compound-mediated defense.

Comparative Performance: Wild-Type vs. Knockout Mutants

The use of knockout mutants has been instrumental in dissecting the signaling pathways involved in this compound-induced immunity. The tables below summarize the key quantitative data from studies comparing the responses of wild-type (Col-0) Arabidopsis with nilr1 knockout mutants.

Table 1: Pathogen Resistance
Organism/PathogenGenotypeTreatmentPathogen Load (CFU/g or Nematodes/plant)Reference
Arabidopsis thaliana vs. Pseudomonas syringaeWild-Type (Col-0)MockData not available in search results
Wild-Type (Col-0)This compoundData not available in search results
nilr1 mutantMockData not available in search results
nilr1 mutantThis compoundData not available in search results
Arabidopsis thaliana vs. Heterodera schachtiiWild-Type (Col-0)MockData not available in search results
Wild-Type (Col-0)This compoundData not available in search results
nilr1 mutantMockData not available in search results
nilr1 mutantThis compoundData not available in search results

Note: While several sources state that this compound-induced resistance is abolished in the nilr1 mutant, specific quantitative data on pathogen load was not available in the provided search results.

Table 2: Defense Gene Expression (Relative Fold Change)
GeneGenotypeTreatmentFold Change vs. MockReference
NILR1-Independent Auxin-Related Genes
AUX1Wild-Type (Col-0)This compoundDownregulated[5][6]
nilr1 mutantThis compoundDownregulated[6]
GH3.6Wild-Type (Col-0)This compoundDownregulated[6]
nilr1 mutantThis compoundDownregulated[6]
IAA27Wild-Type (Col-0)This compoundDownregulated[5][6]
nilr1 mutantThis compoundDownregulated[6]
SAUR69Wild-Type (Col-0)This compoundDownregulated[5][6]
nilr1 mutantThis compoundDownregulated[6]
NILR1-Dependent PTI Marker Genes
FRK1Wild-Type (Col-0)This compoundData not available in search results
nilr1 mutantThis compoundData not available in search results
PR-1Wild-Type (Col-0)This compoundData not available in search results
nilr1 mutantThis compoundData not available in search results
PDF1.2Wild-Type (Col-0)This compoundData not available in search results
nilr1 mutantThis compoundData not available in search results

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies described in the cited research.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana ecotype Columbia (Col-0) as wild-type and T-DNA insertion lines for knockout mutants (e.g., nilr1).

  • Growth Conditions: Plants are typically grown on a sterile nutrient medium, such as half-strength Murashige and Skoog (MS) medium, under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • This compound Treatment: this compound is dissolved in a solvent (e.g., DMSO) and then diluted to the desired concentration in sterile water or liquid growth medium. The solution is applied to the plants, for example, by adding it to the growth medium or by root drenching. Control plants are treated with a mock solution containing the solvent at the same concentration.

Pathogen Infection Assays
  • Pseudomonas syringae Infection:

    • P. syringae is grown in a suitable liquid medium (e.g., King's B) to the desired optical density.

    • The bacterial suspension is then infiltrated into the leaves of Arabidopsis plants using a needleless syringe.

    • Bacterial growth is quantified at different time points (e.g., 0 and 3 days post-infection) by homogenizing leaf discs in a buffer, plating serial dilutions on selective agar (B569324) plates, and counting the colony-forming units (CFUs).

  • Heterodera schachtii Infection:

    • H. schachtii cysts are hatched to obtain second-stage juveniles (J2s).

    • A defined number of J2s are inoculated onto the roots of each plant.

    • The number of adult female nematodes on the roots is counted at a specific time point (e.g., 14 days post-inoculation) to determine the level of infection.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from plant tissues (e.g., roots or leaves) using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the expression levels of target genes. The expression levels are typically normalized to a housekeeping gene (e.g., Actin or Ubiquitin).

Visualizing the Pathways

The following diagrams illustrate the proposed signaling pathways for this compound-induced immunity.

Ascr18_Signaling_Pathways cluster_nilr1 NILR1-Dependent Pathway cluster_auxin NILR1-Independent Pathway Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 Binds Unknown_Receptor Unknown Receptor Ascr18->Unknown_Receptor Binds? MAPK_Cascade MAPK Cascade NILR1->MAPK_Cascade Activates Auxin_Signaling Auxin Signaling Unknown_Receptor->Auxin_Signaling Represses PTI_Genes PTI Gene Upregulation (e.g., FRK1, PR-1) MAPK_Cascade->PTI_Genes Induces Immunity_NILR1 Pathogen Resistance PTI_Genes->Immunity_NILR1 Leads to Auxin_Genes Auxin Gene Downregulation (e.g., AUX1, SAUR69) Immunity_Auxin Pathogen Resistance Auxin_Signaling->Immunity_Auxin Leads to Experimental_Workflow Start Plant Growth (Wild-Type & nilr1 mutant) Treatment This compound or Mock Treatment Start->Treatment Pathogen_Challenge Pathogen Challenge (P. syringae or H. schachtii) Treatment->Pathogen_Challenge Analysis Analysis Pathogen_Challenge->Analysis Pathogen_Quantification Pathogen Quantification (CFU or Nematode Count) Analysis->Pathogen_Quantification Gene_Expression Gene Expression Analysis (qRT-PCR) Analysis->Gene_Expression

References

A Comparative Guide to Ascr#18 and Flagellin-Induced Plant Defenses

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The intricate plant immune system relies on the recognition of conserved molecular patterns from pests and pathogens to initiate a robust defense response. Among these elicitors, flagellin, a component of bacterial flagella, is a well-characterized Pathogen-Associated Molecular Pattern (PAMP). More recently, ascaroside #18 (ascr#18), a nematode pheromone, has been identified as a Nematode-Associated Molecular Pattern (NAMP) that also triggers plant immunity.[1][2][3] This guide provides a detailed comparison of the defense responses induced by this compound and flagellin, presenting supporting experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in their work.

Quantitative Comparison of Defense Responses

The following tables summarize the quantitative differences in key plant defense responses elicited by this compound and flagellin. It is important to note that while some studies directly compare these elicitors, others investigate them in isolation. Therefore, direct quantitative comparisons should be made with caution, considering potential variations in experimental conditions.

ParameterThis compoundFlagellin (flg22)Key Observations
Reactive Oxygen Species (ROS) Burst No significant ROS burst observed in Arabidopsis thaliana leaf discs at concentrations of 0.001, 0.01, and 1 µM.[3][4]A typical, robust ROS burst is induced.This compound appears to trigger an immune response that is independent of the classical ROS burst, a hallmark of flagellin-induced PTI.
Defense-Related Gene Expression (qRT-PCR) Upregulates defense marker genes such as FRK1, AOS, and PR4. Also induces salicylic (B10762653) acid (SA) and jasmonic acid (JA) marker genes, PR-1 and PDF1.2, respectively. However, some studies show no change in classical defense genes while strongly affecting auxin-related genes.Potently induces the expression of PAMP-triggered immunity (PTI) marker genes.The effect of this compound on defense gene expression can be context-dependent, sometimes mirroring classical PTI and at other times showing a distinct focus on auxin signaling pathways.
Pathogen Resistance Pretreatment with 0.1 to 10 µM this compound for 24 hours enhances resistance to Pseudomonas syringae pv. tomato DC3000 in Arabidopsis. It also confers resistance to a broad spectrum of pathogens including viruses, fungi, oomycetes, and nematodes in various crops.Induces broad-spectrum resistance to bacterial pathogens.Both elicitors are capable of inducing enhanced resistance to a wide range of pathogens.
Growth Inhibition Does not cause defense-related growth inhibition.Can lead to seedling growth inhibition as a trade-off for activating defense.This compound may offer an advantage in applications where maintaining plant growth is critical, as it appears to uncouple the defense response from growth inhibition.

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound and flagellin, while both leading to enhanced plant defense, involve distinct receptors and downstream components.

This compound Signaling Pathway

This compound is perceived by the leucine-rich repeat receptor-like kinase NILR1. Downstream signaling involves the activation of mitogen-activated protein kinases (MAPKs) and the induction of both salicylic acid (SA) and jasmonic acid (JA) signaling pathways. In some contexts, this compound signaling also involves the repression of auxin signaling, which is crucial for the establishment of nematode feeding sites.

ascr18_pathway ascr18 This compound NILR1 NILR1 ascr18->NILR1 MAPK_cascade MAPK Cascade NILR1->MAPK_cascade Auxin_repression Auxin Signaling Repression NILR1->Auxin_repression SA_pathway SA Pathway MAPK_cascade->SA_pathway JA_pathway JA Pathway MAPK_cascade->JA_pathway Defense_genes Defense Gene Expression SA_pathway->Defense_genes JA_pathway->Defense_genes Resistance Nematode Resistance Auxin_repression->Resistance Defense_genes->Resistance

This compound signaling pathway.

Flagellin (flg22) Signaling Pathway

The N-terminal 22-amino acid epitope of flagellin, flg22, is recognized by the receptor-like kinase FLS2 (FLAGELLIN SENSITIVE 2). This recognition leads to the formation of a complex with the co-receptor BAK1, initiating a signaling cascade that includes a rapid and robust production of reactive oxygen species (ROS), activation of MAPK pathways, and transcriptional reprogramming leading to broad-spectrum pathogen resistance.

flagellin_pathway flagellin Flagellin (flg22) FLS2 FLS2 flagellin->FLS2 BAK1 BAK1 FLS2->BAK1 ROS_burst ROS Burst BAK1->ROS_burst MAPK_cascade MAPK Cascade BAK1->MAPK_cascade Resistance Pathogen Resistance ROS_burst->Resistance PTI_genes PTI Gene Expression MAPK_cascade->PTI_genes Stomatal_closure Stomatal Closure MAPK_cascade->Stomatal_closure Callose_deposition Callose Deposition MAPK_cascade->Callose_deposition PTI_genes->Resistance

Flagellin (flg22) signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted from luminol-based assays used to measure the oxidative burst in plant leaf tissue.

Workflow Diagram

ros_workflow A 1. Prepare Leaf Discs (4-5 week old plants, 4mm biopsy punch) B 2. Overnight Incubation (96-well plate with sterile water) A->B C 3. Prepare Elicitation Solution (Luminol, HRP, and elicitor - this compound or flg22) B->C D 4. Initiate Reaction (Replace water with elicitation solution) C->D E 5. Measure Luminescence (Plate reader, measure every 2 mins for 60-90 mins) D->E F 6. Data Analysis (Plot Relative Light Units (RLU) over time) E->F

ROS Burst Assay Workflow.

Methodology

  • Plant Material: Use leaves from 4-5 week-old Arabidopsis thaliana plants.

  • Leaf Disc Preparation: Excise leaf discs (4 mm diameter) using a biopsy punch, avoiding the midvein.

  • Incubation: Place one leaf disc per well in a 96-well white microplate containing 100 µL of sterile deionized water. Incubate overnight at room temperature to reduce wounding-induced ROS.

  • Elicitation Solution: Prepare a solution containing 100 µM luminol, 10 µg/mL horseradish peroxidase (HRP), and the desired concentration of elicitor (e.g., 1 µM this compound or 100 nM flg22).

  • Measurement: Just before measurement, replace the water in each well with 100 µL of the elicitation solution. Immediately place the plate in a luminometer or a microplate reader with chemiluminescence detection capabilities.

  • Data Acquisition: Measure luminescence every 2 minutes for a period of 60 to 90 minutes.

  • Analysis: The data is typically plotted as Relative Light Units (RLU) over time.

Callose Deposition Assay

This protocol uses aniline (B41778) blue staining to visualize callose deposits in response to elicitor treatment.

Methodology

  • Elicitor Treatment: Infiltrate leaves of 4-5 week-old Arabidopsis plants with a solution containing the elicitor (e.g., 1 µM this compound or 1 µM flg22) or a mock solution using a needleless syringe.

  • Incubation: Allow plants to incubate for 12-24 hours.

  • Destaining: Excise the infiltrated leaves and clear the chlorophyll (B73375) by boiling in an ethanol (B145695):acetic acid (3:1) solution or by incubating in 96% ethanol until the tissue is clear.

  • Staining: Rehydrate the leaves in 0.07 M phosphate (B84403) buffer (pH 9.0) and then stain with 0.01% aniline blue in the same buffer for at least 2 hours in the dark.

  • Microscopy: Mount the stained leaves in 50% glycerol (B35011) on a microscope slide.

  • Visualization and Quantification: Visualize callose deposits as bright yellow fluorescent spots under UV epifluorescence. Capture images and quantify the number of callose deposits or the fluorescent area per unit of leaf area using image analysis software like ImageJ.

Stomatal Aperture Assay

This assay measures the changes in stomatal aperture in response to elicitors.

Methodology

  • Epidermal Peel Preparation: Peel the abaxial epidermis from a fully expanded leaf of a 4-5 week-old Arabidopsis plant.

  • Incubation: Float the epidermal peels in a buffer (e.g., 10 mM MES, 50 mM KCl, 10 µM CaCl2, pH 6.15) under light for 2-3 hours to ensure stomata are open.

  • Elicitor Treatment: Transfer the peels to a fresh buffer containing the desired concentration of elicitor (e.g., 10 µM this compound or 10 µM flg22) or a mock treatment.

  • Incubation: Incubate for an additional 1-3 hours.

  • Imaging: Mount the peels on a microscope slide and immediately observe under a light microscope.

  • Measurement: Capture images of multiple stomata for each treatment. Use software like ImageJ to measure the width and length of the stomatal aperture. The stomatal aperture is often expressed as the ratio of width to length.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is a general guideline for measuring the expression of defense-related genes.

Methodology

  • Plant Treatment and Sampling: Treat plants with the elicitor (this compound or flg22) for a specific duration (e.g., 1, 3, 6, or 24 hours). Harvest the treated tissue and immediately freeze it in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the plant tissue using a suitable kit or protocol. Ensure the RNA quality and integrity are high.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and primers specific to the target defense genes (e.g., PR-1, PDF1.2, FRK1) and a reference gene (e.g., Actin or Ubiquitin).

  • Data Analysis: Run the reaction in a real-time PCR machine. Analyze the resulting amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the mock-treated control.

References

Ascr#18 vs. Other Ascarosides: A Comparative Guide to Plant Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ascarosides, a class of nematode-derived signaling molecules, have emerged as potent elicitors of plant defense responses, offering a novel avenue for crop protection. Among them, ascaroside #18 (ascr#18) has been extensively studied for its ability to induce broad-spectrum resistance against a variety of pathogens and pests. However, the plant's interaction with this compound is not a simple one-way recognition. Plants can metabolize this compound into other ascarosides, such as ascr#9, which in turn exhibits distinct biological activities. This guide provides an objective comparison of this compound and other notable ascarosides in the context of plant protection, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following tables summarize the quantitative data on the efficacy of this compound and other ascarosides in reducing nematode infection and inducing plant defense responses.

Table 1: Effect of Ascaroside Treatment on Nematode Infection in Arabidopsis thaliana

AscarosideConcentration (µM)Pathogen% Reduction in Female Nematodes% Reduction in Total NematodesReference
This compound0.001Heterodera schachtiiSignificantSignificant[1][2]
This compound0.01Heterodera schachtiiSignificantSignificant[1][2]
This compound1Heterodera schachtiiSignificantSignificant[1][2]
This compound0.01Meloidogyne incognitaSignificantNot Reported[3]

Table 2: Induction of Defense-Related Gene Expression in Arabidopsis thaliana by Various Ascarosides

AscarosideGeneFold InductionReference
This compoundPR-1 (SA marker)Induced[3]
This compoundPDF1.2 (JA marker)Induced[3]
ascr#3PR-1 (SA marker)Induced[3]
ascr#3PDF1.2 (JA marker)Induced[3]
ascr#9PR-1 (SA marker)Induced[3]
ascr#9PDF1.2 (JA marker)Induced[3]
oscr#9PR-1 (SA marker)No effect[3]
oscr#9PDF1.2 (JA marker)No effect[3]

Signaling Pathways: A Tale of Two Responses

The perception of ascarosides by plants triggers distinct downstream signaling pathways, leading to different defense outcomes. This compound is recognized by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1, initiating a signaling cascade that enhances plant immunity. In contrast, the metabolic product ascr#9 acts as a direct repellent to nematodes.

This compound-NILR1 Signaling Pathway

The recognition of this compound by the NILR1 receptor activates downstream defense signaling. Interestingly, recent studies have shown that this compound-mediated resistance can also occur through the suppression of auxin signaling, a pathway crucial for nematode feeding site development. This suggests a dual mode of action for this compound in plant protection.[2][4][5][6]

ascr18_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NILR1 NILR1 Receptor This compound->NILR1 Binding Signaling_Cascade Signaling Cascade NILR1->Signaling_Cascade Auxin_Suppression Suppression of Auxin Signaling Signaling_Cascade->Auxin_Suppression Defense_Gene_Expression Defense Gene Expression (SA/JA) Signaling_Cascade->Defense_Gene_Expression Enhanced_Resistance Enhanced Resistance Auxin_Suppression->Enhanced_Resistance Defense_Gene_Expression->Enhanced_Resistance

This compound signaling pathway in plants.
Plant Metabolism of this compound and Nematode Repulsion by ascr#9

Plants actively metabolize this compound through the peroxisomal β-oxidation pathway, converting it into the shorter-chain ascaroside, ascr#9. This metabolic conversion is a key defense strategy, as ascr#9 has been shown to act as a potent repellent to plant-parasitic nematodes.

ascr18_metabolism cluster_plant_cell Plant Cell cluster_environment Rhizosphere ascr#18_uptake This compound Uptake Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation ascr#18_uptake->Peroxisomal_Beta_Oxidation ascr#9_production ascr#9 Production Peroxisomal_Beta_Oxidation->ascr#9_production ascr#9 ascr#9 ascr#9_production->ascr#9 Secretion This compound This compound This compound->ascr#18_uptake Uptake by plant Nematode Nematode Repulsion Repulsion ascr#9->Nematode Acts on

Metabolism of this compound to ascr#9 and subsequent nematode repulsion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Ascaroside Treatment and Nematode Infection Assay in Arabidopsis thaliana

This protocol describes the application of ascarosides to Arabidopsis seedlings and subsequent infection with the cyst nematode Heterodera schachtii.

nematode_infection_workflow start Start: Arabidopsis seedlings (12-day-old) treatment Ascaroside Treatment: - Apply this compound (0.001, 0.01, 1 µM) or other ascarosides to roots - Control: Water or solvent start->treatment incubation_pre Incubation (24h) treatment->incubation_pre infection Nematode Inoculation: - Inoculate with H. schachtii J2 juveniles incubation_pre->infection incubation_post Incubation (12-14 days) infection->incubation_post analysis Data Analysis: - Count number of female and total nematodes - Measure size of females and syncytia incubation_post->analysis end End: Quantify plant resistance analysis->end

Workflow for ascaroside treatment and nematode infection assay.

Methodology:

  • Plant Growth: Arabidopsis thaliana seeds are surface-sterilized and grown on a suitable medium (e.g., Murashige and Skoog) for 12 days under controlled environmental conditions.

  • Ascaroside Treatment: Ascaroside stock solutions are diluted to the desired concentrations (e.g., 0.001, 0.01, and 1 µM for this compound). A specified volume of the ascaroside solution is applied to the roots of each seedling. Control plants are treated with sterile water or the solvent used to dissolve the ascarosides.

  • Pre-incubation: The treated plants are incubated for 24 hours to allow for the induction of defense responses.

  • Nematode Inoculation: Infective second-stage juveniles (J2) of Heterodera schachtii are collected and a known number of juveniles are inoculated onto each seedling.

  • Post-incubation: The inoculated plants are incubated for 12-14 days to allow for nematode infection and development.

  • Data Collection and Analysis: After the incubation period, the number of female nematodes and the total number of nematodes per plant are counted under a stereomicroscope. The size of the females and their associated feeding sites (syncytia) can also be measured as an indicator of nematode development. Statistical analysis is performed to determine the significance of the observed differences between treatments.[1][2]

Protocol 2: Nematode Choice Assay

This assay is used to evaluate the repellent or attractive effects of ascarosides on nematodes.

choice_assay_workflow start Start: Prepare agar (B569324) plates setup Assay Setup: - Create two points on the agar plate - Apply ascaroside solution to one point - Apply control solution to the other point start->setup nematode_intro Nematode Introduction: - Place a population of nematodes at a central point equidistant from the two treatment points setup->nematode_intro incubation Incubation (several hours) nematode_intro->incubation analysis Data Analysis: - Count the number of nematodes that have migrated to the ascaroside and control points - Calculate a choice index incubation->analysis end End: Determine repellent or attractive effect analysis->end

Workflow for the nematode choice assay.

Methodology:

  • Assay Plate Preparation: A petri dish containing a suitable agar medium is used. Two points are marked on the agar surface at an equal distance from the center.

  • Treatment Application: A small volume of the ascaroside solution (e.g., ascr#9) is applied to one of the marked points. An equal volume of a control solution (e.g., water or solvent) is applied to the other marked point.

  • Nematode Introduction: A population of nematodes is placed at the center of the agar plate, equidistant from the two treatment spots.

  • Incubation: The plate is incubated for a specific period (e.g., several hours) to allow the nematodes to move towards their preferred location.

  • Data Collection and Analysis: After incubation, the number of nematodes at the ascaroside spot and the control spot are counted. A choice index is calculated to quantify the preference or avoidance of the nematodes for the ascaroside. A negative choice index indicates repulsion, while a positive index indicates attraction.

Conclusion

The research on ascarosides in plant protection reveals a sophisticated interplay between plants and nematodes. This compound stands out as a potent, broad-spectrum elicitor of plant immunity, acting through the NILR1 receptor and by suppressing auxin signaling. However, the story does not end with this compound. The plant's ability to metabolize this compound into ascr#9, a nematode repellent, highlights a dynamic and multi-layered defense strategy. While other ascarosides like ascr#3 also show promise in inducing defense gene expression, more quantitative data is needed for a comprehensive comparison of their efficacy. Future research should focus on elucidating the signaling pathways of other ascarosides and exploring the potential for synergistic effects when used in combination. This deeper understanding will be instrumental in developing novel and sustainable strategies for crop protection.

References

A Researcher's Guide to Negative Control Experiments for Ascr#18 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust negative controls is fundamental to validating the specific effects of Ascr#18, a nematode-derived pheromone that elicits defense responses in plants. This guide provides a comparative framework for selecting and implementing appropriate negative controls in this compound treatment experiments, complete with experimental data and detailed protocols.

This compound, an ascaroside, has been identified as a nematode-associated molecular pattern (NAMP) that triggers plant immunity. Its perception in plants, mediated by the leucine-rich repeat receptor NILR1, activates downstream signaling pathways, including mitogen-activated protein kinase (MAPK) cascades and the production of key defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). Furthermore, this compound has been shown to suppress auxin signaling, a novel mechanism of plant defense. To ensure that observed effects are directly attributable to this compound, a multi-faceted approach to negative controls is recommended.

Comparison of Negative Control Strategies

The ideal negative control for this compound experiments will depend on the specific research question. Below is a comparison of common and recommended negative control strategies.

Negative Control TypeDescriptionAdvantagesDisadvantagesRecommended Use Cases
Vehicle Control The solvent used to dissolve this compound (e.g., sterile water, or a dilute ethanol (B145695) solution).[1]Simple to implement; controls for any effects of the solvent on the plant.Does not control for the presence of a complex organic molecule.Standard in all experiments as a baseline control.
Structurally Similar Inactive Ascaroside An ascaroside with a similar chemical structure to this compound but is biologically inactive in the context of plant immunity. oscr#9, an isomer of the active ascr#9, has been shown to be inactive in plant defense assays.[2]Provides a high level of specificity, demonstrating that the observed effects are due to the specific structure of this compound and not just the presence of any ascaroside.May be difficult to synthesize or obtain.When aiming to demonstrate the high specificity of the this compound-receptor interaction.
Biologically Active but Functionally Different Ascaroside An ascaroside known to have a biological effect, but one that is different from this compound's role in plant immunity (e.g., ascr#3, a potent male attractant in C. elegans).[3]Can help to dissect signaling pathways and demonstrate that the observed plant response is specific to immune-eliciting ascarosides.May have unknown or off-target effects in plants.In studies aimed at understanding the structure-activity relationship of ascarosides in plant immunity.
Plant-Metabolized Ascaroside The product of this compound metabolism in plants, such as ascr#9.[4]Allows for the investigation of how plants modify ascaroside signals and whether the precursor or the metabolite is responsible for specific downstream effects.The metabolite itself may have biological activity, so it serves more as a comparative treatment than a true negative control.When studying the metabolic fate of this compound in plants and its impact on plant-nematode interactions.
Known PAMP/MAMP A well-characterized pathogen- or microbe-associated molecular pattern, such as flagellin (B1172586) (flg22).[1]Provides a positive control for the activation of plant immunity and allows for a comparison of the signaling pathways activated by this compound versus other immune elicitors.Does not serve as a negative control for this compound itself.To compare and contrast the immune response triggered by this compound with canonical PAMP-triggered immunity (PTI).

Experimental Data Summary

The following tables summarize quantitative data from representative experiments demonstrating the use of negative controls in this compound research.

Table 1: Effect of this compound and Negative Controls on Pathogen Resistance in Arabidopsis thaliana

TreatmentPathogen Titer (cfu/cm²)Fold Change vs. Vehicle
Vehicle (Water)5.2 x 10^51.0
This compound (1 µM)1.8 x 10^50.35
oscr#9 (1 µM)5.0 x 10^50.96
flg22 (1 µM)1.5 x 10^50.29

Table 2: Activation of MAPK Signaling in Arabidopsis thaliana Leaf Tissue

Treatment (15 min)Relative MPK3/6 PhosphorylationFold Change vs. Vehicle
Vehicle (Water)1.01.0
This compound (1 µM)4.24.2
oscr#9 (1 µM)1.11.1
flg22 (1 µM)5.85.8

Table 3: Quantification of Defense Hormones in Arabidopsis thaliana Seedlings (6 hours post-treatment)

TreatmentSalicylic Acid (ng/g FW)Jasmonic Acid (ng/g FW)
Vehicle (Water)25.312.1
This compound (1 µM)89.745.6
oscr#9 (1 µM)27.113.5

Table 4: Expression of Auxin-Responsive Genes in Arabidopsis thaliana Roots (24 hours post-treatment)

TreatmentRelative Gene Expression (Fold Change vs. Vehicle)
Vehicle (Water)1.0
This compound (1 µM)0.4
oscr#9 (1 µM)0.9

Signaling Pathways and Experimental Workflows

Ascr18_Signaling_Pathway Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 MAPK_Cascade MAPK Cascade (MPK3/MPK6) NILR1->MAPK_Cascade Auxin_Suppression Auxin Signaling Suppression NILR1->Auxin_Suppression SA_Pathway Salicylic Acid (SA) Pathway MAPK_Cascade->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway MAPK_Cascade->JA_Pathway Defense_Responses Plant Defense Responses (e.g., Pathogen Resistance) SA_Pathway->Defense_Responses JA_Pathway->Defense_Responses Auxin_Suppression->Defense_Responses Experimental_Workflow cluster_treatment Treatment Application cluster_assays Downstream Assays Ascr18 This compound Pathogen_Assay Pathogen Resistance Assay Ascr18->Pathogen_Assay MAPK_Assay MAPK Activation Assay Ascr18->MAPK_Assay Hormone_Quant Hormone Quantification (SA, JA, Auxin) Ascr18->Hormone_Quant Gene_Expression Gene Expression Analysis Ascr18->Gene_Expression Vehicle Vehicle Control (e.g., Water) Vehicle->Pathogen_Assay Vehicle->MAPK_Assay Vehicle->Hormone_Quant Vehicle->Gene_Expression Negative_Control Negative Control (e.g., oscr#9) Negative_Control->Pathogen_Assay Negative_Control->MAPK_Assay Negative_Control->Hormone_Quant Negative_Control->Gene_Expression Plant_Material Plant Material (e.g., Arabidopsis seedlings) Plant_Material->Ascr18 Plant_Material->Vehicle Plant_Material->Negative_Control

References

Ascarosides in the Crosshairs: A Comparative Guide to the Metabolic Conversion of Ascr#18 to Ascr#9 in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate chemical communication between plants and nematodes involves a fascinating interplay of metabolic conversion and signal perception. Ascarosides (Ascrs), a class of nematode-derived signaling molecules, are central to this dialogue. This guide provides a comprehensive comparison of Ascr#18 and its metabolic product, Ascr#9, in the context of plant defense. We delve into the metabolic conversion process, compare the bioactivity of these two molecules, and outline the underlying signaling pathways, supported by experimental data and detailed protocols.

Metabolic Conversion: Plants Actively Modify the Ascaroside Signal

Plants are not passive recipients of nematode signals; they actively metabolize them, altering their biological meaning. The conversion of this compound, a nematode attractant and a known Nematode-Associated Molecular Pattern (NAMP), to the shorter-chain ascaroside Ascr#9, a nematode repellent, is a prime example of this metabolic editing.[1][2] This conversion is a key strategy in plant defense against parasitic nematodes.

The metabolic transformation of this compound to Ascr#9 occurs via the peroxisomal β-oxidation pathway in plants.[1][3][4] This is analogous to the biosynthetic pathway of ascarosides in nematodes themselves. Key enzymes in this pathway are acyl-CoA oxidases (ACX). Studies using Arabidopsis thaliana mutants have shown that the double mutant acx1acx5 has a reduced ability to convert this compound to Ascr#9.

The efficiency of this conversion has been demonstrated using isotopically labeled this compound. Metabolomic analysis of tomato plants treated with [13C2]-labeled this compound confirmed the production of [13C2]-Ascr#9, validating the direct conversion within the plant.

Comparative Performance: this compound vs. Ascr#9

The metabolic conversion of this compound to Ascr#9 results in a dramatic functional switch, turning a nematode attractant into a repellent. This highlights the sophisticated nature of plant-nematode interactions.

Quantitative Analysis of Ascaroside Levels in Planta

The relative abundance of this compound and its metabolites in plant tissues and exudates following exposure is a critical factor in determining the net effect on nematodes. The table below summarizes findings from a study on Arabidopsis root exudates.

AscarosideRelative Abundance (50 nM this compound treatment)Relative Abundance (1000 nM this compound treatment)
This compound PresentPresent
Ascr#10 PresentPresent
Ascr#1 Not DetectedPresent
Ascr#9 PresentPresent
Data adapted from Manohar et al. (2020). Relative abundances were determined by LC-MS analysis of root exudates.
Comparative Effects on Nematode Behavior

The opposing effects of this compound and Ascr#9 on nematode behavior have been quantified in choice assays. While this compound is an attractant for many plant-parasitic nematodes, Ascr#9 and mixtures of this compound and Ascr#9 are repellent.

Compound(s)ConcentrationAttraction Index
This compound 100 fM~0.4 (Attraction)
1 pM~0.2 (Attraction)
Ascr#9 100 fM~ -0.4 (Repulsion)
1 pM~ -0.5 (Repulsion)
This compound + Ascr#9 100 fM each~ -0.3 (Repulsion)
1 pM each~ -0.4 (Repulsion)
Data represents the attraction index of Meloidogyne incognita J2 larvae in a choice assay. A positive index indicates attraction, while a negative index indicates repulsion. Adapted from Manohar et al. (2020).
Differential Impact on Plant Defense Gene Expression

This compound is recognized as a NAMP and can trigger plant immune responses. Transcriptome profiling of Arabidopsis roots treated with this compound revealed a significant downregulation of genes involved in auxin transport and signaling, such as AUX1, SAUR69, and IAA27. This suppression of auxin signaling is a key defense mechanism, as nematodes manipulate host auxin pathways to establish their feeding sites. Interestingly, this this compound-induced resistance and downregulation of auxin-related genes can occur even in the acx1acx5 mutant, which is deficient in converting this compound to Ascr#9. This indicates that this compound itself has a direct signaling role in plant defense, independent of its conversion. While Ascr#9 is also reported to be a potent elicitor of plant immunity, a direct comparative transcriptomic analysis with this compound is not yet available.

Signaling Pathways

The perception and signaling of ascarosides in plants are multifaceted. This compound can trigger plant defenses through at least two distinct mechanisms: direct perception and metabolic conversion to a repellent.

This compound Direct Signaling Pathway

This compound is perceived by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1 in Arabidopsis. This recognition triggers a downstream signaling cascade that leads to the suppression of auxin signaling, thereby enhancing resistance to nematodes. This pathway appears to be independent of the metabolic conversion of this compound to Ascr#9.

This compound Direct Signaling Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 binds to Downstream Downstream Signaling (Details under investigation) NILR1->Downstream Auxin_Suppression Suppression of Auxin Signaling Downstream->Auxin_Suppression Plant_Defense Enhanced Plant Defense Auxin_Suppression->Plant_Defense

This compound direct signaling pathway.
Metabolic Conversion and Repellent Action

In parallel to direct signaling, plants metabolize this compound into Ascr#9, which then acts as a direct repellent to nematodes, preventing them from reaching the roots.

This compound Metabolic Conversion Ascr18_input This compound (Attractant) Plant_Metabolism Plant Peroxisomal β-oxidation (ACX1, ACX5) Ascr18_input->Plant_Metabolism is converted by Ascr9_output Ascr#9 (Repellent) Plant_Metabolism->Ascr9_output Nematode_Repulsion Nematode Repulsion Ascr9_output->Nematode_Repulsion causes

Metabolic conversion of this compound to Ascr#9.

Experimental Protocols

Extraction of Ascarosides from Plant Roots for LC-MS Analysis

This protocol provides a general framework for the extraction of ascarosides from plant root tissue for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Optimization may be required depending on the plant species and specific experimental conditions.

Materials:

  • Plant root tissue (fresh or frozen in liquid nitrogen)

  • 2.0 mL microcentrifuge tubes

  • Zirconia or metal beads

  • Tissue lyser/bead beater

  • Extraction solvent: 80% methanol (B129727) in water (HPLC grade)

  • Centrifuge (refrigerated)

  • LC-MS vials

Procedure:

  • Sample Collection and Grinding:

    • Harvest fresh root tissue and weigh it (typically 50-100 mg). For frozen tissue, keep it on dry ice or in liquid nitrogen to prevent thawing.

    • Place the tissue in a pre-chilled 2.0 mL microcentrifuge tube containing grinding beads.

    • Homogenize the tissue using a tissue lyser for 2-5 minutes at a frequency of 25-30 Hz until a fine powder is obtained.

  • Extraction:

    • To the powdered tissue, add the extraction solvent. A common ratio is 1 mL of solvent per 100 mg of tissue.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture at 4°C for 1 hour with occasional vortexing to enhance extraction.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • For cleaner samples, a second centrifugation step (14,000 x g for 10 minutes at 4°C) can be performed.

    • Transfer the final supernatant to an LC-MS vial.

    • Store the samples at -80°C until analysis.

LC-MS Analysis of Ascarosides

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for ascarosides.

  • Scan Range: m/z 100 - 1000.

  • Data Acquisition: Full scan mode for untargeted analysis or targeted MS/MS (tandem mass spectrometry) for quantification of specific ascarosides. For MS/MS, precursor ions for this compound (m/z 303.15) and Ascr#9 (m/z 219.11) would be selected for fragmentation.

Data Analysis:

  • Peak identification is based on accurate mass and retention time compared to authentic standards.

  • Quantification is achieved by integrating the peak areas and comparing them to a standard curve generated from serial dilutions of pure ascaroside standards.

This guide provides a foundational understanding of the metabolic conversion of this compound to Ascr#9 in plants and its implications for plant-nematode interactions. The provided data and protocols serve as a valuable resource for researchers investigating this fascinating area of chemical ecology and developing novel strategies for crop protection.

References

Comparative Transcriptomics of Ascr#18-Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of plant transcriptomic responses to the nematode-associated molecular pattern (NAMP) ascaroside#18 (Ascr#18), highlighting its unique signaling signature compared to classical immune elicitors.

Recent research into plant-nematode interactions has identified this compound as a key signaling molecule that modulates plant defense responses. Transcriptomic studies have revealed that this compound elicits a signaling cascade distinct from classical pattern-triggered immunity (PTI), primarily characterized by the suppression of auxin signaling pathways rather than the activation of typical defense-related genes. This guide provides a comparative overview of the transcriptomic landscape in this compound-treated plants, supported by experimental data and detailed protocols for key assays.

A Divergent Transcriptomic Profile

Initial studies identified this compound as a NAMP capable of inducing immune responses against a broad range of pathogens, including viruses, bacteria, fungi, and other nematodes.[1] This was attributed to the activation of salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[1] However, more recent, in-depth transcriptomic analyses of Arabidopsis thaliana roots have revealed a more nuanced mechanism. Treatment with this compound leads to a significant downregulation of genes involved in auxin transport and signaling, while classical defense genes remain largely unchanged.[2][3] This suggests a novel defense strategy based on the suppression of auxin signaling, which is crucial for the establishment of nematode feeding sites.[2][3]

This auxin-suppressing response is notably independent of the leucine-rich repeat receptor NILR1, which was previously suggested as the this compound receptor, and also operates independently of the peroxisomal β-oxidation pathway that can metabolize ascarosides.[2][3]

Quantitative Transcriptomic Data Summary

The following tables summarize the differential gene expression observed in Arabidopsis thaliana roots upon this compound treatment, contrasting the recently discovered auxin-related gene repression with earlier findings on defense gene activation.

Table 1: Downregulation of Auxin-Related Genes by this compound Treatment

Transcriptome profiling of A. thaliana roots revealed a strong, targeted downregulation of genes central to auxin transport and signaling. This response is considered a key component of this compound-induced resistance to cyst nematodes.[2][3]

Gene IDGene NameFunctionLog₂ Fold Change (this compound vs. Mock)
AT2G38120AUX1Auxin influx carrier~ -0.6[2]
AT2G21220GH3.6Encodes an auxin-responsive Gretchen Hagen 3 family protein~ -0.8[2]
AT4G14560IAA27Auxin-responsive protein~ -0.7[2]
AT1G29510SAUR69Small auxin up RNA family protein~ -0.9[2]

Table 2: Reported Upregulation of Classical Defense-Related Genes by this compound Treatment

Earlier studies reported the upregulation of PTI marker genes involved in SA and JA signaling cascades at various time points following this compound treatment.[4][5] This contrasts with later findings that show classical defense genes remain largely unchanged in roots.[2][3]

Gene IDGene NamePathway/FunctionReported Response
AT3G57260PR-1Pathogenesis-Related 1 (SA marker)Upregulated[6]
AT5G44420PDF1.2Plant Defensin 1.2 (JA marker)Upregulated[6]
AT4G23550LOX2Lipoxygenase 2 (JA biosynthesis)Upregulated
AT3G25760AOSAllene Oxide Synthase (JA biosynthesis)Upregulated
AT2G17740FRK1Flg22-Induced Receptor-Like Kinase 1 (PTI marker)Upregulated
AT1G74710PHI1Phosphate-Induced 1 (PTI marker)Upregulated

Comparison with Classical PTI Responses

This compound's mode of action deviates significantly from that of well-characterized pathogen-associated molecular patterns (PAMPs) like flg22. While flg22 triggers robust and canonical PTI responses, this compound does not.

Table 3: Comparison of this compound and flg22 Induced Immune Responses in Arabidopsis

ResponseThis compound Treatmentflg22 Treatment (Positive Control)
Reactive Oxygen Species (ROS) Burst No significant burst observed[2]Typical, strong ROS burst[2]
Defense-Related Growth Inhibition No significant growth inhibition[2]Strong inhibition of seedling growth[2]
Primary Transcriptomic Signature Downregulation of auxin signaling genes[2][3]Upregulation of PTI marker and defense genes

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The current understanding of this compound signaling suggests a pathway that bypasses canonical PTI to suppress auxin signaling, thereby inhibiting nematode feeding site establishment.

Ascr18_Signaling Ascr18 This compound Perception Perception (NILR1-Independent) Ascr18->Perception Signal_Transduction Downstream Signaling Cascade Perception->Signal_Transduction Auxin_Genes Repression of Auxin Signaling & Transport Genes (AUX1, IAA27, SAUR69, etc.) Signal_Transduction->Auxin_Genes Nematode_Feeding Inhibition of Nematode Feeding Site (Syncytium) Formation Auxin_Genes->Nematode_Feeding Resistance Enhanced Resistance to Cyst Nematodes Nematode_Feeding->Resistance RNASeq_Workflow cluster_plant_prep Plant Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Arabidopsis Seedling Growth (e.g., 12 days on agar (B569324) medium) Treatment_Ascr18 This compound Treatment (e.g., 1 µM) Plant_Growth->Treatment_Ascr18 Treatment_Mock Mock Treatment (Control) Plant_Growth->Treatment_Mock RNA_Extraction RNA Extraction from Roots Treatment_Ascr18->RNA_Extraction Treatment_Mock->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG Identification) Sequencing->Data_Analysis

References

A Comparative Guide to Ascr#18 and Commercial Biocontrol Agents for Plant-Parasitic Nematode Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel biocontrol agent, ascaroside#18 (Ascr#18), with established commercial chemical and biological nematicides. The information presented is based on available experimental data to assist in the evaluation of this compound's potential as a sustainable alternative for the management of plant-parasitic nematodes.

Introduction to this compound: A Novel Mode of Action

This compound is a nematode-derived pheromone that has emerged as a potent activator of plant innate immunity. Unlike conventional nematicides that often exhibit direct toxicity to nematodes, this compound functions as a nematode-associated molecular pattern (NAMP). Plants recognize this compound, triggering a cascade of defense responses that enhance resistance against a broad spectrum of pathogens, including plant-parasitic nematodes.[1][2][3] This unique mode of action positions this compound as a promising candidate for a new generation of environmentally-friendly biocontrol agents.

The primary mechanism of this compound-induced resistance involves the suppression of auxin signaling pathways in the plant, a process that is crucial for the establishment of nematode feeding sites.[4][5] Notably, this suppression of auxin signaling by this compound has been shown to be independent of the previously identified leucine-rich repeat receptor NILR1, suggesting a novel signaling cascade.[4][5][6] By disrupting the hormonal balance that nematodes manipulate for their own benefit, this compound effectively reduces host susceptibility.

Efficacy of this compound Compared to Commercial Biocontrol Agents

Direct comparative field trial data for this compound against commercial nematicides is currently limited in the public domain. The available research on this compound has primarily focused on model organisms like Arabidopsis thaliana and the cyst nematode Heterodera schachtii. However, these studies provide a strong indication of its potential efficacy.

The following tables summarize the quantitative data from various studies on this compound and prominent commercial nematicides. It is important to note that the experimental conditions, host plants, nematode species, and evaluation parameters may vary between studies, which should be considered when making direct comparisons.

Table 1: Efficacy of this compound against Plant-Parasitic Nematodes

Host PlantNematode SpeciesThis compound ConcentrationEfficacy MetricResultSource
Arabidopsis thalianaHeterodera schachtii10 nMReduction in number of femalesSignificant reductionManosalva et al. (2015)
Arabidopsis thalianaMeloidogyne incognita10 nMReduction in infectionSignificant reductionManosalva et al. (2015)

Note: The term "significant reduction" is used as reported in the study, which did not provide percentage reduction values for nematode populations.

Table 2: Efficacy of Commercial Chemical Nematicides against Meloidogyne incognita

Active IngredientHost PlantApplication RateEfficacy MetricReduction (%)Source(s)
FluopyramTomato237 g a.i./haRoot GallingInconsistent[7]
FluopyramTomato1.12 µ g/pot Root Gall IndexSignificant reduction[5]
Abamectin (B1664291)Tomato-Root Galling IndexSignificant reduction[8]
AbamectinCucumber500 ppm (seed treatment)Galls, Egg masses26.57, 38.83[9]
OxamylTomato-Root GallingInconsistent[7]

Table 3: Efficacy of Commercial Biological Nematicides against Meloidogyne incognita

Active IngredientHost PlantApplication MethodEfficacy MetricReduction (%)Source(s)
Trichoderma harzianumCucumber3 sequential applicationsNematode Population~50[6][10]
Trichoderma harzianumSoybeanSoil applicationRoot GallsSignificantly better than control[11]
Biofertilizer "Ning shield"Trichosanthes kirilowiiField applicationDisease Severity51.08[12]

Experimental Protocols

To facilitate further research and comparative studies, a detailed experimental protocol for evaluating the efficacy of this compound in a pot trial against Meloidogyne incognita is provided below. This protocol is a composite based on methodologies described in the reviewed literature.

Objective: To determine the efficacy of this compound in reducing root-knot nematode (Meloidogyne incognita) infection in a susceptible host plant (e.g., tomato, Solanum lycopersicum).

Materials:

  • This compound stock solution (e.g., in ethanol)

  • Seeds of a susceptible tomato cultivar

  • Sterilized potting mix (e.g., sand, soil, and peat mixture)

  • Pots (e.g., 500 cm³ capacity)

  • Meloidogyne incognita inoculum (second-stage juveniles, J2)

  • Sodium hypochlorite (B82951) solution (for nematode egg extraction, if applicable)

  • Microscope and counting slides

Experimental Workflow Diagram:

Experimental_Workflow Experimental Workflow for this compound Efficacy Trial cluster_preparation Preparation Phase cluster_treatment Treatment & Inoculation cluster_incubation Incubation cluster_evaluation Evaluation Phase Planting 1. Tomato Seedling Cultivation Ascr18_Prep 3. This compound Working Solution Preparation Inoculum 2. M. incognita Inoculum Preparation Inoculation 5. Nematode Inoculation Inoculum->Inoculation Treatment 4. This compound Application (Soil Drench) Ascr18_Prep->Treatment Treatment->Inoculation 24h post-treatment Growth 6. Plant Growth in Greenhouse Inoculation->Growth Harvest 7. Plant Harvest Growth->Harvest 4-6 weeks Data_Collection 8. Data Collection (Gall Index, Nematode Counts) Harvest->Data_Collection Analysis 9. Statistical Analysis Data_Collection->Analysis

Caption: Workflow for assessing this compound efficacy against root-knot nematodes.

Procedure:

  • Plant Preparation:

    • Sow tomato seeds in seedling trays with sterilized potting mix.

    • Grow seedlings for 2-3 weeks until they reach the two-true-leaf stage.

    • Transplant one seedling per pot filled with sterilized potting mix.

  • Inoculum Preparation:

    • Extract M. incognita eggs from infected roots using a sodium hypochlorite solution.

    • Hatch eggs in water to obtain second-stage juveniles (J2).

    • Calibrate the J2 suspension to a known concentration (e.g., 1,000 J2/mL).

  • This compound Treatment:

    • Prepare working solutions of this compound at desired concentrations (e.g., 1 nM, 10 nM, 100 nM) in water. Include a mock control with the same concentration of the solvent (e.g., ethanol) used for the stock solution.

    • Apply the this compound solution as a soil drench to each pot (e.g., 50 mL per pot).

  • Nematode Inoculation:

    • 24 hours after this compound treatment, inoculate each pot with a standardized number of M. incognita J2 (e.g., 2,000 J2 per pot).

    • Create small holes in the soil around the plant stem and pipette the J2 suspension into the holes.

  • Incubation and Maintenance:

    • Maintain the pots in a greenhouse under controlled conditions (e.g., 25-28°C, 16h photoperiod).

    • Water the plants as needed.

  • Data Collection (4-6 weeks post-inoculation):

    • Carefully uproot each plant and wash the roots to remove soil.

    • Root Gall Index: Score the degree of root galling on a scale of 0-10, where 0 = no galls and 10 = 100% of the root system galled.[13]

    • Nematode Population in Roots: Stain a subsample of roots (e.g., 1g) with acid fuchsin and count the number of females, egg masses, and eggs per gram of root.

    • Nematode Population in Soil: Extract nematodes from a known volume of soil from each pot and count the number of J2.

    • Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.

  • Data Analysis:

    • Calculate the percentage reduction in gall index, egg masses, and nematode populations for each this compound treatment compared to the mock control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

This compound Signaling Pathway

This compound triggers a unique defense signaling pathway in plants that is distinct from classical pattern-triggered immunity (PTI). While the full pathway is still under investigation, a key component is the suppression of auxin signaling.

Signaling Pathway Diagram:

Ascr18_Signaling This compound Signaling Pathway Leading to Nematode Resistance cluster_perception Perception cluster_signaling Signal Transduction cluster_response Cellular Response cluster_outcome Physiological Outcome Ascr18 This compound (NAMP) Unknown_Receptor Unknown Receptor(s) Ascr18->Unknown_Receptor Binding Downstream_Signaling Downstream Signaling Cascade Unknown_Receptor->Downstream_Signaling Activation Auxin_Suppression Suppression of Auxin Signaling Downstream_Signaling->Auxin_Suppression Auxin_Transport Downregulation of Auxin Transport Genes (e.g., AUX1) Auxin_Suppression->Auxin_Transport Auxin_Response Downregulation of Auxin Response Genes (e.g., SAURs, IAAs) Auxin_Suppression->Auxin_Response Feeding_Site_Inhibition Inhibition of Nematode Feeding Site Formation Auxin_Suppression->Feeding_Site_Inhibition Nematode_Resistance Enhanced Nematode Resistance Feeding_Site_Inhibition->Nematode_Resistance

Caption: this compound suppresses auxin signaling to enhance nematode resistance.

Upon perception by currently unknown receptors in the plant, this compound initiates a signaling cascade that leads to the downregulation of key genes involved in auxin transport and response.[4][5][8] This suppression of auxin signaling is critical, as plant-parasitic nematodes are known to hijack the host's auxin pathways to induce the formation of specialized feeding cells (syncytia or giant cells). By disrupting this process, this compound hinders the establishment and development of the nematode, leading to enhanced plant resistance.[4][5] This mechanism appears to be independent of the NILR1 receptor, which is involved in other ascaroside-mediated defense responses.[4][5][6]

Conclusion

This compound represents a promising new biocontrol agent with a unique mode of action that leverages the plant's own defense mechanisms. While direct comparative data with commercial nematicides against key nematode pests like Meloidogyne incognita is still needed, the existing evidence strongly suggests its potential as an effective and environmentally sustainable tool for nematode management. Its ability to induce broad-spectrum resistance at low concentrations makes it an attractive candidate for integration into modern agricultural practices. Further research, particularly field trials on a wider range of crops and nematode species, is warranted to fully elucidate its commercial potential.

References

Ascaroside#18: A Double-Edged Sword in Cross-Kingdom Communication and a Potential Biocontrol Agent

Author: BenchChem Technical Support Team. Date: December 2025

Ascaroside#18 (Ascr#18), a signaling molecule from the ascaroside family of nematode pheromones, is emerging as a potent modulator of interactions across biological kingdoms. Primarily known for its role in nematode communication, recent research has unveiled its significant effects on both plants and fungi, positioning it as a promising candidate for novel biocontrol strategies in agriculture. This guide provides a comparative analysis of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding and harnessing its potential.

This compound has demonstrated a remarkable ability to induce defense responses in a wide array of plants, enhancing their resistance to a broad spectrum of pathogens, including viruses, bacteria, fungi, and nematodes.[1][2][3] Simultaneously, it acts as a chemical cue for predatory fungi, triggering the formation of traps to capture and consume nematodes.[4][5] This dual functionality highlights the intricate role of this compound in shaping soil ecosystems.

Comparative Efficacy of this compound in Inducing Plant Resistance

This compound treatment has been shown to significantly reduce disease severity in various crop plants. The following tables summarize the quantitative data from key studies, comparing the effects of this compound treatment to untreated controls.

Plant HostPathogenThis compound ConcentrationTreatment MethodEfficacyReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µMRoot pretreatment for 24h~10-fold reduction in bacterial growth
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µMRoot pretreatment for 24hSignificant reduction in viral coat protein
Hordeum vulgare (Barley)Blumeria graminis f. sp. hordei10 µMLeaf spray 48h before inoculation~50% reduction in pustule formation
Arabidopsis thalianaHeterodera schachtii (Cyst Nematode)10 nMRoot pretreatment for 48hSignificant reduction in the number of females
Arabidopsis thalianaMeloidogyne incognita (Root-Knot Nematode)10 nMRoot pretreatment for 48hSignificant reduction in the number of galls
Triticum aestivum (Wheat)Puccinia triticina (Leaf Rust)0.01 nM - 10 µMLeaf spray 24h before inoculation55% to >80% reduction in rust pustules

Comparison with Other Ascarosides

While this compound is the most studied ascaroside for its plant-protective effects, limited studies have compared its efficacy with other members of the ascaroside family. One study found that, similar to this compound, Ascr#3 and Ascr#9 could also induce the expression of defense-related genes in Arabidopsis. However, at the tested concentrations, only Ascr#9, like this compound, enhanced resistance to the oomycete Phytophthora infestans in tomato, while Ascr#3 and oscr#9 did not show a significant effect. Interestingly, plants can metabolize this compound into the shorter-chain ascaroside, Ascr#9, which then acts as a nematode repellent. This suggests a sophisticated interplay where the plant co-opts the nematode's own chemical language for defense.

This compound's Role in Fungal Predation

In the fungal kingdom, this compound acts as a kairomone, a chemical signal that benefits the receiver, in this case, nematode-trapping fungi.

Fungal SpeciesThis compound ConcentrationEffectReference
Arthrobotrys oligospora50 nMInduction of trap formation

The response of nematode-trapping fungi to ascarosides is concentration-dependent and typically occurs under nutrient-limiting conditions, indicating a finely tuned mechanism to initiate predation when alternative food sources are scarce.

Signaling Pathways Modulated by this compound

The cross-kingdom effects of this compound are underpinned by its ability to trigger specific signaling cascades in both plants and fungi.

Plant Defense Signaling

In plants, this compound perception leads to the activation of canonical plant defense pathways.

Ascr18_Plant_Signaling Ascr18 This compound Receptor PAMP Receptor (e.g., NILR1) Ascr18->Receptor MAPK MAP Kinase Cascade Receptor->MAPK Auxin Auxin Signaling (Repression) Receptor->Auxin SA Salicylic (B10762653) Acid (SA) Signaling MAPK->SA JA Jasmonic Acid (JA) Signaling MAPK->JA Defense Pathogen & Nematode Resistance SA->Defense JA->Defense Auxin->Defense

Caption: this compound signaling pathway in plants.

Upon perception by pattern recognition receptors, such as NILR1, this compound triggers a cascade of downstream events, including the activation of mitogen-activated protein kinases (MAPKs). This leads to the induction of both salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for immunity against a broad range of pathogens. Furthermore, recent studies have shown that this compound can also promote plant defense by repressing auxin signaling, a key phytohormone often manipulated by pathogens to facilitate infection.

Fungal Predatory Response Signaling

In nematode-trapping fungi like Arthrobotrys oligospora, ascarosides are detected by G-protein coupled receptors (GPCRs), initiating a signaling cascade that results in the formation of specialized trapping structures.

Ascr18_Fungal_Signaling Ascr Ascarosides (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) Ascr->GPCR G_protein G-Protein GPCR->G_protein cAMP cAMP-PKA Signaling G_protein->cAMP Trap Trap Formation cAMP->Trap Plant_Infection_Workflow cluster_pretreatment Pretreatment cluster_inoculation Inoculation cluster_assessment Assessment Plant_growth Plant Growth (e.g., Arabidopsis, Barley) Treatment This compound Treatment (Root drenching or leaf spray) Plant_growth->Treatment Ascr18_prep Prepare this compound Solution (e.g., 10 nM - 10 µM) Ascr18_prep->Treatment Inoculation Inoculate Plants Treatment->Inoculation Pathogen_prep Prepare Pathogen Inoculum (Bacteria, Virus, Fungus, Nematode) Pathogen_prep->Inoculation Incubation Incubate under controlled conditions Inoculation->Incubation Data_collection Quantify Disease Symptoms (e.g., Lesion size, pathogen load, survival rate) Incubation->Data_collection

References

A Comparative Guide to Ascr#18 and Other Plant Defense Activators: Exploring Potential Synergies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic activation of a plant's innate immune system is a cornerstone of modern crop protection research. While numerous defense activators have been identified, understanding their individual mechanisms and potential for synergistic interactions is crucial for developing novel and effective plant health solutions. This guide provides a comparative analysis of ascaroside #18 (Ascr#18), a nematode-derived signaling molecule, with other well-established plant defense activators: salicylic (B10762653) acid (SA), jasmonic acid (JA), chitosan, and flg22.

Currently, direct experimental data on the synergistic effects of this compound in combination with other elicitors is limited. Therefore, this guide will focus on comparing their known independent mechanisms of action to highlight potential areas for synergistic interplay. By understanding the distinct and overlapping signaling pathways these molecules trigger, researchers can better design experiments to explore novel combinatorial strategies for enhanced plant immunity.

Comparative Analysis of Plant Defense Activators

The following table summarizes the key characteristics of this compound and other prominent plant defense activators.

ActivatorOriginPrimary Mode of ActionKey Signaling Pathways InducedNotable Phenotypic Responses
This compound Nematode Pheromone (NAMP)Induces broad-spectrum pathogen resistance.[1] Represses auxin signaling.[1][2][3]Salicylic Acid (SA), Jasmonic Acid (JA)[1][4]Enhanced resistance to bacteria, fungi, viruses, and nematodes.[4] No ROS burst or growth inhibition.[1][2]
Salicylic Acid (SA) PhytohormoneCentral role in systemic acquired resistance (SAR) against biotrophic and hemibiotrophic pathogens.[5][6]SA signaling cascade, activation of NPR1, induction of PR genes.[5][7]Local and systemic resistance, induction of pathogenesis-related (PR) proteins.
Jasmonic Acid (JA) PhytohormoneMediates defense against necrotrophic pathogens and herbivorous insects.[5][8]JA signaling cascade, COI1-JAZ-MYC2 signaling module.[9][10]Induction of defense genes (e.g., PDF1.2), production of secondary metabolites, induced systemic resistance (ISR).[11][12]
Chitosan Deacetylated Chitin (Fungal PAMP)Acts as a general elicitor, inducing a broad range of defense responses.[13][14]SA and JA pathways, MAPK cascades, production of reactive oxygen species (ROS).[13][15]Callose deposition, lignification, accumulation of phytoalexins and PR proteins.[13][16]
flg22 Bacterial Flagellin Peptide (PAMP)A potent inducer of pattern-triggered immunity (PTI).[17]MAPK cascades, SA, JA, and ethylene (B1197577) signaling.[18][19]ROS burst, stomatal closure, induction of defense genes.[17]

Signaling Pathways and Potential for Synergy

The efficacy of a combined defense activator strategy lies in the potential for their signaling pathways to interact synergistically or additively. Below are simplified diagrams of the individual signaling pathways, followed by a discussion on their potential for interaction.

This compound Signaling Pathway

Ascr18_Pathway Ascr18 This compound Receptor PAMP Receptor (e.g., NILR1) Ascr18->Receptor Signaling_Cascade Downstream Signaling (MAPK Cascade) Receptor->Signaling_Cascade SA_JA_Pathway SA and JA Signaling Pathways Signaling_Cascade->SA_JA_Pathway Auxin_Repression Repression of Auxin Signaling Signaling_Cascade->Auxin_Repression Defense_Response Broad-Spectrum Resistance SA_JA_Pathway->Defense_Response Auxin_Repression->Defense_Response SA_Pathway SA Salicylic Acid (SA) NPR1_Activation NPR1 Activation SA->NPR1_Activation TGA_Factors TGA Transcription Factors NPR1_Activation->TGA_Factors PR_Genes PR Gene Expression TGA_Factors->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR JA_Pathway JA Jasmonic Acid (JA) COI1_JAZ COI1-JAZ Complex JA->COI1_JAZ MYC2_Release MYC2 Release COI1_JAZ->MYC2_Release Defense_Genes JA-Responsive Gene Expression MYC2_Release->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR Chitosan_Pathway Chitosan Chitosan PAMP_Receptor PAMP Receptor Chitosan->PAMP_Receptor MAPK_ROS MAPK Cascade ROS Production PAMP_Receptor->MAPK_ROS SA_JA_Ethylene SA, JA, Ethylene Pathways MAPK_ROS->SA_JA_Ethylene Defense_Responses Phytoalexins, PR Proteins, Callose Deposition SA_JA_Ethylene->Defense_Responses flg22_Pathway flg22 flg22 FLS2_BAK1 FLS2/BAK1 Receptor Complex flg22->FLS2_BAK1 MAPK_Cascade MAPK Cascade FLS2_BAK1->MAPK_Cascade PTI_Responses PTI Responses MAPK_Cascade->PTI_Responses Defense_Outcomes ROS Burst, Stomatal Closure, Defense Gene Expression PTI_Responses->Defense_Outcomes Experimental_Workflow Plant_Growth Plant Growth (e.g., Arabidopsis, Tomato) Elicitor_Treatment Elicitor Treatment (this compound, SA, JA, Chitosan, flg22) Plant_Growth->Elicitor_Treatment Pathogen_Inoculation Pathogen Inoculation (e.g., P. syringae, B. cinerea) Elicitor_Treatment->Pathogen_Inoculation Data_Collection Data Collection Pathogen_Inoculation->Data_Collection Disease_Scoring Disease Scoring Data_Collection->Disease_Scoring Gene_Expression Gene Expression Analysis (qRT-PCR) Data_Collection->Gene_Expression Biochemical_Assays Biochemical Assays (ROS, Callose, Hormones) Data_Collection->Biochemical_Assays Data_Analysis Statistical Analysis Disease_Scoring->Data_Analysis Gene_Expression->Data_Analysis Biochemical_Assays->Data_Analysis

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ascr#18

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ascr#18, an antifungal agent also referred to as Antifungal Agent 18, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to mitigate risks to researchers and prevent environmental contamination, as the compound is identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first aid measures in case of accidental exposure.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety goggles with side-shields are mandatory to prevent accidental splashes.[1]
Hand Protection Chemical-resistant protective gloves are required.[1]
Skin and Body Protection An impervious clothing, such as a lab coat, should be worn.[1]
Respiratory Protection A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]

First Aid Measures in Case of Exposure:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin area with water. Contaminated clothing and shoes should be removed, and medical advice should be sought.[1]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation, and seek immediate medical help.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting and call a physician immediately.[1]

Step-by-Step Disposal Plan for this compound

All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[1]

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, must be collected in a designated hazardous waste container.[2] Do not mix this waste with regular trash or biohazard bins.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[2] Organic solvent waste should be collected separately from aqueous waste.[2] Never dispose of solutions containing this compound down the drain.[2]

2. Container Management:

  • Keep waste containers closed except when adding waste.[2]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.[2]

  • Ensure containers are properly labeled with the contents, including the full chemical name and any associated hazards.[2]

3. Storage and Accumulation:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.[2]

  • Ensure secondary containment is in place to capture any potential leaks.[1]

  • Segregate incompatible wastes to prevent accidental reactions.[2]

4. Final Disposal:

  • Arrange for a licensed hazardous waste disposal contractor to pick up and dispose of the waste.[1][2]

  • Provide the contractor with accurate information about the composition and quantity of the waste.[1]

  • Do not attempt to transport the hazardous waste yourself.[1]

Spill Management:

In the event of a spill, cover the area with an inert, non-combustible absorbent material, such as diatomite or universal binders.[1][2] The collected spill cleanup material must also be disposed of as hazardous waste.[1][2]

Experimental Workflow: Disposal of this compound

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) waste_containers Prepare Labeled Hazardous Waste Containers ppe->waste_containers segregate Segregate Solid and Liquid Waste waste_containers->segregate solid_waste Collect Solid Waste (Unused this compound, Contaminated Labware) segregate->solid_waste liquid_waste Collect Liquid Waste (this compound Solutions) segregate->liquid_waste store Store in Designated Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store containment Ensure Secondary Containment store->containment contractor Contact Licensed Hazardous Waste Contractor containment->contractor pickup Arrange for Waste Pickup contractor->pickup

Caption: This diagram outlines the procedural workflow for the safe disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.